1-Bromo-3-chloropropane
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-bromo-3-chloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrCl/c4-2-1-3-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFESCIUQSIBMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrCl, Array | |
| Record name | 1-BROMO-3-CHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2883 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-BROMO-3-CHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051565 | |
| Record name | 1-Bromo-3-chloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-bromo-3-chloropropane appears as a colorless liquid. Insoluble in water and denser than water. May be toxic by inhalation, ingestion or skin absorption. Used to make pharmaceuticals and other chemicals., Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID. | |
| Record name | 1-BROMO-3-CHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2883 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propane, 1-bromo-3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromo-3-chloropropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2850 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-BROMO-3-CHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
143.3 °C @ 760 MM HG, 143.3 °C | |
| Record name | 1-BROMO-3-CHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5394 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-BROMO-3-CHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
57 °C | |
| Record name | 1-Bromo-3-chloropropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2850 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-BROMO-3-CHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Very sol in alc, ether, chloroform, SOL IN METHANOL, Soluble in oxygenated and chlorinated solvents., In water = 2240 mg/l at 25 °C., Solubility in water, g/100ml at 25 °C: 0.224 | |
| Record name | 1-BROMO-3-CHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5394 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-BROMO-3-CHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.5969 @ 20 °C/4 °C, Relative density (water = 1): 1.6 | |
| Record name | 1-BROMO-3-CHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5394 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-BROMO-3-CHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 5.4 | |
| Record name | 1-BROMO-3-CHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
6.38 [mmHg], Vapor pressure, kPa at 25 °C: 0.85 | |
| Record name | 1-Bromo-3-chloropropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2850 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-BROMO-3-CHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
109-70-6 | |
| Record name | 1-BROMO-3-CHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2883 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Bromo-3-chloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-chloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-BROMO-3-CHLOROPROPANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1-bromo-3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromo-3-chloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-chloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BROMO-3-CHLOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA4WR2LS00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-BROMO-3-CHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5394 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-BROMO-3-CHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-58.90 °C, -58.9 °C | |
| Record name | 1-BROMO-3-CHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5394 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-BROMO-3-CHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-3-chloropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-3-chloropropane (CAS No. 109-70-6), a versatile bifunctional alkylating agent. It details the compound's chemical and physical properties, experimental protocols for its synthesis and key applications, and essential safety and handling information. This document is intended to serve as a valuable resource for professionals in research, development, and manufacturing within the chemical and pharmaceutical industries.
General Information
This compound, also known as trimethylene chlorobromide, is a halogenated alkane featuring both a bromine and a chlorine atom on a three-carbon chain.[1][2] This dual halogenation provides differential reactivity, making it a valuable building block in organic synthesis.[3] The bromine atom, being a better leaving group than chlorine, allows for selective nucleophilic substitution reactions.[4] It is primarily used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[2][3][5][6]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 109-70-6[7] |
| Molecular Formula | C₃H₆BrCl[5] |
| Linear Formula | Cl(CH₂)₃Br |
| Molecular Weight | 157.44 g/mol [5] |
| Synonyms | Trimethylene chlorobromide, 3-Bromopropyl chloride, 3-Chloropropyl bromide[2] |
Properties
This compound is a colorless to pale yellow liquid with a characteristic sweet odor.[3][6] It is denser than water and has low solubility in aqueous solutions but is soluble in many organic solvents.[8]
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid[6] |
| Boiling Point | 143.3 - 145 °C[8] |
| Melting Point | -58.9 °C[8] |
| Density | 1.592 g/mL at 25 °C |
| Flash Point | 57 °C (135 °F)[7] |
| Refractive Index | 1.486 at 20 °C |
| Vapor Pressure | 7.5 hPa at 20 °C |
| Vapor Density | 5.4 (Air = 1)[8] |
| Water Solubility | 2.240 g/L at 25 °C |
| LogP | 2.18[8] |
Synthesis of this compound
The most common industrial synthesis of this compound is through the anti-Markovnikov free-radical addition of anhydrous hydrogen bromide (HBr) to allyl chloride.[5][7] This reaction is typically initiated by peroxides or UV light.
References
- 1. CZ280614B6 - Process for preparing this compound and apparatus for making the same - Google Patents [patents.google.com]
- 2. This compound | 1 Bromobutane Manufacturer [yogiintermediates.com]
- 3. rockchemicalsinc.com [rockchemicalsinc.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. sanjaychemindia.com [sanjaychemindia.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Data of 1-Bromo-3-chloropropane
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-bromo-3-chloropropane. It includes detailed spectral data, interpretation, and the experimental protocols for acquiring such data, aimed at professionals in research and development.
Chemical Structure and Overview
This compound (C₃H₆BrCl) is a haloalkane with the following structure:
Br—CH₂—CH₂—CH₂—Cl
The presence of two different halogen atoms and three distinct methylene (B1212753) groups provides a clear and instructive example for spectral analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.
The ¹H NMR spectrum shows three distinct signals, corresponding to the three methylene (CH₂) groups in different chemical environments.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Br-CH₂ -CH₂-CH₂-Cl | ~3.55 | Triplet (t) | 2H |
| Br-CH₂-CH₂ -CH₂-Cl | ~2.25 | Pentet (p) | 2H |
| Br-CH₂-CH₂-CH₂ -Cl | ~3.68 | Triplet (t) | 2H |
Interpretation:
-
The two signals at the lowest field (downfield), ~3.68 ppm and ~3.55 ppm, correspond to the protons on the carbons directly attached to the electronegative chlorine and bromine atoms, respectively.
-
The signal furthest downfield (~3.68 ppm) is assigned to the protons adjacent to the chlorine atom, as chlorine is more electronegative than bromine.
-
The upfield signal at ~2.25 ppm corresponds to the central methylene group, which is shielded relative to the other two.
-
The splitting patterns follow the n+1 rule: the protons on the end carbons are split into triplets by their two neighbors, and the central protons are split into a pentet by their four neighbors on adjacent carbons.
The ¹³C NMR spectrum displays three peaks, one for each unique carbon atom in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C H₂-Br | ~30 |
| -C H₂- | ~35 |
| C H₂-Cl | ~43 |
Interpretation:
-
The chemical shifts are influenced by the electronegativity of the attached halogen.[1][2]
-
The carbon bonded to chlorine (C-Cl) is the most deshielded and thus appears furthest downfield at approximately 43 ppm.[1][2]
-
The carbon bonded to bromine (C-Br) appears at approximately 30 ppm.[1][2]
-
The central carbon, being the most shielded of the three, resonates at approximately 35 ppm.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2965-2850 | C-H Stretch (alkane) | Strong-Medium |
| 1465-1430 | CH₂ Bend (scissoring) | Medium |
| 785-540 | C-Cl Stretch | Strong |
| 650-510 | C-Br Stretch | Strong |
Interpretation: The IR spectrum of this compound is characterized by strong absorptions corresponding to the stretching and bending of its C-H and C-halogen bonds.
-
C-H Stretching: The peaks in the 2965-2850 cm⁻¹ region are characteristic of sp³-hybridized C-H bonds.
-
CH₂ Bending: The absorption around 1465-1430 cm⁻¹ is due to the scissoring vibration of the methylene groups.
-
C-X Stretching: The most diagnostic peaks for this molecule are in the fingerprint region. The strong absorption for the C-Cl bond stretch typically appears between 785-540 cm⁻¹.[3] The C-Br bond stretch is found at a lower frequency, generally in the 650-510 cm⁻¹ range.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of both chlorine and bromine, which have distinct isotopic distributions, makes the mass spectrum of this compound particularly informative.
-
Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.
-
Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of approximately 1:1.
The molecular weight of the compound is approximately 157.44 g/mol .[4][5] The isotopic abundances of Br and Cl result in a characteristic cluster of peaks for the molecular ion.
| m/z | Isotopic Composition | Expected Relative Abundance |
| 156 | C₃H₆³⁵Cl⁷⁹Br | ~100% (base for the cluster) |
| 158 | C₃H₆³⁷Cl⁷⁹Br / C₃H₆³⁵Cl⁸¹Br | ~132% (sum of ~33% + ~99%) |
| 160 | C₃H₆³⁷Cl⁸¹Br | ~33% |
Interpretation: The molecular ion region will show a characteristic pattern with peaks at m/z 156, 158, and 160. The peak at m/z 158 will be the most abundant in this cluster due to the combined probabilities of the isotopes. This unique "M, M+2, M+4" pattern is a clear indicator of a compound containing one bromine and one chlorine atom.
Electron impact (EI) ionization is a high-energy process that causes the molecular ion to fragment.[6]
| m/z | Probable Fragment |
| 77/79 | [C₃H₆Cl]⁺ |
| 121/123 | [C₃H₆Br]⁺ |
| 41 | [C₃H₅]⁺ (allyl cation) |
Interpretation:
-
Loss of a bromine radical (·Br) results in fragment ions at m/z 77 (with ³⁵Cl) and 79 (with ³⁷Cl) in a ~3:1 ratio.
-
Loss of a chlorine radical (·Cl) leads to fragment ions at m/z 121 (with ⁷⁹Br) and 123 (with ⁸¹Br) in a ~1:1 ratio.
-
The peak at m/z 41 is a very common fragment in alkyl chains and corresponds to the stable allyl cation, [C₃H₅]⁺, formed after rearrangement.[7]
Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above.
-
Sample Preparation: Weigh approximately 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[8][9]
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[10] The final liquid depth should be approximately 4-5 cm.[9]
-
Data Acquisition: Insert the NMR tube into the spectrometer. The instrument will then be "locked" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[11] The magnetic field is then "shimmed" to maximize its homogeneity.[11] The appropriate pulse sequence is applied, and the free induction decay (FID) signal is recorded.
-
Data Processing: A Fourier transform (FT) is applied to the FID to convert the time-domain signal into the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
-
Sample Preparation (Neat Liquid): Since this compound is a liquid, the simplest method is to place one or two drops of the neat liquid between two polished salt plates (e.g., NaCl or KBr). The plates are pressed together to form a thin capillary film.
-
Sample Preparation (ATR): For an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a single drop of the liquid is placed directly onto the ATR crystal (e.g., ZnSe or diamond).[12]
-
Background Spectrum: A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded first. This is used to subtract absorptions from atmospheric CO₂ and H₂O.
-
Data Acquisition: The prepared sample is placed in the instrument's sample compartment, and the IR spectrum is recorded. The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph (GC) inlet. The high temperature of the inlet vaporizes the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. For a pure sample, a single peak will be observed.
-
Ionization and Fragmentation: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. In electron impact (EI) mode, the molecules are bombarded with high-energy electrons, causing ionization to form the molecular ion and subsequent fragmentation.[6]
-
Mass Analysis and Detection: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.[6] The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate the relationships between the spectral data and the molecular structure, as well as a typical experimental workflow.
References
- 1. brainly.com [brainly.com]
- 2. The { }^{13} \mathrm{C} NMR spectrum of 1 -bromo-3-chloropropane contains.. [askfilo.com]
- 3. IR spectrum: Haloalkanes [quimicaorganica.org]
- 4. Propane, 1-bromo-3-chloro- [webbook.nist.gov]
- 5. Propane, 1-bromo-3-chloro- [webbook.nist.gov]
- 6. Ch13 - Mass Spectroscopy [chem.ucalgary.ca]
- 7. This compound | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. amherst.edu [amherst.edu]
1-Bromo-3-chloropropane reactivity with common nucleophiles
An In-depth Technical Guide to the Reactivity of 1-Bromo-3-chloropropane with Common Nucleophiles
Introduction
This compound, with the chemical formula Br(CH₂)₃Cl, is a versatile bifunctional organohalogen compound widely utilized in organic synthesis.[1] It serves as a key alkylating agent for the introduction of the 3-chloropropyl (–(CH₂)₃Cl) or, through subsequent reactions, the propane-1,3-diyl (–(CH₂)₃–) moiety into a target molecule.[1] The synthetic utility of this reagent is primarily dictated by the differential reactivity of its two carbon-halogen bonds. The carbon-bromine bond is significantly more susceptible to nucleophilic attack than the carbon-chloride bond, a principle that allows for selective and sequential functionalization.
The reactivity difference arises because bromide is a superior leaving group compared to chloride. This is attributed to the lower bond strength of the C-Br bond (approx. 276 kJ/mol) compared to the C-Cl bond (approx. 328 kJ/mol) and the greater stability of the bromide anion in solution.[2] Consequently, reactions with nucleophiles almost exclusively occur via an Sₙ2 mechanism at the carbon atom bonded to the bromine.[3][4][5] This predictable regioselectivity makes this compound an invaluable tool for researchers in synthetic chemistry and drug development.
Core Reactivity Principles: Regioselectivity in Nucleophilic Substitution
The primary reaction pathway for this compound with a nucleophile (Nu⁻) is a bimolecular nucleophilic substitution (Sₙ2). The nucleophile preferentially attacks the electrophilic carbon at the C-1 position, displacing the bromide ion.
Key Factors:
-
Leaving Group Ability: Br⁻ > Cl⁻. The weaker C-Br bond breaks more readily than the C-Cl bond.[2]
-
Mechanism: As a primary alkyl halide, this compound strongly favors the Sₙ2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of configuration if the center were chiral.[3][4][5][6]
The initial substitution reaction yields a 3-chloropropyl derivative, which retains a reactive site (the C-Cl bond) for potential subsequent transformations.
Reactivity with Common Nucleophiles: A Quantitative Overview
The reaction of this compound has been documented with a wide array of nucleophiles. The outcomes of these reactions are summarized below.
| Nucleophile | Common Reagent(s) | Typical Solvent(s) | Primary Product | Notes |
| Cyanide | Sodium Cyanide (NaCN) | Aqueous Ethanol (B145695) | 4-Chlorobutanenitrile | A classic Sₙ2 reaction where Br is selectively displaced.[3][4][5][7] |
| Amine | Hexamethyleneimine (B121469) / K₂CO₃ | Cyclohexane / MTBE | N-(3-Chloropropyl)hexamethyleneimine | Yields of ~70% have been reported.[8] Can also be run with 2 eq. of amine. |
| Azide | Sodium Azide (NaN₃) | Acetone, DMF | 1-Azido-3-chloropropane | Reaction proceeds via a standard Sₙ2 pathway, analogous to other primary bromides.[9] |
| Alkoxide | Sodium Hydroxide (NaOH) | Water | 3-Chloro-1-propanol | Requires elevated temperatures (120-140 °C) for hydrolysis.[10] |
| Thiolate | Sodium Hydrosulfide (NaSH) | Ethanol | 3-Chloro-1-propanethiol | Thiolates are highly effective nucleophiles for Sₙ2 reactions on alkyl halides.[4] |
| Enolate | Diethyl Malonate / NaOEt | Ethanol | Diethyl (3-chloropropyl)malonate | The resulting product is a key intermediate for cyclobutane (B1203170) synthesis.[11][12] |
| Telluride | Te / N₂H₄·H₂O-KOH | Not specified | Poly(trimethyleneditelluride) | Reaction with elemental tellurium under reductive conditions.[13] |
Competing Pathways: Intermolecular Substitution vs. Intramolecular Cyclization
A significant feature of this compound chemistry is the potential for the initial product to undergo a subsequent reaction. The product, Nu-(CH₂)₃-Cl, contains both a nucleophilic atom (or a group that can be made nucleophilic) and an alkyl chloride. This sets the stage for a competition between a second intermolecular substitution and an intramolecular Sₙ2 reaction, which results in the formation of a four-membered ring.
-
Intermolecular Reaction: If a high concentration of an external nucleophile is present, a second substitution can occur at the C-Cl bond to yield a disubstituted propane, Nu-(CH₂)₃-Nu'.
-
Intramolecular Cyclization: In the absence of a strong external nucleophile, and often promoted by a base, the nucleophilic center within the molecule can attack the carbon bearing the chlorine, leading to a cyclobutane derivative.[14] This is a synthetically powerful method for constructing four-membered rings.
Experimental Protocols
The following protocols provide detailed methodologies for common transformations involving this compound.
Protocol 1: Synthesis of N-(3-Chloropropyl)hexamethyleneimine[8]
This procedure details the mono-N-alkylation of a secondary amine.
-
Reagents & Equipment:
-
This compound (1.0 mol, 157.4 g)
-
Hexamethyleneimine (1.0 mol, 99.2 g)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mol, 276.4 g)
-
Cyclohexane (0.5 mol, 42.6 g)
-
Methyl-t-butyl ether (MTBE) (0.5 mol, 44.3 g)
-
Round-bottom flask with mechanical stirrer, addition funnel, and condenser.
-
-
Procedure:
-
Charge the reaction flask with this compound, potassium carbonate, cyclohexane, and MTBE.
-
Begin vigorous stirring of the heterogeneous mixture.
-
Add hexamethyleneimine dropwise via the addition funnel over a period of approximately 1.5 hours, maintaining ambient temperature.
-
Allow the reaction to stir until consumption of the this compound is confirmed by GC analysis.
-
Quench the reaction by adding 75 mL of saturated sodium bicarbonate solution and 25 mL of distilled water to the flask.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 75 mL portions of diethyl ether.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to afford the crude product.
-
Further purification can be achieved by vacuum distillation.
-
Protocol 2: General Sₙ2 Reaction with a Nucleophilic Salt in Acetone (e.g., Cyanide, Azide)
This protocol is adapted from the Finkelstein reaction conditions, which are ideal for Sₙ2 reactions where a sodium bromide salt precipitates, driving the reaction forward.[15]
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Sodium salt nucleophile (e.g., NaCN, NaN₃) (1.2 eq)
-
Anhydrous Acetone
-
Round-bottom flask, reflux condenser, magnetic stirrer.
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the sodium salt nucleophile and anhydrous acetone.
-
Stir the mixture until the salt is fully dissolved.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to a gentle reflux (approx. 56 °C) and maintain for 3-5 hours. The formation of a white precipitate (sodium bromide) will be observed.
-
After the reaction is complete (monitored by TLC or GC), allow the mixture to cool to room temperature.
-
Remove the precipitated sodium bromide by vacuum filtration, washing the solid with a small amount of cold acetone.
-
Transfer the filtrate to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation.
-
The crude product can be purified by distillation or column chromatography.
-
Potential Side Reactions and Considerations
While Sₙ2 substitution at the C-Br bond is the dominant pathway, other reactions can occur under specific conditions.
-
Elimination (E2): The use of strong, non-nucleophilic bases can promote the E2 elimination of HBr to form 3-chloro-1-propene. Using highly concentrated bases, such as 50% NaOH, can also favor dehydrohalogenation as a side reaction.[16]
-
Disproportionation: In the presence of certain Lewis acid catalysts, such as zinc(II) halides on a support, this compound can undergo halide exchange to form a mixture of 1,3-dibromopropane (B121459) and 1,3-dichloropropane.[17]
-
Solvent Effects: For Sₙ2 reactions, polar aprotic solvents such as acetone, DMF, or DMSO are generally preferred as they solvate the cation but not the nucleophile, increasing its effective reactivity.[15][18] Polar protic solvents like ethanol or water can also be used but may lead to slower reaction rates due to solvation of the nucleophile.[3][4]
Conclusion
This compound is a highly valuable C3 building block in organic synthesis, distinguished by the predictable and selective reactivity of its carbon-bromine bond. The preferential Sₙ2 reaction with a wide range of common nucleophiles allows for the straightforward synthesis of diverse 3-chloropropyl intermediates. Furthermore, the retained chloro-substituent provides a handle for subsequent transformations, most notably intramolecular cyclization reactions to form cyclobutane derivatives. A thorough understanding of its reactivity, reaction conditions, and potential side reactions enables researchers to effectively leverage this reagent for the construction of complex molecular architectures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. brainly.com [brainly.com]
- 4. quora.com [quora.com]
- 5. Solved: this compound reacts with one molar equivalent of sodium cyanide i aqueous etha [Chemistry] [gauthmath.com]
- 6. scribd.com [scribd.com]
- 7. This compound reacts with one molar equivalent of sodium cyanid.. [askfilo.com]
- 8. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]
- 9. homework.study.com [homework.study.com]
- 10. CN103709004A - Preparation method of 1, 3-propanediol - Google Patents [patents.google.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Intramolecular cyclization of 1-(3-bromopropyl)uracils - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 17. DE19606549A1 - Disproportionation of 1-bromo-3-chloro-propane - Google Patents [patents.google.com]
- 18. homework.study.com [homework.study.com]
A Technical Guide to the Synthesis of 1-Bromo-3-chloropropane from Allyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-bromo-3-chloropropane, a valuable bifunctional intermediate in the pharmaceutical and chemical industries.[1] The primary and most commercially viable method involves the anti-Markovnikov hydrobromination of allyl chloride.[2][3] This document details the underlying free-radical reaction mechanism, provides a representative experimental protocol, summarizes key quantitative data, and outlines the general process workflow. The information is intended to equip researchers and development professionals with the core knowledge required to perform and optimize this synthesis.
Core Reaction and Mechanism
The synthesis of this compound from allyl chloride is predominantly achieved through the free-radical addition of anhydrous hydrogen bromide (HBr).[2][4] This reaction proceeds via an anti-Markovnikov pathway, a phenomenon also known as the Kharasch effect or the "peroxide effect," which is operative in the presence of a radical initiator.[5][6] In the absence of such initiators, the reaction follows the standard electrophilic addition (Markovnikov's rule), yielding the isomeric 2-bromo-1-chloropropane (B110360) as the major product.[7][8]
The free-radical mechanism consists of three key stages: initiation, propagation, and termination.[5]
-
Initiation: The process begins with the homolytic cleavage of a radical initiator, such as a peroxide (ROOR), by heat or UV light to form two alkoxy radicals (RO•).[9][10] This highly reactive radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•), which initiates the chain reaction.[7][8]
-
Propagation: This is a two-step cyclic process. First, the bromine radical adds to the terminal carbon of the allyl chloride double bond. This regioselectivity is governed by the formation of the more stable secondary carbon radical intermediate.[5][10] Second, this carbon radical abstracts a hydrogen atom from another molecule of HBr, yielding the desired this compound product and regenerating a bromine radical, which continues the chain.[8]
-
Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product.[5][10]
Caption: Free-radical mechanism for the anti-Markovnikov addition of HBr to allyl chloride.
Data Presentation
Quantitative data, including the physical properties of the final product and a summary of various reported reaction conditions, are presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 109-70-6 | [2] |
| Molecular Formula | C₃H₆BrCl | [2] |
| Molecular Weight | 157.44 g/mol | [2] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 142 - 143.3 °C | [3][11] |
| Melting Point | -58.9 °C | [3] |
| Density | ~1.59 g/cm³ (at 25 °C) | - |
| Solubility | Poorly soluble in water; soluble in organic solvents | [3] |
| Synonyms | 3-Chloropropyl bromide, Trimethylene chlorobromide | [1] |
Table 2: Summary of Reported Synthesis Conditions and Yields
| Initiator / Catalyst | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Selectivity (%) | Reference |
| Dibenzoyl Peroxide | Benzene (B151609) | 20 | 6 | 92 | >95 (Typical) | [2][3] |
| Paraldehyde | None (Neat) | 7 - 35 | - | 85 | - | [11] |
| Organic Peroxides & O₂ | n-Hexane | 10 | 1.5 | 26.2 (Conversion) | 94.1 | [12] |
| Bismuth Trichloride | None (Neat) | ~4 - 38 | - | 32 | - | [13] |
Experimental Protocol
This section provides a representative laboratory-scale procedure synthesized from published methods.[2][11][12] Safety Precaution: This reaction involves corrosive HBr gas and flammable liquids. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials and Equipment
-
Reactants: Allyl chloride (freshly distilled), Anhydrous Hydrogen Bromide (gas), Dibenzoyl Peroxide (radical initiator).
-
Solvent: Anhydrous benzene or n-hexane (optional).
-
Neutralizing Agent: 5% Sodium Bicarbonate (NaHCO₃) solution.
-
Drying Agent: Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Equipment: Three-neck round-bottom flask, gas inlet tube, condenser, magnetic stirrer, thermometer, ice bath, and fractional distillation apparatus.
Procedure
-
Reaction Setup: Assemble a three-neck flask equipped with a magnetic stirrer, a gas inlet tube extending below the liquid surface, a thermometer, and a reflux condenser. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler with a sodium hydroxide (B78521) solution) to neutralize any unreacted HBr gas.
-
Charging Reactants: To the flask, add freshly distilled allyl chloride (e.g., 1.0 mol). If a solvent is used, add anhydrous benzene or n-hexane (e.g., 200 mL).
-
Initiator Addition: Add the radical initiator, dibenzoyl peroxide (e.g., 0.01-0.02 mol), to the reaction mixture.
-
Reaction Execution: Cool the flask in an ice bath to maintain the desired temperature (e.g., 10-20 °C). Begin stirring and slowly bubble anhydrous HBr gas through the solution. Monitor the temperature closely, as the reaction is exothermic. Continue the HBr addition until saturation is reached or a slight excess has been added (typically determined by weight gain of the flask).
-
Reaction Completion: After HBr addition is complete, allow the mixture to stir at the reaction temperature for several hours (e.g., 4-6 hours) to ensure complete conversion.[2]
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold water and then with a 5% sodium bicarbonate solution to remove any remaining HBr and acidic byproducts.
-
Wash again with water and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Analysis: Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Experimental Workflow Visualization
The logical flow of the experimental procedure, from initial setup to final product analysis, can be visualized as follows.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. sanjaychemindia.com [sanjaychemindia.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Free-radical addition - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US2303549A - Method for making bromo-chloralkanes - Google Patents [patents.google.com]
- 12. CZ280614B6 - Process for preparing this compound and apparatus for making the same - Google Patents [patents.google.com]
- 13. US2255605A - Manufacture of 1-chloro, 3-bromo propane - Google Patents [patents.google.com]
Physical properties of 1-Bromo-3-chloropropane (boiling point, density)
This guide provides an in-depth overview of the key physical properties of 1-Bromo-3-chloropropane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document outlines the experimentally determined values for these properties and describes the methodologies for their measurement.
Core Physical Properties
This compound, a colorless liquid, is a valuable reagent in various chemical syntheses.[1] Its physical characteristics are crucial for handling, reaction setup, and purification processes.
Data Summary
The boiling point and density of this compound have been determined and reported across various chemical data sources. A summary of these values is presented below for easy reference and comparison.
| Physical Property | Value | Conditions | Source |
| Boiling Point | 143.3 °C | at 760 mmHg | PubChem[1] |
| 142.0 °C to 145.0 °C | Not specified | Thermo Scientific[2] | |
| 144-145 °C | at standard pressure (lit.) | Sigma-Aldrich[3] | |
| 143.3 °C | Not specified | Wikipedia[4] | |
| Density | 1.5969 g/cm³ | at 20 °C/4 °C | PubChem[1] |
| 1.5900 g/mL | Not specified | Thermo Scientific[2] | |
| 1.592 g/mL | at 25 °C (lit.) | Sigma-Aldrich[3] | |
| 1.537 g/mL | Not specified | Nova International[5] |
Experimental Protocols
The determination of the boiling point and density of a liquid compound like this compound requires precise and standardized experimental procedures. The following sections detail common methodologies employed for these measurements.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For accurate determination, methods such as simple distillation and the micro-boiling point method are commonly used.[7][8]
Simple Distillation Method:
This method is suitable when a sufficient quantity of the liquid (typically >5 mL) is available.[6]
-
Apparatus Setup: A distillation flask is filled with the liquid (this compound) and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, and a thermometer is placed such that its bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor that is distilling.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer.
-
Data Collection: The temperature is monitored, and the boiling point is recorded as the temperature at which the vapor temperature remains constant while the liquid is distilling.[7] It is crucial to also record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[6]
Micro-Boiling Point Method (Thiele Tube):
This method is ideal for small sample volumes.[8]
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the liquid.
-
Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating and Observation: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: The heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]
Determination of Density
Density is a fundamental physical property defined as the mass of a substance per unit volume.
Using a Graduated Cylinder and Balance:
This is a straightforward method for determining density.[9][10]
-
Mass Measurement of Empty Cylinder: An empty, dry graduated cylinder is weighed on an electronic balance, and its mass is recorded.[10]
-
Volume Measurement: A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
Mass Measurement of Cylinder with Liquid: The graduated cylinder containing the liquid is reweighed, and the mass is recorded.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.[9]
Using a Pycnometer (Density Bottle):
For higher precision, a pycnometer is used.
-
Calibration: The mass of the clean, dry pycnometer is determined. It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and its mass is measured again. This allows for the precise determination of the pycnometer's volume.
-
Measurement with Sample: The pycnometer is emptied, dried, and then filled with this compound. Its mass is measured at the same temperature.
-
Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.
Visualized Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the logical flow of the determination of boiling point and density.
References
- 1. This compound | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 99% 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound CAS#: 109-70-6 [m.chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. novainternational.net [novainternational.net]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vernier.com [vernier.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Solubility of 1-Bromo-3-chloropropane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-bromo-3-chloropropane in various organic solvents. This information is critical for its application in organic synthesis, particularly in the pharmaceutical industry, where it serves as a key intermediate. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents visual representations of the underlying chemical principles.
Core Concepts in Solubility
The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For two liquids, this property is often described in terms of miscibility, where miscible liquids will mix in all proportions. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses both polar (due to the carbon-halogen bonds) and non-polar (due to the propyl chain) characteristics, leading to its solubility in a range of organic solvents.[1]
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in publicly accessible literature. However, numerous sources qualitatively describe its solubility. For the purposes of this guide, the term "miscible" is used for solvents in which this compound is described as "soluble" or "very soluble," as this generally implies the ability to mix in all proportions in a laboratory setting. It is crucial to note that this is an inference based on available qualitative data, and experimental verification is recommended for specific applications.
In contrast, its solubility in water is quantitatively defined as low.
Table 1: Solubility of this compound in Various Solvents at Standard Conditions
| Solvent Class | Solvent Name | Chemical Formula | Solubility/Miscibility | Reference(s) |
| Water | Water | H₂O | 2.24 g/L (at 25 °C) | [2][3] |
| Alcohols | Methanol | CH₃OH | Miscible (inferred) | [3][4][5][6] |
| Ethanol | C₂H₅OH | Miscible (inferred) | [2][5][6] | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible | [2][5][6][7] |
| Chlorinated Solvents | Chloroform | CHCl₃ | Miscible (inferred) | [2][3][5][6] |
| Dichloromethane | CH₂Cl₂ | Soluble | ||
| Aromatic Hydrocarbons | Benzene | C₆H₆ | Miscible | [1][7] |
| Alkanes | Hexane (B92381) | C₆H₁₄ | Soluble | [1] |
Note: The term "Miscible (inferred)" indicates that while sources state the compound is "soluble" or "very soluble," they do not explicitly use the term "miscible." For practical laboratory purposes, this is often interpreted as being miscible in all proportions.
Experimental Protocols
For researchers requiring precise solubility data, the following experimental protocols are provided.
Protocol 1: Determination of Liquid-Liquid Miscibility
This protocol outlines a visual method to determine if this compound is miscible with a given organic solvent at various compositions.
Materials:
-
This compound (reagent grade or higher)
-
Test solvent (reagent grade or higher)
-
A set of 10 mL graduated cylinders or volumetric flasks
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled environment (e.g., water bath), if temperature dependence is being studied
Procedure:
-
Preparation of Mixtures: Prepare a series of mixtures of this compound and the test solvent in varying volume/volume percentages (e.g., 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90%) in separate, clean, and dry graduated cylinders or volumetric flasks, with a total volume of 10 mL for each mixture.
-
Mixing: Securely cap each container and thoroughly mix the contents for 2-3 minutes using a vortex mixer or by vigorous shaking. For more viscous solvents, a magnetic stirrer may be used.
-
Observation: Allow the mixtures to stand undisturbed for at least one hour at a constant temperature. Observe each mixture for the formation of a single, clear, homogeneous phase or the presence of two distinct layers (immiscibility) or cloudiness (partial miscibility).
-
Recording Results: Record the observations for each composition. If a single phase is observed across all compositions, the two liquids are considered miscible under the tested conditions.
Intermolecular Forces and Solubility
The solubility of this compound in different organic solvents is governed by the balance of intermolecular forces between the solute and solvent molecules.
Dipole-Dipole Interactions: The electronegative bromine and chlorine atoms create a permanent dipole moment in the this compound molecule. This allows for favorable dipole-dipole interactions with polar solvents such as ethers and chlorinated solvents.
London Dispersion Forces: The three-carbon alkyl chain contributes to London dispersion forces, which are the primary intermolecular forces in non-polar molecules. These forces enable the solubility of this compound in non-polar solvents like hexane and benzene.[1]
Hydrogen Bonding: While this compound cannot form hydrogen bonds with itself, it can act as a hydrogen bond acceptor. Its solubility in polar protic solvents like alcohols is facilitated by a combination of dipole-dipole interactions and the ability of the solvent's hydroxyl group to hydrogen bond with the lone pairs of electrons on the halogen atoms.
Conclusion
This compound is a versatile organic intermediate with broad solubility in a range of common organic solvents, including alcohols, ethers, chlorinated solvents, and aromatic hydrocarbons. Its solubility profile is a consequence of the combined effects of dipole-dipole interactions and London dispersion forces. For critical applications, it is recommended that the qualitative solubility information presented in this guide be confirmed quantitatively using the provided experimental protocols.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound CAS#: 109-70-6 [m.chemicalbook.com]
- 3. This compound | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. modychem.co [modychem.co]
- 5. This compound, 99% | Fisher Scientific [fishersci.ca]
- 6. This compound, 99% 50 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]
- 7. This compound | 109-70-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Technical Guide to the Thermo-chemical Properties of 1-Bromo-3-chloropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-chloropropane (C₃H₆BrCl) is a halogenated aliphatic hydrocarbon with significant applications in organic synthesis, serving as a versatile building block for the introduction of a three-carbon chain. Its bifunctional nature, possessing both a bromine and a chlorine atom, allows for selective reactions at either halogenated center, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its thermo-chemical properties is paramount for its safe handling, process optimization, and the prediction of its behavior in various chemical environments. This technical guide provides a comprehensive overview of the key thermo-chemical properties of this compound, details of experimental protocols for their determination, and visual workflows to aid in experimental design.
Molecular and Physical Properties
A summary of the fundamental molecular and physical properties of this compound is presented in Table 1. This data is essential for a variety of applications, from calculating reaction stoichiometries to designing purification processes.
Table 1: Molecular and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆BrCl | [1][2] |
| Molar Mass | 157.44 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Structure | Br-CH₂-CH₂-CH₂-Cl | [1] |
Thermo-chemical Data
The thermo-chemical properties of a compound are critical for understanding its energy content and behavior under varying temperatures and pressures. The following tables summarize the available data for this compound.
Table 2: Thermodynamic Properties of this compound
| Property | Value | Source(s) |
| Boiling Point | 144-145 °C (at 101.325 kPa) | |
| Melting Point | -58.9 °C | [1][3] |
| Density | 1.592 g/mL at 25 °C | |
| Vapor Pressure | 7.5 hPa at 20 °C | |
| Enthalpy of Vaporization (ΔvapH) | 37.55 kJ/mol at 416.5 K | [2] |
| Flash Point | 81 °C | |
| Standard Enthalpy of Formation (ΔfH°) | Data not readily available | |
| Heat of Combustion (ΔcH°) | Data not readily available |
Experimental Protocols
The accurate determination of thermo-chemical properties relies on standardized experimental procedures. Below are detailed methodologies for the key experiments cited.
Determination of Melting Point
The melting point of a substance is a sensitive indicator of its purity. The capillary tube method is a widely used and reliable technique.
-
Apparatus: Melting point apparatus (e.g., Thiele tube or digital melting point apparatus), capillary tubes (sealed at one end), thermometer, and a finely powdered sample of this compound (solidified).
-
Procedure:
-
A small amount of the solidified this compound is introduced into the open end of a capillary tube and packed down by tapping the sealed end on a hard surface.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the expected melting point is approached.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
-
For a pure substance, the melting range should be narrow (typically within 1 °C).
-
Determination of Boiling Point
The boiling point is a key physical constant for a liquid. The micro-reflux method is suitable for small sample volumes.
-
Apparatus: A small test tube, a thermometer, a capillary tube (sealed at one end), a heating mantle or oil bath, and a small volume of this compound.
-
Procedure:
-
A few milliliters of this compound are placed in the test tube.
-
The capillary tube is inverted and placed (sealed end up) inside the test tube, submerged in the liquid.
-
The test tube is gently heated.
-
As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is continued until a rapid and continuous stream of bubbles is observed.
-
The heat source is then removed, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.
-
Determination of Density
The density of a liquid can be determined using several methods, with pycnometry being a highly accurate technique.
-
Apparatus: A pycnometer (a glass flask with a precise volume), a balance with high precision, a thermometer, and the liquid sample of this compound.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately measured (m₁).
-
The pycnometer is filled with distilled water of a known temperature, and its mass is measured (m₂). The density of water at this temperature is known.
-
The pycnometer is emptied, cleaned, and thoroughly dried.
-
The pycnometer is then filled with this compound at the same temperature, and its mass is measured (m₃).
-
The density of this compound is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
-
Determination of Vapor Pressure
The static method is a direct way to measure the vapor pressure of a liquid at a given temperature.
-
Apparatus: A thermostated container, a pressure measuring device (manometer), a vacuum pump, and the sample of this compound.
-
Procedure:
-
A small amount of the degassed liquid sample is introduced into the container.
-
The container is evacuated to remove any air.
-
The container is then brought to the desired temperature using the thermostat.
-
The system is allowed to reach equilibrium, where the rate of evaporation equals the rate of condensation.
-
The pressure inside the container, which is the vapor pressure of the substance at that temperature, is measured using the manometer.
-
This process can be repeated at different temperatures to obtain a vapor pressure curve.
-
Determination of Heat of Combustion
The heat of combustion is determined using a bomb calorimeter. For halogenated compounds, special considerations are necessary to handle the corrosive products of combustion.
-
Apparatus: A bomb calorimeter, a high-pressure oxygen bomb, a sample cup (often made of a corrosion-resistant material like platinum), an ignition wire, a precise thermometer, and a known mass of this compound. A solution (e.g., sodium arsenite) is often added to the bomb to react with and quantify the halogen combustion products.
-
Procedure:
-
A weighed sample of this compound is placed in the sample cup inside the bomb.
-
The bomb is sealed and pressurized with a known excess of pure oxygen.
-
The bomb is placed in a known volume of water in the calorimeter.
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically.
-
The temperature of the water is monitored, and the maximum temperature reached is recorded.
-
The heat of combustion is calculated based on the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the reaction of the halogen products with the absorbing solution.
-
Visualizations
To aid in the understanding of the experimental workflows, the following diagrams are provided.
Caption: A logical workflow for the experimental determination of the thermo-chemical properties of this compound.
Caption: A simplified workflow for determining the heat of combustion using bomb calorimetry.
References
Quantum-Chemical Studies of 1-Bromo-3-chloropropane: A Methodological and Spectroscopic Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3-chloropropane is a halogenated hydrocarbon of significant interest in organic synthesis and as a potential building block in medicinal chemistry. Understanding its conformational landscape, vibrational properties, and electronic structure is crucial for predicting its reactivity, designing novel synthetic routes, and elucidating its interactions in biological systems. This technical guide provides a comprehensive overview of the quantum-chemical methodologies employed to study this compound. While detailed quantum-chemical studies specifically focused on the conformational analysis of this compound are not extensively available in the current literature, this document outlines the established theoretical protocols and expected outcomes based on studies of analogous compounds such as 1-chloropropane (B146392) and 1-bromopropane (B46711). This guide is intended to serve as a foundational resource for researchers engaged in the computational analysis and experimental characterization of this and similar molecules.
Introduction
This compound, with the chemical formula Br(CH₂)₃Cl, is a versatile difunctionalized alkane. Its two different halogen atoms offer orthogonal reactivity, making it a valuable precursor in the synthesis of a variety of organic compounds. A thorough understanding of its molecular properties, governed by the principles of quantum chemistry, is essential for its effective application.
Quantum-chemical calculations provide invaluable insights into molecular structure, stability, and spectroscopic properties. For flexible molecules like this compound, conformational analysis is of paramount importance as the spatial arrangement of atoms dictates the molecule's physical and chemical behavior. This guide will detail the computational workflows and expected data from such studies, alongside relevant experimental spectroscopic data.
Conformational Analysis
Due to rotation around the C-C single bonds, this compound can exist in several conformational states. The relative energies of these conformers determine their population at a given temperature and, consequently, the overall properties of the molecule. The most stable conformers are typically the staggered ones, which minimize steric hindrance.
While specific computational results for this compound are not readily found in the literature, studies on the closely related 1-chloropropane and 1-bromopropane have shown that the gauche conformer is slightly more stable than the trans (or anti) conformer.[1] This counterintuitive result, where the bulkier groups are closer to each other, is a known phenomenon in haloalkanes and is attributed to a combination of steric and electronic effects, including hyperconjugation.
For this compound, there are two rotatable C-C bonds, leading to a more complex conformational landscape. The key dihedral angles to consider are X-C1-C2-C3 and C1-C2-C3-Y, where X and Y are the halogen atoms. The conformers are typically designated by the sequence of dihedral angles, such as GG, GT, TG, and TT (where G stands for gauche and T for trans or anti).
Below is a diagram illustrating the logical workflow for a typical quantum-chemical conformational analysis.
The following diagram illustrates the potential staggered conformers of this compound arising from rotation around the C1-C2 and C2-C3 bonds.
Computational and Experimental Protocols
Computational Methodology
A typical quantum-chemical study of this compound would involve the following steps:
-
Conformational Search: An initial scan of the potential energy surface is performed to identify all possible conformers. This is often done using a less computationally expensive method like molecular mechanics.
-
Geometry Optimization: The geometries of the identified conformers are then optimized using a more accurate quantum-mechanical method. Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X, and a basis set like 6-311+G(d,p) is a common choice that provides a good balance of accuracy and computational cost.
-
Vibrational Frequency Calculations: Following geometry optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Relative Energy Calculation: The relative energies of the conformers are calculated, including ZPVE and thermal corrections, to determine their relative stabilities and populations at different temperatures.
Experimental Protocols
Experimental data is crucial for validating the results of computational studies. The primary techniques used for the characterization of this compound and its conformers are:
-
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The experimental spectra can be compared with the computationally predicted spectra to identify the conformers present in a sample and to refine the computational model.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide information about the chemical environment of the nuclei. The chemical shifts and coupling constants are sensitive to the molecular geometry and can be used to deduce the predominant conformation in solution.
Quantitative Data
As previously mentioned, detailed computational studies on the conformational analysis of this compound are scarce. However, based on studies of similar molecules, we can anticipate the type of data that would be generated. The following tables are illustrative examples of how such data would be presented.
Table 1: Calculated Relative Energies of this compound Conformers (Illustrative)
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| GG | 0.00 | 0.00 | 0.00 |
| GT | Value | Value | Value |
| TG | Value | Value | Value |
| TT | Value | Value | Value |
Note: The GG conformer is hypothetically assumed to be the most stable, in line with findings for simpler haloalkanes.
Table 2: Key Optimized Geometrical Parameters for the Most Stable Conformer (Illustrative)
| Parameter | Bond Length (Å) / Angle (°) |
| Bond Lengths | |
| C1-Br | Value |
| C1-C2 | Value |
| C2-C3 | Value |
| C3-Cl | Value |
| Bond Angles | |
| Br-C1-C2 | Value |
| C1-C2-C3 | Value |
| C2-C3-Cl | Value |
| Dihedral Angles | |
| Br-C1-C2-C3 | Value |
| C1-C2-C3-Cl | Value |
Spectroscopic Data
Vibrational Spectroscopy
The calculated vibrational frequencies and IR intensities can be used to generate a theoretical IR spectrum, which can then be compared to experimental data. The NIST Chemistry WebBook provides experimental IR spectral data for this compound.
Table 3: Selected Experimental Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Assignment (Tentative) |
| ~2960 | C-H stretching |
| ~1440 | CH₂ scissoring |
| ~1250 | CH₂ wagging |
| ~730 | C-Cl stretching |
| ~650 | C-Br stretching |
Source: NIST Chemistry WebBook. Assignments are tentative and would be confirmed by computational analysis.
NMR Spectroscopy
NMR chemical shifts can be calculated using quantum-chemical methods, typically using the GIAO (Gauge-Independent Atomic Orbital) approach. These calculated shifts can then be correlated with experimental data to confirm structural assignments.
Table 4: Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C-Br | ~32.5 |
| C-C-C | ~35.0 |
| C-Cl | ~43.5 |
Source: SpectraBase. The solvent is typically CDCl₃.
Conclusion
Quantum-chemical studies are indispensable for a comprehensive understanding of the structural and spectroscopic properties of this compound. Although detailed conformational analyses of this specific molecule are not yet widely published, the established computational methodologies, benchmarked against experimental data for analogous compounds, provide a robust framework for such investigations. This guide has outlined the key theoretical and experimental protocols, the nature of the expected data, and the importance of an integrated computational and experimental approach. For researchers in synthetic chemistry and drug development, a thorough grasp of these principles is crucial for leveraging the full potential of this compound as a versatile chemical building block. Further dedicated computational studies on this molecule would be a valuable contribution to the field.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Bromo-3-chloropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3-chloropropane is a halogenated alkane of interest in organic synthesis and as a building block in medicinal chemistry. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for predicting its reactivity, designing new synthetic routes, and understanding its interactions in biological systems. This technical guide provides a comprehensive overview of the molecular structure and conformational isomerism of this compound, drawing upon established principles of conformational analysis and data from analogous compounds. While specific experimental and computational studies on this compound are not extensively available in the public domain, this guide extrapolates from studies on similar molecules, such as 1-chloropropane (B146392) and 1-bromopropane, to provide a robust theoretical framework. This document outlines the expected conformational landscape, details the experimental and computational methodologies employed for such analyses, and presents available spectroscopic data.
Molecular Structure
The molecular formula of this compound is C₃H₆BrCl, with a molecular weight of 157.44 g/mol . The molecule consists of a three-carbon propane (B168953) chain with a bromine atom attached to one terminal carbon (C1) and a chlorine atom attached to the other terminal carbon (C3).
Table 1: General Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₆BrCl |
| Molecular Weight | 157.44 g/mol |
| CAS Number | 109-70-6 |
| IUPAC Name | This compound |
| Canonical SMILES | C(CBr)CCl |
Conformational Analysis
Rotation around the C1-C2 and C2-C3 single bonds in this compound gives rise to various spatial arrangements of the atoms, known as conformations or rotational isomers (rotamers). The relative energies of these conformers are influenced by steric hindrance, torsional strain, and dipole-dipole interactions between the bromine and chlorine substituents.
Due to the presence of two terminal halogen substituents, the conformational analysis of this compound involves the consideration of rotations about both the C1-C2 and C2-C3 bonds. The key dihedral angles to consider are Br-C1-C2-C3 and C1-C2-C3-Cl. The most stable conformations are expected to be staggered, minimizing torsional strain, while eclipsed conformations represent energy maxima.
The primary conformers of interest are analogous to those of n-butane, with the substituents being the bromine atom and the chloromethyl group (or the chlorine atom and the bromoethyl group, depending on the bond being analyzed). The terms anti (or trans) and gauche are used to describe the relative positions of the largest substituents.
-
Anti (or Trans) Conformation: The bromine and chlorine atoms are positioned at a dihedral angle of approximately 180° with respect to each other. This conformation is generally the most stable as it minimizes steric repulsion between the bulky halogen atoms.
-
Gauche Conformation: The bromine and chlorine atoms are at a dihedral angle of approximately 60°. This conformation is typically higher in energy than the anti form due to steric strain.
It is important to note that for molecules like 1-chloropropane and 1-bromopropane, studies have shown that the gauche conformer can be more stable in certain environments.[1] This highlights the importance of specific experimental or high-level computational studies for this compound to definitively determine its conformational preferences.
Expected Conformational Isomers
The following diagram illustrates the potential staggered conformations of this compound when viewed along the C1-C2 bond. A similar set of conformations exists for rotation around the C2-C3 bond.
Caption: Newman projections of the staggered conformers of this compound.
Experimental and Computational Methodologies
The conformational analysis of halogenated alkanes is typically carried out using a combination of experimental techniques and computational modeling.
Experimental Protocols
Vibrational Spectroscopy (Infrared and Raman):
Vibrational spectroscopy is a powerful tool for identifying the presence of different conformers. Each conformer has a unique set of vibrational modes, leading to distinct peaks in the IR and Raman spectra. By analyzing the spectra at different temperatures, the relative populations of the conformers can be determined, and from this, the enthalpy difference between them can be calculated.
-
Sample Preparation: For liquid-phase studies, the neat liquid is typically used. For gas-phase or matrix isolation studies, the sample is vaporized and either analyzed directly or co-deposited with an inert gas (like argon) onto a cold window.
-
Data Acquisition: IR and Raman spectra are recorded over a range of temperatures. The intensity of specific bands corresponding to each conformer is monitored as a function of temperature.
-
Data Analysis: The van't Hoff equation is used to relate the change in the equilibrium constant (determined from the ratio of band intensities) with temperature to the enthalpy difference (ΔH°) between the conformers.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy, particularly the analysis of vicinal coupling constants (³J), can provide information about the dihedral angles and, consequently, the populations of different conformers.
-
Sample Preparation: A solution of this compound in a suitable deuterated solvent is prepared.
-
Data Acquisition: High-resolution ¹H NMR spectra are acquired. The coupling constants between vicinal protons are carefully measured.
-
Data Analysis: The observed coupling constants are a population-weighted average of the coupling constants for each conformer. By using the Karplus equation, which relates the coupling constant to the dihedral angle, and making assumptions about the coupling constants in the pure conformers, the relative populations can be estimated.
Computational Chemistry Protocols
Quantum mechanical calculations are invaluable for predicting the geometries, relative energies, and vibrational frequencies of different conformers.
-
Methodology: Density functional theory (DFT) methods, such as B3LYP, are commonly used in conjunction with a suitable basis set (e.g., 6-311+G(d,p)) to optimize the geometries of the conformers.
-
Procedure:
-
A potential energy surface scan is performed by systematically rotating around the C-C bonds to identify all possible energy minima (corresponding to stable conformers) and transition states.
-
The geometries of the identified conformers are then fully optimized.
-
Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to predict the IR and Raman spectra.
-
The relative energies of the conformers (including zero-point vibrational energy corrections) are calculated to determine their relative stabilities.
-
The following diagram illustrates a typical workflow for the conformational analysis of this compound.
Caption: A workflow diagram for the conformational analysis of this compound.
Spectroscopic Data
While a detailed analysis of the spectra is beyond the scope of this guide without specific research data, publicly available spectra can be found in databases such as the NIST WebBook.
Table 2: Available Spectroscopic Data for this compound
| Spectrum Type | Database/Reference | Key Features |
| Infrared (IR) Spectrum | NIST Chemistry WebBook | C-H stretching (~2900-3000 cm⁻¹), CH₂ scissoring (~1450 cm⁻¹), C-Br stretching, C-Cl stretching. |
| ¹H NMR Spectrum | Various online databases | Complex multiplets due to spin-spin coupling between the non-equivalent methylene (B1212753) protons. |
| ¹³C NMR Spectrum | Various online databases | Three distinct signals for the three carbon atoms, with chemical shifts influenced by the attached halogens. |
Conclusion
The conformational landscape of this compound is expected to be dominated by staggered conformers, with the anti arrangement of the bromine and chlorine atoms likely being the most stable due to minimized steric interactions. However, the possibility of a more stable gauche conformer, as observed in similar halogenated propanes, cannot be ruled out without specific experimental or high-level computational data. The methodologies outlined in this guide, including vibrational and NMR spectroscopy, alongside quantum mechanical calculations, provide a robust framework for a detailed conformational analysis. Such an analysis would yield valuable data on the geometry and relative energies of the conformers, which is essential for professionals in chemical research and drug development. Further dedicated studies on this compound are warranted to provide precise quantitative data and a definitive understanding of its conformational behavior.
References
Methodological & Application
Application Notes and Protocols: 1-Bromo-3-chloropropane as a Versatile Alkylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-chloropropane is a valuable and versatile bifunctional alkylating agent in organic synthesis. Its structure, featuring two different halogen atoms with distinct reactivities, allows for the sequential introduction of a three-carbon chain, which can be further functionalized. The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond enables selective displacement of the bromide, leaving the chloride intact for subsequent transformations. This property makes it a key building block in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other fine chemicals.[1][2]
These application notes provide detailed protocols for key synthetic transformations utilizing this compound, including the synthesis of nitriles, N-alkylation of amines, and O-alkylation of phenols. The importance of phase-transfer catalysis (PTC) in controlling reaction selectivity and minimizing side reactions is also highlighted.
Key Applications and Experimental Data
The following tables summarize quantitative data for representative reactions using this compound as an alkylating agent.
Table 1: Synthesis of γ-Chlorobutyronitrile
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Potassium Cyanide | 4-Chlorobutyronitrile (B21389) | 95% Ethanol (B145695), Reflux, 1.5 h | 60-70 | Organic Syntheses, Coll. Vol. 1, p.156 (1941); Vol. 8, p.52 (1928) |
Table 2: N-Alkylation Reactions
| Substrate | Product | Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| 1-(3-Chlorophenyl)piperazine (B195711) HCl | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | TBAB | K₂CO₃ | Acetonitrile/DMF | Microwave (300W) | 40s | 88 | >95 | Molecules, 2019, 24(8), 1609 |
| Secondary Amine (in Verapamil synthesis) | N-(3-chloropropyl) amine derivative | TBAB | 22% NaOH | Toluene | 25-28 | 3h addition + 6h reaction | 74 (overall yield for 3 steps) | >99 | PTC Organics, Inc. Analysis |
Table 3: O-Alkylation of Phenols (General Conditions)
While a specific detailed protocol with quantitative yield for the O-alkylation of a simple phenol (B47542) with this compound was not found in the immediate search, the general conditions involve the use of a base to deprotonate the phenol, followed by reaction with the alkylating agent. Phase-transfer catalysis is often employed to enhance selectivity for O-alkylation over C-alkylation.
| Substrate | Alkylating Agent | Catalyst | Base | Solvent | Temperature | Potential Product | Reference |
| Phenol | This compound | Tetrabutylammonium bromide (TBAB) | KOH | Toluene/Water | Room Temperature to Reflux | 1-Chloro-3-phenoxypropane | J. Flow Chem. 2012, 2, 5-7 |
Experimental Protocols
Protocol 1: Synthesis of 4-Chlorobutyronitrile
This protocol describes the synthesis of 4-chlorobutyronitrile via nucleophilic substitution of the bromide in this compound with a cyanide ion.
Reaction Scheme:
Materials:
-
This compound (157.5 g, 1.0 mol)
-
Potassium cyanide (82 g, 1.25 mol)
-
95% Ethanol
-
Water
-
Calcium chloride (fused)
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 82 g (1.25 mol) of potassium cyanide in 100 mL of water.
-
Once the potassium cyanide has completely dissolved, add 350 mL of 95% ethanol to the solution.
-
To this stirred solution, add 157.5 g (1.0 mol) of this compound.
-
Heat the reaction mixture to reflux using a water bath or heating mantle and maintain reflux with vigorous stirring for 1.5 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Dilute the mixture with 450 mL of water. An oily layer of 4-chlorobutyronitrile will separate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with 80 mL of chloroform.
-
Separate the chloroform layer and wash it with 125-150 mL of a saturated calcium chloride solution, followed by a wash with 125-150 mL of water.
-
Dry the chloroform layer over fused calcium chloride.
-
Filter the drying agent and fractionally distill the solution. First, remove the chloroform at atmospheric pressure.
-
The crude 4-chlorobutyronitrile can then be purified by vacuum distillation. Collect the fraction boiling at 93-96 °C / 26 mmHg.
-
The expected yield is 42-49 g (60-70%).
Reference: Organic Syntheses, Coll. Vol. 1, p.156 (1941); Vol. 8, p.52 (1928).
Protocol 2: N-Alkylation of 1-(3-Chlorophenyl)piperazine under Phase-Transfer Catalysis
This protocol details the rapid, microwave-assisted N-alkylation of a secondary amine using this compound under phase-transfer catalysis conditions.
Reaction Scheme:
Materials:
-
1-(3-Chlorophenyl)piperazine hydrochloride (2.33 g, 10 mmol)
-
This compound (4.09 g, 26 mmol)
-
Tetrabutylammonium bromide (TBAB) (320 mg, 1 mmol)
-
Potassium carbonate (K₂CO₃) (4.14 g, 30 mmol)
-
Acetonitrile/DMF solvent mixture
-
Microwave reactor
-
Conical flask
-
TLC plates
-
Water
-
2M HCl in dioxane
-
Büchner funnel
Procedure:
-
In a conical flask suitable for microwave synthesis, combine 2.33 g (10 mmol) of 1-(3-chlorophenyl)piperazine hydrochloride, 4.09 g (26 mmol) of this compound, 320 mg (1 mmol) of TBAB, and 4.14 g (30 mmol) of K₂CO₃.
-
Add 3 cm³ of an acetonitrile/DMF solvent mixture.
-
Place the flask in a microwave reactor and irradiate at 300 W.
-
Monitor the reaction progress by TLC (eluent: chloroform-methanol 9:1). The reaction is expected to be complete in approximately 40 seconds.
-
After completion, add 50 cm³ of water to the reaction mixture.
-
Filter the resulting precipitate and dry it.
-
Dissolve the dried product in acetone and add 2M HCl in dioxane dropwise until the solution is acidic (check with a universal indicator).
-
The precipitated hydrochloride salt of the product is then collected by filtration on a Büchner funnel.
-
The reported yield is 88%.
Reference: Molecules, 2019, 24(8), 1609.
Protocol 3: General Procedure for O-Alkylation of Phenols under Phase-Transfer Catalysis
This general protocol outlines the O-alkylation of phenols with this compound. Phase-transfer catalysis is recommended to favor O-alkylation and minimize the competing C-alkylation side reaction.
Reaction Scheme:
Materials:
-
Phenol (1.0 eq.)
-
This compound (1.1-1.5 eq.)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) (0.05-0.1 eq.)
-
Base (e.g., Potassium hydroxide, KOH, or Potassium carbonate, K₂CO₃) (2.0-3.0 eq.)
-
Solvent system (e.g., Toluene/water or Dichloromethane/water)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the phenol (1.0 eq.), the phase-transfer catalyst (e.g., TBAB, 0.1 eq.), and the organic solvent (e.g., toluene).
-
In a separate beaker, prepare an aqueous solution of the base (e.g., 50% w/w KOH).
-
Add the aqueous base solution to the flask containing the phenol.
-
Stir the biphasic mixture vigorously for 15-30 minutes at room temperature.
-
Slowly add this compound (1.2 eq.) to the reaction mixture.
-
Continue stirring vigorously at room temperature or heat to reflux, monitoring the reaction by TLC until the starting phenol is consumed.
-
Upon completion, cool the reaction to room temperature and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., toluene).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Note: The choice of solvent, base, catalyst, and temperature may need to be optimized for specific phenolic substrates to maximize the yield of the O-alkylated product.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for alkylation reactions using this compound and the mechanism of phase-transfer catalysis.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with 1-Bromo-3-chloropropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various four-membered heterocyclic compounds—azetidines, thietanes, and oxetanes—utilizing the versatile bifunctional reagent, 1-bromo-3-chloropropane.
Introduction
This compound is a valuable C3 building block in organic synthesis due to the differential reactivity of its two halogen atoms. The carbon-bromine bond is more labile and susceptible to nucleophilic substitution than the carbon-chlorine bond, allowing for selective and sequential functionalization. This property is particularly useful in the synthesis of saturated heterocyclic compounds, where an initial intermolecular nucleophilic substitution at the brominated carbon is followed by an intramolecular cyclization at the chlorinated carbon. This step-wise approach enables the construction of strained four-membered rings, which are important structural motifs in medicinal chemistry.
Synthesis of Azetidines
Azetidines, four-membered nitrogen-containing heterocycles, are prevalent in many biologically active compounds. The synthesis of N-substituted azetidines can be efficiently achieved through the reaction of a primary amine with this compound. The reaction proceeds via initial N-alkylation at the more reactive C-Br bond, followed by an intramolecular cyclization.
General Reaction Scheme:
Primary Amine + this compound → N-(3-chloropropyl)amine → N-substituted Azetidine
Caption: General synthesis of N-substituted azetidines.
Quantitative Data for Azetidine Synthesis
| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hexamethyleneimine | - | - | <35 | 1 | 70[1] |
| 2 | Benzhydrylamine | Non-nucleophilic base | Lower alkanols | Heat | - | -[2] |
| 3 | Toluenesulfonamide | - | - | - | - | -[2] |
Experimental Protocol: Synthesis of N-(3-chloropropyl)hexamethyleneimine[1]
-
Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a Claisen adapter with a thermocouple, a dry-ice condenser with a gas inlet, and a pressure-equalizing dropping funnel. The apparatus is dried in an oven at 125 °C overnight, assembled while hot, and purged with argon until cool.
-
Reaction Initiation: The reaction flask is charged with this compound (15.74 g, 0.1 moles). The mixture is stirred at 300 RPM.
-
Addition of Amine: Hexamethyleneimine (19.84 g, 0.2 moles) is added dropwise via the addition funnel over one hour. The reaction temperature is maintained at or below 35 °C using a hexane/dry ice cooling bath as needed.
-
Reaction Monitoring: The reaction is allowed to stir until the consumption of this compound is confirmed (e.g., by GC analysis).
-
Workup: 75 mL of a saturated sodium bicarbonate solution and 25 mL of distilled water are added to the reaction flask. The mixture is transferred to a separatory funnel and extracted twice with 75 mL of ethyl ether.
-
Isolation: The combined organic layers are dried with magnesium sulfate, filtered, and concentrated on a rotary evaporator to afford the product. The reported yield for this procedure is 70%.
Synthesis of Thietanes
Thietanes are sulfur-containing four-membered heterocycles. A common and effective method for their synthesis is the reaction of 1,3-dihalopropanes with a sulfide (B99878) source, such as sodium sulfide. This reaction is a double nucleophilic displacement.
General Reaction Scheme:
This compound + Sulfide Source → Thietane
References
Application Notes: The Strategic Use of 1-Bromo-3-chloropropane in Williamson Ether Synthesis
Introduction
The Williamson ether synthesis is a fundamental and versatile method in organic chemistry for the formation of ethers via an SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide and an organohalide.[1][2] This method is pivotal in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and materials.[3][4] 1-Bromo-3-chloropropane stands out as a particularly strategic reagent in this context. It is a bifunctional three-carbon (C3) alkylating agent, allowing for the introduction of a propyl linker with a reactive "handle."[5][6]
Key Advantages of this compound
The primary advantage of this compound lies in the differential reactivity of its two halogen atoms. The carbon-bromine bond is more polarized and bromide is a better leaving group than chloride. Consequently, in an SN2 reaction, an alkoxide or phenoxide nucleophile will selectively attack the carbon attached to the bromine atom.[7] This chemoselectivity yields a 3-chloropropyl ether, preserving the chloride group for subsequent downstream transformations, such as further nucleophilic substitutions or the formation of cyclic structures. This makes this compound an invaluable building block for multi-step syntheses.[6][8]
Reaction Mechanism and Considerations
The synthesis proceeds in two main steps:
-
Deprotonation: A strong base is used to deprotonate an alcohol (ROH) or phenol (B47542) (ArOH) to generate the corresponding highly nucleophilic alkoxide (RO⁻) or phenoxide (ArO⁻).
-
Nucleophilic Attack: The alkoxide/phenoxide attacks the primary carbon of this compound, displacing the bromide ion in a concerted SN2 mechanism to form the ether linkage.[1][2]
Critical Parameters:
-
Choice of Base: Strong, non-nucleophilic bases are preferred to ensure complete deprotonation without competing reactions. Sodium hydride (NaH) is a common choice for alcohols, while weaker bases like potassium carbonate (K₂CO₃) are often sufficient for more acidic phenols.[3][9]
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are generally used as they effectively solvate the cation of the alkoxide salt without solvating the nucleophile, thus promoting the SN2 reaction.[10]
-
Temperature: Reactions are often heated to increase the rate, but excessive temperatures can favor the competing E2 elimination side reaction.
-
Phase-Transfer Catalysis (PTC): For reactions involving immiscible aqueous and organic phases (e.g., using NaOH as a base), a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) or 18-crown-6 (B118740) can be employed. The catalyst facilitates the transfer of the alkoxide from the aqueous to the organic phase, significantly improving reaction rates and yields.[1][3][7]
Potential Side Reactions The primary competing reaction is E2 elimination, which can be favored by sterically hindered alkoxides or high reaction temperatures.[2][11] Dehydrohalogenation of this compound by the base to form allyl halides is another potential side reaction.[7] Careful control of reaction conditions is essential to maximize the yield of the desired ether product.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [5] |
| CAS Number | 109-70-6 | [5] |
| Molecular Formula | C₃H₆BrCl | [5] |
| Molar Mass | 157.44 g/mol | [5] |
| Appearance | Colorless liquid | [5][8] |
| Boiling Point | 143.3 °C | [5] |
| Melting Point | -58.9 °C | [5] |
| Solubility | Soluble in alcohol, ether, chloroform; sparingly soluble in water. |[8] |
Table 2: General Williamson Ether Synthesis Conditions
| Parameter | Condition | Rationale / Notes |
|---|---|---|
| Nucleophile | Alcohol or Phenol (1.0 eq.) | Primary and secondary alcohols, as well as phenols, are suitable. |
| Electrophile | This compound (1.0-1.2 eq.) | A slight excess may be used to ensure complete consumption of the nucleophile. |
| Base | NaH (1.2 eq.) or K₂CO₃ (2-3 eq.) | NaH for alcohols; K₂CO₃ for phenols. |
| Solvent | Anhydrous DMF, Acetonitrile, or Acetone (B3395972) | Polar aprotic solvents favor SN2 reactions.[10] |
| Catalyst (optional) | TBAB (0.05 eq.) | Used in phase-transfer catalysis systems.[3] |
| Temperature | Room Temperature to Reflux (e.g., 60-80 °C) | Varies depending on the reactivity of the nucleophile. |
| Reaction Time | 4 - 24 hours | Monitored by Thin Layer Chromatography (TLC). |
| Typical Yields | 50 - 95% | Yields are highly dependent on the specific substrate and conditions.[1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloropropyl Phenyl Ether
This protocol describes the synthesis of a simple aryl ether using phenol and this compound with potassium carbonate as the base.
Materials:
-
Phenol (1.0 eq.)
-
This compound (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)
-
Anhydrous Acetone
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq.) and anhydrous acetone (10 volumes relative to phenol).
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq.) to the solution.
-
Electrophile Addition: Add this compound (1.1 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC.[9]
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.[9]
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 5% sodium hydroxide (B78521) solution, water, and finally with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloropropyl phenyl ether.[12]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of a 3-Chloropropyl Alkyl Ether using Phase-Transfer Catalysis
This protocol provides a general method for synthesizing an ether from an alcohol under phase-transfer conditions.
Materials:
-
Alcohol (e.g., 1-octanol) (1.0 eq.)
-
This compound (1.2 eq.)
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq.)
-
Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask with vigorous stirring, combine the alcohol (1.0 eq.), toluene, and TBAB (0.05 eq.).
-
Base and Electrophile Addition: Add the 50% aqueous NaOH solution, followed by the this compound (1.2 eq.).
-
Reaction: Heat the biphasic mixture to 70-80 °C with vigorous stirring for 4-8 hours. Monitor the reaction progress by TLC or GC.[3]
-
Workup: Cool the reaction to room temperature. Add water to dissolve any precipitated salts and dilute the base.[3]
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with toluene.
-
Washing: Combine the organic layers and wash sequentially with water and brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography.
Visualizations
Caption: SN2 mechanism showing selective attack on the C-Br bond.
Caption: General experimental workflow for Williamson ether synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. This compound | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Reaction of 1-Bromo-3-chloropropane with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-chloropropane is a versatile bifunctional electrophile widely employed in organic synthesis, particularly in the construction of nitrogen-containing molecules crucial for pharmaceutical development. Its differential reactivity, with the carbon-bromine bond being more susceptible to nucleophilic attack than the carbon-chlorine bond, allows for selective and sequential functionalization.[1] This property is leveraged in reactions with primary and secondary amines to synthesize key intermediates such as N-substituted 3-chloropropylamines and four-membered azetidine (B1206935) rings, which are prevalent scaffolds in medicinal chemistry.[2][3][4] Understanding the nuances of these reactions is paramount for the efficient synthesis of novel drug candidates and other fine chemicals.
Reaction with Primary Amines: Synthesis of N-Substituted Azetidines
The reaction of this compound with primary amines typically proceeds in a stepwise manner to yield N-substituted azetidines. The initial step involves the nucleophilic attack of the primary amine on the carbon bearing the bromine atom, leading to the formation of an N-(3-chloropropyl)amine intermediate. This is followed by an intramolecular nucleophilic substitution, where the nitrogen attacks the carbon attached to the chlorine atom, resulting in the formation of the strained but valuable azetidine ring. This cyclization is often promoted by a base to neutralize the hydrogen halide formed during the reaction.
General Reaction Pathway with Primary Amines
Caption: Reaction of this compound with a primary amine.
Experimental Protocol: Synthesis of N-Phenylazetidine
This protocol details the synthesis of N-phenylazetidine from aniline (B41778) and this compound.
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Water
Procedure:
-
To a solution of aniline (0.13 mol) and potassium carbonate (0.25 mol) in 75 mL of DMSO, add this compound (0.13 mol) dropwise over 1 hour at room temperature with stirring.
-
Heat the reaction mixture to 60°C and maintain for 7 hours.
-
After cooling to room temperature, dilute the mixture with water.
-
Extract the product with diethyl ether.
-
The resulting crystals of N-phenylazetidine can be collected by filtration.[5]
Quantitative Data:
| Amine | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | N-Phenylazetidine | DMSO | 60 | 7 | 49 | [5] |
| Benzhydrylamine | N-Benzhydrylazetidine | Ethyl acetate | Reflux | 72 | Not specified | [6] |
Reaction with Secondary Amines: Synthesis of N-Substituted 3-Chloropropylamines
When this compound reacts with secondary amines, the reaction typically halts after the initial nucleophilic substitution of the bromide, yielding N-substituted 3-chloropropylamines. Intramolecular cyclization to a quaternary azetidinium salt is generally not favored under standard conditions. These products are valuable intermediates for the synthesis of various pharmaceuticals.[7]
General Reaction Pathway with Secondary Amines
Caption: Reaction of this compound with a secondary amine.
Experimental Protocol: Synthesis of 1-(3-Chloropropyl)-hexamethyleneimine
This protocol describes the synthesis of 1-(3-chloropropyl)-hexamethyleneimine from hexamethyleneimine (B121469) and this compound.[8]
Materials:
-
This compound
-
Hexamethyleneimine
-
Potassium carbonate (K₂CO₃)
-
Methyl-t-butyl ether (MTBE)
-
Saturated sodium bicarbonate solution
-
Distilled water
-
Saturated sodium chloride solution
-
Sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add this compound (1.0 mol), potassium carbonate (2.0 mol), cyclohexane (0.5 mol), and methyl-t-butyl ether (0.5 mol).
-
Stir the mixture at 300 RPM.
-
Add hexamethyleneimine (1.0 mol) dropwise over approximately 83 minutes, maintaining the reaction temperature at or below 35°C using a cooling bath.
-
Allow the reaction to stir overnight.
-
Add 200 mL of cyclohexane and stir.
-
Add 200 mL of saturated sodium bicarbonate solution and stir.
-
Transfer the mixture to a separatory funnel and remove the aqueous layer.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by distilled water (3 x 200 mL) and then saturated sodium chloride solution (2 x 200 mL).
-
Dry the organic layer with sodium sulfate, filter, and concentrate to yield the product.[8]
Experimental Protocol: Synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
This protocol outlines the microwave-assisted synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.[9]
Materials:
-
This compound
-
1-(3-Chlorophenyl)piperazine (B195711) hydrochloride
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile/DMF solvent mixture
-
Water
-
2M HCl in dioxane
Procedure:
-
In a conical flask, combine this compound (26 mmol), 1-(3-chlorophenyl)piperazine hydrochloride (10 mmol), TBAB (10 mmol), K₂CO₃ (30 mmol), and 3 cm³ of an acetonitrile/DMF mixture.
-
Subject the mixture to microwave radiation (e.g., 300 W). Monitor the reaction progress by TLC.
-
Upon completion, add 50 cm³ of water and filter the resulting product.
-
After drying, dissolve the product in acetone and add a 2M HCl solution in dioxane until the solution is acidic to precipitate the hydrochloride salt.
-
Filter the precipitated hydrochloride salt to obtain the final product.[9]
Quantitative Data:
| Amine | Product | Solvent(s) | Base | Temperature (°C) | Time | Yield (%) | Reference |
| Hexamethyleneimine | 1-(3-Chloropropyl)-hexamethyleneimine | Cyclohexane, MTBE | K₂CO₃ | ≤ 35 | Overnight | 61.6 | [8] |
| 1-(3-Chlorophenyl)piperazine HCl | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | Acetonitrile/DMF | K₂CO₃ | Microwave | 0.011 h | 88 | [9] |
| t-Butylamine | N-(3-Chloropropyl)-t-butylamine | None | Excess amine | Not specified | Until completion | Not specified | [8] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of products from the reaction of this compound with amines.
Caption: General experimental workflow.
Conclusion
The reaction of this compound with primary and secondary amines provides a reliable and versatile route to important nitrogen-containing building blocks for drug discovery and development. The protocols and data presented herein offer a solid foundation for researchers to explore these transformations in their synthetic endeavors. Careful control of reaction conditions, including stoichiometry, temperature, and solvent, is crucial for achieving high yields and purity of the desired products.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]
- 9. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Application of 1-Bromo-3-chloropropane in Pharmaceutical Ingredient Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-chloropropane is a versatile bifunctional alkylating agent widely employed as a key intermediate in the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs).[1][2] Its unique structure, featuring two different halogen atoms with distinct reactivities, allows for sequential and selective reactions, making it a valuable building block in the construction of complex molecular architectures.[3][4] The bromine atom, being a better leaving group, facilitates initial nucleophilic substitution, while the less reactive chlorine atom can be displaced in a subsequent step, often requiring more forcing conditions. This differential reactivity is instrumental in multi-step syntheses, enabling the introduction of a three-carbon chain linker into various molecular scaffolds.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several important pharmaceutical ingredients.
Key Applications in API Synthesis
This compound serves as a critical starting material or intermediate in the synthesis of drugs across various therapeutic areas, including antipsychotics, lipid-lowering agents, and antiemetics.[2][3][5] Its primary application lies in N-alkylation and O-alkylation reactions to introduce a 3-chloropropyl or a propyl linker.[6]
Table 1: Overview of APIs Synthesized Using this compound
| Active Pharmaceutical Ingredient (API) | Therapeutic Class | Role of this compound | Overall Yield | Purity |
| Fluphenazine | Antipsychotic | Introduction of the propylpiperazine side chain[7][8] | Not explicitly stated in a single source | High purity achievable[7] |
| Gemfibrozil | Lipid-lowering agent | Formation of the ether linkage[9][10] | 80%[9][11] | ~99.9%[9][11] |
| Metopimazine | Antiemetic | Introduction of the propyl linker side chain[12][13] | ~31% (modern process)[12] | ≥99.7% (modern process)[12] |
| Verapamil | Calcium channel blocker | N-alkylation to form a key intermediate[14][15] | 74% (over three steps) | >99% |
| Chlorpromazine | Antipsychotic | Precursor to the 3-dimethylaminopropyl side chain | >90% (molar yield) | Meets BP Pharmacopoeia standards |
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of key intermediates and final APIs using this compound.
Synthesis of Fluphenazine Intermediate
Fluphenazine is a phenothiazine (B1677639) antipsychotic. The synthesis involves the N-alkylation of a piperazine (B1678402) derivative with this compound to introduce the side chain.[7][8]
Protocol 1: Synthesis of 2-(4-(3-chloropropyl)piperazin-1-yl)ethanol dihydrochloride
Materials:
-
2-(piperazin-1-yl)ethanol
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Isopropanolic hydrochloride solution (16%)
Procedure:
-
To a solution of 2-(piperazin-1-yl)ethanol (200 g) in acetone (800 ml), add potassium carbonate (531 g) and stir the mixture for 1 hour at 20-25°C.
-
To the resulting reaction mixture, add a solution of this compound (314 g) in acetone (200 ml).
-
Stir the reaction mixture for 12 hours at 25-30°C.
-
Filter the reaction mixture and wash the solid residue with acetone (300 ml) to obtain the filtrate.
-
Cool the filtrate to 0-5°C and add 16% isopropanolic hydrochloride solution (740 ml) until the pH reaches 1.
-
Stir the resulting mixture for 2 hours at 0-5°C to allow for precipitation.
-
Filter the solid, wash with acetone (300 ml), and dry at 55-60°C under reduced pressure to yield the title compound.
Quantitative Data:
-
Yield: 360 g
Diagram 1: Synthetic Workflow for Fluphenazine Intermediate
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the mechanism of Fluphenazine Maleate? [synapse.patsnap.com]
- 6. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. mims.com [mims.com]
- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gemfibrozil, a lipid lowering drug, inhibits the activation of primary human microglia via peroxisome proliferator-activated receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 13. CN102617509A - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]
- 14. droracle.ai [droracle.ai]
- 15. Fluphenazine Hydrochloride [benchchem.com]
Application Notes and Protocols: 1-Bromo-3-chloropropane as a Precursor for Selective Grignard Reagent Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the use of 1-bromo-3-chloropropane as a precursor for the selective formation of 3-chloropropylmagnesium bromide. This versatile Grignard reagent serves as a valuable building block in organic synthesis, particularly for the introduction of a functionalized three-carbon chain in the development of complex molecules and active pharmaceutical ingredients (APIs).
Introduction
This compound is a bifunctional organohalogen compound that allows for the chemoselective formation of a Grignard reagent. The significant difference in the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds towards magnesium metal enables the selective oxidative addition at the C-Br bond, leaving the chloro group intact for subsequent transformations. This selectivity provides a powerful tool for medicinal chemists and process development scientists to introduce the 3-chloropropyl moiety, which can then be further functionalized.
Principle of Selective Grignard Formation
The selective formation of a Grignard reagent from this compound is governed by the difference in bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for the insertion of magnesium. The general order of reactivity for organohalides in Grignard reagent formation is R-I > R-Br > R-Cl > R-F. This principle allows for the preferential formation of 3-chloropropylmagnesium bromide, a Grignard reagent that acts as a nucleophilic propyl synthon with a terminal chloride that can be used in subsequent nucleophilic substitution or coupling reactions.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the formation and subsequent reaction of the Grignard reagent derived from this compound. While direct isolation of the Grignard reagent is uncommon, its formation is generally efficient, as evidenced by the high yields of subsequent reactions.
| Parameter | Value/Range | Notes |
| Grignard Formation | ||
| Starting Material | This compound | Typically purified by distillation before use. |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | Anhydrous diethyl ether can also be used. |
| Magnesium | Turnings, 1.1-1.5 equivalents | Activation with iodine or 1,2-dibromoethane (B42909) is recommended. |
| Initiation | Gentle heating, iodine crystal | The reaction is exothermic once initiated. |
| Reaction Temperature | 30-50 °C | Often maintained by the exothermicity of the reaction. |
| Reaction Time | 1-3 hours | Monitored by the consumption of magnesium. |
| Expected Yield | High (in situ) | Not typically isolated; used directly in the next step. |
| Subsequent Reaction Example | ||
| Electrophile | Carbonyl compounds, e.g., aldehydes, ketones | To form γ-chloro alcohols. |
| Reaction Temperature | 0 °C to room temperature | Dependent on the electrophile's reactivity. |
| Work-up | Saturated aqueous NH4Cl | To quench the reaction and dissolve magnesium salts. |
Experimental Protocols
Protocol for the Preparation of 3-Chloropropylmagnesium Bromide (Stock Solution)
This protocol describes the preparation of a standardized solution of 3-chloropropylmagnesium bromide in THF.
Materials:
-
This compound (distilled, anhydrous)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.
-
Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel. Gently warm the flask with a heat gun until the brownish color of the iodine disappears and bubbling is observed, indicating the initiation of the reaction.
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Use an external cooling bath (e.g., a water bath) if the reaction becomes too vigorous.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating (40-50 °C) for an additional 1-2 hours, or until the majority of the magnesium has been consumed.
-
Storage: Allow the greyish solution of the Grignard reagent to cool to room temperature. The solution can be used immediately or transferred via a cannula to a dry, inert-atmosphere-sealed storage flask.
Protocol for the Titration of 3-Chloropropylmagnesium Bromide
The concentration of the prepared Grignard reagent should be determined before use.
Materials:
-
Freshly prepared 3-chloropropylmagnesium bromide solution
-
Anhydrous iodine (I₂)
-
Anhydrous THF
-
Dry glassware (burette, flask)
Procedure:
-
Accurately weigh approximately 0.25 g of iodine into a dry flask and dissolve it in 10 mL of anhydrous THF.
-
Fill a dry burette with the 3-chloropropylmagnesium bromide solution under an inert atmosphere.
-
Titrate the iodine solution with the Grignard reagent with vigorous stirring until the characteristic brown color of the iodine disappears, indicating the endpoint.
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity of the Grignard reagent solution using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
Visualizations
Caption: Selective formation of 3-chloropropylmagnesium bromide.
Caption: Experimental workflow for Grignard reagent preparation and use.
Applications in Research and Drug Development
3-Chloropropylmagnesium bromide is a valuable intermediate for introducing a 3-chloropropyl group into a molecule. This functional group can then be elaborated through various synthetic transformations.
-
Synthesis of γ-Chloro Alcohols: The most common application is the reaction with aldehydes and ketones to produce γ-chloro alcohols. These products are versatile intermediates, as the hydroxyl group can be protected or further oxidized, while the chloride can be displaced by a variety of nucleophiles.
-
Alkylation Reactions: The Grignard reagent can be used in coupling reactions to form new carbon-carbon bonds, extending carbon chains by three atoms with a terminal chloro functionality for further manipulation.
While a direct application in the synthesis of widely known drugs like Bupropion or Carbamazepine is not the primary route, the 3-chloropropyl moiety is a common structural motif in medicinal chemistry. The ability to introduce this group selectively is of significant interest in the synthesis of novel pharmaceutical candidates and in the optimization of synthetic routes for existing APIs. For instance, the 3-chloropropyl chain can serve as a linker to attach pharmacophores to a central scaffold or to introduce a side chain that modulates the pharmacological properties of a lead compound.
Application Notes: The Role of 1-Bromo-3-chloropropane in Antipsychotic Drug Synthesis
Abstract
1-Bromo-3-chloropropane (CAS: 109-70-6) is a critical organohalide intermediate widely employed in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[1][2] Its utility stems from its bifunctional nature, possessing both a bromine and a chlorine atom on a propyl chain. This differential reactivity allows for selective, sequential alkylations, making it an invaluable building block for constructing the side chains of many first-generation antipsychotic drugs, particularly those in the phenothiazine (B1677639) class. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key antipsychotic agents.
Introduction
This compound is a colorless liquid whose molecular structure is key to its function in organic synthesis. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making the bromine a better leaving group. Consequently, in nucleophilic substitution reactions, the bromine atom is displaced preferentially. This allows for the attachment of the 3-chloropropyl group to a nucleophile, such as a phenothiazine or piperazine (B1678402) nitrogen. The remaining chlorine atom can then be displaced in a subsequent step to complete the synthesis of the desired side chain.[1] This two-step reactivity is fundamental to its application in synthesizing drugs like Fluphenazine, Chlorpromazine, and Trifluoperazine.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. High purity, typically over 99.5%, is crucial in pharmaceutical manufacturing to prevent unwanted by-products and ensure the efficacy and safety of the final drug product.[1][2]
| Property | Value | Reference |
| CAS Number | 109-70-6 | [1] |
| Molecular Formula | C₃H₆BrCl | [1] |
| Molecular Weight | 157.44 g/mol | [1][4] |
| Appearance | Colorless transparent liquid | [1] |
| Boiling Point | 143.3 - 145 °C | [1][4] |
| Density | ~1.592 g/mL at 25°C | [1] |
| Purity (Assay) | ≥ 99.5% | [1][2] |
General Synthetic Application & Workflow
The primary use of this compound in antipsychotic synthesis is as an alkylating agent to introduce a three-carbon propyl linker between a core heterocyclic structure (like phenothiazine) and a terminal amine group (often a piperazine).[1] The general workflow involves a nucleophilic substitution reaction, typically an N-alkylation.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of key intermediates used in the production of phenothiazine-class antipsychotics.
Protocol 1: Synthesis of 2-(4-(3-chloropropyl)piperazin-1-yl)ethanol
This compound is a key intermediate in the synthesis of Fluphenazine .[5] The protocol involves the alkylation of 2-(piperazin-1-yl)ethanol with this compound.
Materials:
-
2-(piperazin-1-yl)ethanol (200 gm)
-
This compound (314 gm)
-
Potassium carbonate (K₂CO₃), anhydrous (531 gm)
-
Acetone (B3395972) (1100 ml)
-
Isopropanolic hydrochloride solution (16%)
Procedure:
-
To a solution of 2-(piperazin-1-yl)ethanol (200 gm) in acetone (800 ml) in a suitable reaction vessel, add potassium carbonate (531 gm).
-
Stir the mixture for 1 hour at a temperature of 20-25°C.
-
To the resulting reaction mixture, add a solution of this compound (314 gm) dissolved in acetone (200 ml).
-
Stir the reaction mixture for 12 hours at a temperature of 25-30°C.
-
After the reaction is complete (monitored by TLC or HPLC), filter the mixture and wash the solid residue with acetone (300 ml).
-
Collect the filtrate and cool it to 0-5°C.
-
To obtain the dihydrochloride (B599025) salt, add 16% isopropanolic hydrochloride solution to the filtrate until the pH reaches 1.
-
Stir the mixture for 2 hours at 0-5°C to allow for precipitation of the solid product.
-
Filter the resulting solids, wash with acetone (300 ml), and dry under reduced pressure at 55-60°C for 5 hours.
Expected Outcome:
-
Title compound (dihydrochloride salt) as a solid.
-
Reported Yield: 360 gm.[5]
Protocol 2: Synthesis of 10-(3-chloropropyl)-10H-phenothiazine derivatives
This protocol describes a general method for the alkylation of a phenothiazine ring system, a core step for producing drugs like Chlorpromazine and Trifluoperazine .[6][7]
Materials:
-
Substituted 2-phenothiazine derivative (1 equivalent)
-
This compound (1.1 - 1.5 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the substituted phenothiazine derivative (1 eq.) in a mixture of anhydrous DMSO and anhydrous THF.
-
Cool the mixture to 0°C using an ice bath.
-
Carefully add sodium hydride (1.2 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Allow the mixture to stir at room temperature for 1-2 hours until the deprotonation is complete (cessation of hydrogen gas evolution).
-
Cool the mixture back to 0°C and add this compound (1.1 - 1.5 eq.) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 10-(3-chloropropyl)-10H-phenothiazine derivative.
Summary of Reaction Conditions
| Drug/Intermediate | Nucleophile | Base | Solvent(s) | Temperature (°C) | Time (h) | Reference |
| Fluphenazine Intermediate | 2-(piperazin-1-yl)ethanol | K₂CO₃ | Acetone | 25-30 | 12 | [5] |
| Phenothiazine Intermediate | 2-substituted phenothiazine | NaH | DMSO, THF | Room Temp. | 12-24 | [6] |
| Heterocycle Piperazine Deriv. | Vanillin-derived amine | K₂CO₃ | Acetone | Room Temp. | 24 | [8] |
Mechanism of Action of Resulting Antipsychotics
Most first-generation antipsychotics synthesized using this compound derivatives are potent antagonists of the dopamine (B1211576) D2 receptor.[7][9] Their therapeutic effect in treating psychosis, particularly the "positive" symptoms of schizophrenia, is attributed to the blockade of these receptors in the mesolimbic pathway of the brain.[7] This action reduces dopaminergic neurotransmission.
Conclusion
This compound is an indispensable reagent in the pharmaceutical industry, particularly for the synthesis of first-generation antipsychotics. Its unique structure with two different halogen atoms provides a reliable and strategic advantage for the construction of complex drug molecules. The protocols and data presented herein underscore its continued importance for researchers and drug development professionals in the field of medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. China this compound [qinmuchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. "An Improved Process For The Preparation Of Fluphenazine" [quickcompany.in]
- 6. New role of phenothiazine derivatives as peripherally acting CB1 receptor antagonizing anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRIFLUOPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological investigations of 3β-aminotropane arylamide derivatives with atypical antipsychotic profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phase Transfer Catalysis Reactions with 1-Bromo-3-chloropropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction condition summaries for the use of 1-bromo-3-chloropropane in phase transfer catalysis (PTC). The following sections detail established methods for N-alkylation and O-alkylation, offering insights into catalyst selection, reaction parameters, and potential side reactions to facilitate process development and optimization in pharmaceutical and chemical research.
Introduction to Phase Transfer Catalysis with this compound
Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1] This is achieved through the use of a phase transfer catalyst, often a quaternary ammonium (B1175870) salt, which transports one of the reactants (usually the anion) across the phase boundary into the other phase where the reaction can proceed.[1][2] This methodology offers numerous advantages, including the use of inexpensive and environmentally benign solvents and bases, milder reaction conditions, and often improved yields and selectivities.[3]
This compound is a versatile bifunctional alkylating agent. The differential reactivity of the C-Br and C-Cl bonds allows for selective reactions. Under PTC conditions, the more labile C-Br bond is typically the primary site of nucleophilic attack. This reagent is a key building block in the synthesis of various pharmaceuticals and fine chemicals.[4]
This document focuses on two primary applications of this compound in PTC: the N-alkylation of secondary amines and the O-alkylation of phenols.
Application Note 1: N-Alkylation of Secondary Amines
Reaction: N-alkylation of a secondary amine with this compound is a critical step in the synthesis of numerous pharmaceutical intermediates, including the precursor to Verapamil (B1683045).[4][5] Phase transfer catalysis provides an efficient method for this transformation, minimizing common side reactions.
Key Considerations:
-
Selectivity: The primary reaction occurs at the more reactive brominated carbon of this compound.
-
Side Reactions: Potential side reactions include the dehydrohalogenation of this compound to form allyl halides, and the formation of dimer byproducts where the secondary amine reacts with both ends of the propyl chain.[4][5] Careful control of reaction conditions, such as temperature and base concentration, is crucial to minimize these impurities.[4] The use of a lower concentration of sodium hydroxide (B78521) (e.g., 22%) can mitigate the dehydrohalogenation side reaction.[4]
-
Catalyst: Tetrabutylammonium (B224687) bromide (TBAB) is a commonly used and effective phase transfer catalyst for this transformation.[4]
Table 1: Summary of Reaction Conditions for N-Alkylation
| Parameter | Conditions | Source(s) |
| Substrate | Secondary Amine (e.g., N-methyl-homoveratrylamine) | [6] |
| Alkylating Agent | This compound | [6] |
| Phase Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | [4] |
| Base | 22% aqueous Sodium Hydroxide (NaOH) | [4] |
| Solvent | Toluene (or can be run neat) | [6] |
| Temperature | 25-28 °C | [4] |
| Reaction Time | ~11 hours (including addition time) | [4] |
| Key Feature | Slow, controlled addition of this compound over several hours | [4] |
Experimental Protocol: N-Alkylation of N-methyl-homoveratrylamine
This protocol is a representative procedure based on patent literature for the synthesis of a Verapamil intermediate.[6]
Materials:
-
N-methyl-homoveratrylamine
-
This compound
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge N-methyl-homoveratrylamine and toluene.
-
Addition of Base and Catalyst: Add a 22% aqueous solution of sodium hydroxide and tetrabutylammonium bromide to the reaction mixture.
-
Controlled Addition of Alkylating Agent: Begin vigorous stirring and slowly add this compound dropwise from the dropping funnel over a period of 3 hours, maintaining the reaction temperature between 25-28 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or GC-MS).
-
Extended Reaction Time: Continue stirring at 25-28 °C for an additional 8 hours after the addition is complete.
-
Work-up: Upon completion, stop stirring and allow the phases to separate. Separate the organic layer.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation or column chromatography if necessary.
Diagram of the N-Alkylation Phase Transfer Catalysis Cycle:
Caption: N-Alkylation PTC Cycle.
Application Note 2: O-Alkylation of Phenols
Reaction: The Williamson ether synthesis of phenols with this compound under PTC conditions provides a route to 3-chloropropyl aryl ethers. This reaction is valuable for introducing a reactive handle for further synthetic transformations.
Key Considerations:
-
O- vs. C-Alkylation: A common challenge in phenol (B47542) alkylation is the competition between O-alkylation (ether formation) and C-alkylation (ring alkylation). Solid-liquid PTC systems, with a minimal amount of water, tend to favor O-alkylation.[7]
-
Catalyst Selection: A variety of quaternary ammonium salts can be used, with the choice potentially influencing the reaction rate and selectivity.
-
Base: Solid potassium carbonate is an effective base for this transformation under solid-liquid PTC conditions.
Table 2: Summary of Reaction Conditions for O-Alkylation
| Parameter | Conditions | Source(s) |
| Substrate | Phenol or substituted phenol | [7] |
| Alkylating Agent | This compound | |
| Phase Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | |
| Solvent | Acetone (B3395972) or Toluene | [5] |
| Temperature | Reflux | |
| Reaction Time | 2-24 hours (depending on substrate) |
Experimental Protocol: O-Alkylation of Phenol
This is a general protocol for the O-alkylation of phenol with this compound under solid-liquid PTC conditions.
Materials:
-
Phenol
-
This compound
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Acetone (anhydrous)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol, anhydrous potassium carbonate, and tetrabutylammonium bromide.
-
Solvent Addition: Add anhydrous acetone to the flask.
-
Addition of Alkylating Agent: Add this compound to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for the required reaction time (monitor by TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Wash the filter cake with acetone. Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.
Diagram of the O-Alkylation Phase Transfer Catalysis Workflow:
Caption: O-Alkylation PTC Workflow.
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be adapted and optimized for specific substrates and scales. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine - Google Patents [patents.google.com]
- 2. phasetransfer.com [phasetransfer.com]
- 3. iajpr.com [iajpr.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1-Bromo-3-chloropropane in the Formation of Cyclopropane Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-chloropropane is a versatile bifunctional organohalogen compound with significant applications in organic synthesis, particularly in the formation of cyclopropane (B1198618) rings and as a key building block in the pharmaceutical industry.[1][2][3][4][5] Its distinct reactivity, stemming from the presence of both a bromine and a chlorine atom, allows for selective chemical transformations.[1] This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in the synthesis of cyclopropane derivatives, a structural motif of great importance in medicinal chemistry.[6]
Applications in Cyclopropane Ring Formation
The primary application of this compound in this context is through intramolecular cyclization to form the cyclopropane ring. This transformation is a classic example of an intramolecular Wurtz coupling, often referred to as the Freund reaction.[7] This method provides a direct route to the parent cyclopropane and its derivatives.
Key Applications Include:
-
Synthesis of Unsubstituted Cyclopropane: this compound can be efficiently converted to cyclopropane gas, a fundamental building block for more complex molecules.
-
Formation of Functionalized Cyclopropanes: While the direct product is cyclopropane, the principles of the reaction can be extended to substituted 1,3-dihalopropanes to access a variety of cyclopropane derivatives.
-
Mechanistic Studies: The intramolecular cyclization of this compound serves as a good model for studying the mechanisms of nucleophilic substitution and organometallic reactions.[5]
Applications in Pharmaceutical and Chemical Synthesis
Beyond cyclopropane formation, this compound is a widely used intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2][3][4] Its ability to act as an alkylating agent makes it a valuable tool for introducing the 3-chloropropyl or a three-carbon chain into a molecule.[8]
Examples of its use in API synthesis include:
-
Verapamil: Used in the synthesis of this calcium channel blocker.[8]
-
Gemfibrozil: A lipid-regulating agent.[2]
-
Fluphenazine and Chlorpromazine: Antipsychotic medications.[1]
Reaction Mechanism: Intramolecular Cyclization (Freund Reaction)
The formation of a cyclopropane ring from this compound using a reducing metal like zinc proceeds via an intramolecular nucleophilic substitution. The more reactive carbon-bromine bond is believed to react first with the metal to form an organometallic intermediate, which then acts as an intramolecular nucleophile to displace the chloride.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cyclopropane synthesis [organic-chemistry.org]
- 3. US2235762A - Synthesis of cyclopropane - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. 1,3-dichloropropane one reaction with zn and nal gives: a) propane b) 1-chloropropane [scoop.eduncle.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
Experimental procedure for N-alkylation using 1-Bromo-3-chloropropane
An N-alkylation reaction introduces an alkyl group onto a nitrogen atom of a substrate, typically an amine. This reaction is a fundamental transformation in organic and medicinal chemistry for synthesizing more complex molecules from simpler precursors.[1][2] 1-Bromo-3-chloropropane is a versatile bifunctional reagent used in N-alkylation. Its utility stems from the differential reactivity of the bromine and chlorine atoms; bromine is a better leaving group, allowing for selective nucleophilic substitution by an amine at the bromine-bearing carbon.[3][4] This yields an N-(3-chloropropyl) intermediate, which retains a reactive chloride that can be used for subsequent intramolecular or intermolecular reactions, making it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[5][6]
Application Notes
Principle of N-Alkylation with this compound
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. The carbon-bromine bond cleaves, and a new carbon-nitrogen bond is formed. The bromide ion is displaced as the leaving group. A base is required to neutralize the hydrogen bromide (HBr) that is formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4][7]
Substrate Scope This procedure is applicable to a wide range of primary and secondary amines, including aliphatic and heterocyclic amines. However, with primary amines, there is a significant risk of overalkylation, where the initially formed secondary amine reacts further with the alkylating agent to form a tertiary amine and potentially a quaternary ammonium (B1175870) salt.[2][8] Therefore, this method is often preferred for the synthesis of tertiary amines from secondary amines.[7]
Selection of Reagents and Solvents
-
Base: An inorganic base is typically used to scavenge the acid produced during the reaction. Potassium carbonate (K₂CO₃) is a common and effective choice, being mild enough to avoid significant side reactions.[9][10] Stronger bases like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) can also be used, but they may promote side reactions such as the dehydrohalogenation of this compound.[3]
-
Solvent: The choice of solvent is critical for achieving high yields.[9] Polar aprotic solvents like acetonitrile (B52724) (CH₃CN), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are generally preferred as they can dissolve the amine substrate and the inorganic base while facilitating the SN2 reaction.[10][11]
-
Reaction Conditions: The reaction is often carried out at elevated temperatures (reflux) to increase the reaction rate. Reaction times can vary from a few hours to overnight, and progress should be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
Potential Side Reactions
-
Overalkylation: As mentioned, primary amines can be di-alkylated. Using a large excess of the primary amine can help favor mono-alkylation.
-
Dehydrohalogenation: Strong bases can cause the elimination of HBr or HCl from this compound or the N-alkylated product, leading to allyl impurities.[3]
-
Dimerization: The N-(3-chloropropyl) product can potentially react with another molecule of the starting amine, leading to a dimeric byproduct.[3]
Comparative Data for N-Alkylation Reactions
The following table summarizes reaction conditions and yields for N-alkylation using this compound with different amine substrates.
| Amine Substrate | Alkylating Agent | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| (R)-2-methyl-1,4-oxazepane | This compound | K₂CO₃ | Acetonitrile | Reflux | 12 | 90 | [9] |
| Hexamethyleneimine | This compound | (Excess Amine) | None | < 35°C | 1 | 70 | [12] |
Experimental Protocols
Protocol 1: N-Alkylation of a Secondary Amine
This protocol describes a general procedure for the N-alkylation of a secondary amine using this compound.
Materials:
-
Secondary amine (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of the secondary amine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) to the resulting suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir for 12-24 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired N-(3-chloropropyl) amine.[9]
Visualizations
Reaction Mechanism
Caption: SN2 mechanism for N-alkylation using this compound.
Experimental Workflow
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. nbinno.com [nbinno.com]
- 6. rockchemicalsinc.com [rockchemicalsinc.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]
Application Notes and Protocols: 1-Bromo-3-chloropropane as a Versatile C3 Linker in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-chloropropane is a bifunctional organohalogen compound that serves as a valuable C3 linker in various synthetic applications, including polymer chemistry. Its utility stems from the differential reactivity of the bromine and chlorine substituents. The carbon-bromine bond is more labile and thus more susceptible to nucleophilic substitution than the carbon-chlorine bond. This property allows for sequential and controlled reactions, making it an attractive building block for the synthesis of polymers with precisely defined architectures. These polymers can find applications in diverse fields, including the development of advanced drug delivery systems.
These application notes provide an overview of the use of this compound as a linker in polymer synthesis, with a focus on the preparation of long-chain polyamines. Detailed experimental protocols and data are presented to guide researchers in utilizing this versatile reagent.
Key Applications in Polymer Chemistry
The primary application of this compound in polymer chemistry is as a difunctional electrophile for linking monomeric or oligomeric units through nucleophilic substitution reactions. This is particularly relevant in the synthesis of:
-
Polyamines: Linking amine-containing monomers to create long-chain polyamines, which are of interest for gene delivery and other biomedical applications.
-
Polyethers: Reacting with diols or bisphenols via Williamson ether synthesis to form polyethers.
-
Crosslinked Polymers: Acting as a crosslinking agent to create polymer networks with tailored properties.
-
Functionalized Polymers: Introducing a 3-chloropropyl side chain onto a polymer backbone, which can be further modified.
The sequential reactivity allows for a stepwise approach to polymer synthesis, offering control over the final structure.
Data Presentation
The following table summarizes the key reactants and yields for the synthesis of a 4-mer long-chain polyamine (LCPA) chloride using this compound as the linker, as demonstrated in the work by Oikawa et al. (2025). This reaction highlights the selective alkylation at the more reactive bromo-end of the linker.
| Reactant 1 | Reactant 2 | Linker | Base | Solvent | Product | Yield (%) |
| Protected 3-mer LCPA amine (6) | - | This compound | K₂CO₃ | Not specified | 4-mer LCPA chloride (10) | 86 |
| Protected 3-mer LCPA amine (5) | - | This compound | K₂CO₃ | Not specified | 4-mer LCPA chloride (11) | 87 |
Experimental Protocols
This section provides a detailed protocol for the N-alkylation of a protected amine with this compound, a key step in the synthesis of long-chain polyamines. This protocol is adapted from the synthetic strategy described by Oikawa et al. (2025).
Protocol 1: Synthesis of a 4-mer Long-Chain Polyamine (LCPA) Chloride using this compound as a Linker
Objective: To demonstrate the use of this compound as a linker to extend a polyamine chain.
Materials:
-
Protected 3-mer LCPA amine (e.g., compound 6 or 5 from Oikawa et al., 2025)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the protected 3-mer LCPA amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to dissolve the amine. Add this compound (1.2 eq) to the reaction mixture at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the pure 4-mer LCPA chloride.
-
Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Visualizations
Diagram 1: Logical Relationship of this compound's Reactivity
This diagram illustrates the differential reactivity of the C-Br and C-Cl bonds, which is the key to its utility as a sequential linker.
Caption: Differential reactivity of this compound.
Diagram 2: Experimental Workflow for Polyamine Synthesis
This diagram outlines the convergent "split-couple" strategy for synthesizing long-chain polyamines where this compound can be used as a linker.
Caption: Convergent synthesis of polyamines.
Diagram 3: Conceptual Structure of a Drug Delivery Nanoparticle
This diagram shows a conceptual model of a polymeric nanoparticle for drug delivery where a C3 linker derived from this compound could be incorporated into the polymer backbone.
Caption: Nanoparticle with a C3 linker.
Conclusion
This compound is a valuable tool for polymer chemists, offering a straightforward method for introducing a three-carbon aliphatic chain into polymer backbones. Its differential reactivity provides an opportunity for controlled, stepwise synthesis. The protocols and data presented here, particularly for the synthesis of long-chain polyamines, serve as a practical guide for researchers. The potential to incorporate this linker into polymers designed for advanced applications, such as drug delivery, underscores its importance in the development of new functional materials. Further research into the full scope of its applications in polymer chemistry is warranted.
Troubleshooting & Optimization
Technical Support Center: Alkylation Reactions with 1-Bromo-3-chloropropane
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using 1-bromo-3-chloropropane as an alkylating agent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound for alkylation?
A1: The primary side reactions of concern include dehydrohalogenation, halogen exchange (disproportionation), and secondary alkylation leading to dimerization or polymerization.[1] The bifunctional nature of this compound, with its distinct C-Br and C-Cl bonds, allows for selective functionalization but also opens pathways for these competing reactions.[2][3]
Q2: My reaction is producing an allyl impurity. What is the cause and how can I prevent it?
A2: The formation of an N-allyl or O-allyl impurity is typically caused by dehydrohalogenation of either the this compound starting material or the resulting N-(3-chloropropyl) product. This is particularly problematic when using strong bases, such as concentrated sodium hydroxide (B78521) (e.g., 50% NaOH).[1] To prevent this, consider using a lower concentration of the base or a weaker base altogether. For instance, diluting NaOH to around 22% has been shown to mitigate this issue in phase-transfer catalysis (PTC) reactions.[1]
Q3: I am observing 1,3-dibromopropane (B121459) and 1,3-dichloropropane (B93676) in my reaction mixture. Why is this happening?
A3: This is a result of a halogen exchange reaction, also known as disproportionation.[4] As the alkylation proceeds, bromide ions (Br⁻) are liberated into the reaction mixture. These bromide ions can then act as nucleophiles. Under certain conditions, particularly with phase-transfer catalysts like tetrabutylammonium (B224687) salts which have a high affinity for bromide, this can lead to the formation of 1,3-dibromopropane from the starting material or other intermediates.[1] This process can sometimes be intentionally promoted using catalysts like zinc(II) on a carrier.[4]
Q4: The primary alkylation product appears to be reacting further to form a dimer. How can I minimize this?
A4: Dimerization can occur when the initially formed product is more reactive than the starting nucleophile. For example, if the desired product is an N-(3-chloropropyl) compound, liberated bromide ions can convert it to the more reactive N-(3-bromopropyl) analogue.[1] This highly reactive intermediate can then rapidly alkylate another molecule of the starting amine, leading to a propyl-bridged dimer.[1] To minimize this, a slow, controlled addition of this compound over several hours is recommended. This maintains a low concentration of the alkylating agent, favoring the primary reaction over the subsequent dimerization.[1]
Q5: How can I ensure the reaction is selective for the carbon-bromine bond?
A5: The carbon-bromine bond is inherently more reactive and a better leaving group than the carbon-chlorine bond in nucleophilic substitution reactions.[3][5] In most cases, the nucleophile will preferentially attack the bromine-bearing carbon. This selectivity is a key advantage of using this compound.[3] To ensure this selectivity, maintain moderate reaction temperatures and avoid conditions that might non-selectively activate the C-Cl bond.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | • Competing side reactions (dehydrohalogenation, dimerization).[1]• Suboptimal base concentration or strength.[1]• Catalyst decomposition or insufficient amount. | • Add this compound slowly over a prolonged period (e.g., 3+ hours).[1]• Use a lower concentration of NaOH (e.g., < 50%) to prevent dehydrohalogenation.[1]• If using a phase-transfer catalyst, consider adding it in portions throughout the reaction to maintain its activity.[1] |
| Formation of Allyl Byproducts | • Dehydrohalogenation of the alkylating agent or the product due to an overly strong base.[1] | • Avoid using 50% NaOH or solid NaOH. Dilute the base to a less aggressive concentration.[1]• Maintain mild reaction temperatures (e.g., 25-30°C). |
| Presence of Dimer or Higher MW Impurities | • The mono-alkylated product is reacting with another molecule of the starting nucleophile.[1]• Halogen exchange creates a more reactive intermediate (e.g., N-propyl bromide from N-propyl chloride).[1] | • Ensure a slow, controlled addition rate of this compound to keep its concentration low.[1]• Consider using the nucleophile in slight excess relative to the alkylating agent. |
| Mixture of Bromo- and Chloro- products | • In O-alkylation of phenols using phase-transfer catalysis, a mixture of 1-aryloxy-3-chloropropane and 1-aryloxy-3-bromopropane can result.[6][7] | • The choice of phase-transfer catalyst and counterion can influence selectivity. Assess the effect of different catalysts (e.g., quaternary ammonium (B1175870) salts vs. others).[6][7]• Adding potassium bromide can sometimes alter the product distribution.[6] |
| Disproportionation Products Observed (Dibromo- and Dichloropropane) | • Halogen exchange is occurring, promoted by liberated bromide ions and potentially the catalyst system.[1][4] | • This is an equilibrium process.[4] Modifying the reaction time and temperature may help. If using a PTC, select one with lower affinity for bromide if possible, though this can be challenging. |
Visualizing Reaction Pathways
The following diagram illustrates the desired alkylation pathway versus the common competing side reactions.
Caption: Figure 1. Desired alkylation pathway vs. major side reactions.
Experimental Protocol Example: N-Alkylation under Phase-Transfer Catalysis
This protocol is a representative example designed to minimize side reactions based on common troubleshooting strategies.[1] Researchers should optimize conditions for their specific substrate.
Objective: To synthesize an N-(3-chloropropyl) derivative while minimizing dehydrohalogenation and dimerization.
Materials:
-
Starting Amine (Nucleophile)
-
This compound (Alkylating Agent)
-
Sodium Hydroxide (NaOH), 22% aqueous solution
-
Tetrabutylammonium Bromide (TBAB) (Phase-Transfer Catalyst)
-
Toluene (Solvent)
-
Water
Procedure:
-
Reaction Setup: In a temperature-controlled reactor equipped with a mechanical stirrer, condenser, and addition funnel, charge the starting amine, toluene, and the 22% NaOH solution.
-
Initial Catalyst Charge: Add an initial portion of the TBAB catalyst (e.g., 1.2 mol%) to the mixture.
-
Temperature Control: Bring the reaction mixture to the target temperature (e.g., 25-28°C).
-
Slow Addition of Alkylating Agent: Begin the slow, dropwise addition of this compound. The addition should be controlled over a period of at least 3 hours to maintain a low instantaneous concentration.[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC, HPLC).
-
Staggered Catalyst Addition: After the addition of this compound is complete, add the remaining portion of the TBAB catalyst in several small portions at regular intervals (e.g., three portions of 0.3 mol% each at 2-hour intervals).[1] This compensates for potential catalyst decomposition and maintains reaction rate.
-
Reaction Completion: Continue stirring at the set temperature until the reaction reaches completion (typically several hours after the final catalyst addition).
-
Workup: Upon completion, cool the reaction mixture. Separate the organic and aqueous layers. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
This controlled approach, particularly the use of diluted base and the slow, staggered addition of reagents, is critical for achieving high selectivity and yield.[1]
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. DE19606549A1 - Disproportionation of 1-bromo-3-chloro-propane - Google Patents [patents.google.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Synthesis of 1-Bromo-3-chloropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromo-3-chloropropane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and industrially significant method for synthesizing this compound is the anti-Markovnikov free-radical addition of hydrogen bromide (HBr) to allyl chloride.[1][2] This reaction is typically initiated by radical initiators or ultraviolet (UV) light.
Q2: What are the main byproducts I should be aware of during the synthesis of this compound?
A2: The primary byproduct is the Markovnikov addition product, 1-chloro-2-bromopropane.[3] Other potential byproducts include:
-
1,3-Dichloropropane (B93676) and 1,3-Dibromopropane (B121459): These can be formed through disproportionation of the desired product.[4]
-
Polymerization products: Allyl chloride can undergo polymerization under radical conditions.[5]
-
Radical isomerization products: The intermediate radical may undergo rearrangement, leading to other brominated compounds.[5]
-
1,2-Dibromo-3-chloropropane: This can form if elemental bromine is present or if reaction conditions inadvertently favor bromine addition.
Q3: How can I minimize the formation of the major byproduct, 1-chloro-2-bromopropane?
A3: To minimize the formation of the Markovnikov isomer, 1-chloro-2-bromopropane, it is crucial to ensure the reaction proceeds via a free-radical mechanism. This can be achieved by:
-
Using a radical initiator: Peroxides, such as benzoyl peroxide, are commonly used to initiate the free-radical chain reaction.[1][6]
-
Excluding radical inhibitors: Oxygen can inhibit the desired radical pathway, so conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]
-
Using freshly distilled allyl chloride: This helps to remove any peroxide impurities that could lead to the ionic addition mechanism.[7]
Q4: What causes the formation of 1,3-dibromopropane and 1,3-dichloropropane?
A4: These byproducts are typically formed through a disproportionation reaction of this compound. This process can be catalyzed by certain materials, such as zinc(II) catalysts on a carrier.[4] Heating this compound for extended periods, especially in the presence of certain solvents or catalysts, can promote this side reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound and high yield of 1-chloro-2-bromopropane | The reaction is proceeding through an electrophilic addition (Markovnikov) pathway instead of a free-radical (anti-Markovnikov) pathway. This could be due to the absence or inefficiency of a radical initiator, or the presence of radical inhibitors. | - Ensure a sufficient amount of a suitable radical initiator (e.g., benzoyl peroxide) is used.[1][6]- Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can act as a radical inhibitor.[5]- Use freshly distilled allyl chloride to remove any stabilizers that might inhibit the radical reaction.[7] |
| Formation of a viscous, polymeric material in the reaction mixture | Polymerization of the starting material, allyl chloride, is occurring. This is a common side reaction under radical conditions, especially at higher temperatures or concentrations. | - Control the reaction temperature; lower temperatures generally disfavor polymerization.[5]- Use an appropriate concentration of the alkene.[5]- Ensure a continuous and sufficient supply of HBr to react with the allyl chloride before it can polymerize. |
| Presence of 1,3-dibromopropane and 1,3-dichloropropane in the final product | Disproportionation of the desired product, this compound, has occurred. This can be promoted by prolonged heating or the presence of certain catalytic surfaces. | - Minimize the reaction time and avoid excessive heating during the reaction and subsequent workup.- Use glass-lined reactors to avoid contact with metallic surfaces that might catalyze disproportionation.[4] |
| Reaction fails to initiate or proceeds very slowly | The radical initiator is not being activated, or there are significant amounts of inhibitors present in the reactants or solvent. | - If using a photo-initiator, ensure the UV lamp is functioning correctly and at the appropriate wavelength.- If using a chemical initiator like benzoyl peroxide, ensure it is of good quality and has been stored correctly.- Purify the allyl chloride and any solvent used to remove potential inhibitors. |
Quantitative Data on Byproduct Formation
The following table summarizes quantitative data on the selectivity of the hydrobromination of allyl chloride under specific experimental conditions.
| Product | Selectivity (%) | Reaction Conditions | Reference |
| This compound | 94.1 | Allyl chloride, n-hexane (solvent), peroxide mixture, +10°C, 90 min reaction time | [3] |
| 1-Chloro-2-bromopropane | 5.3 | Allyl chloride, n-hexane (solvent), peroxide mixture, +10°C, 90 min reaction time | [3] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the laboratory-scale synthesis of this compound via the free-radical addition of HBr to allyl chloride.
Materials:
-
Allyl chloride (freshly distilled)
-
Anhydrous hydrogen bromide (gas)
-
Benzoyl peroxide (or another suitable radical initiator)
-
Anhydrous solvent (e.g., hexane)
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Thermometer
-
Inert gas supply
-
Gas bubbler
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.
-
Charge the three-necked flask with freshly distilled allyl chloride and the anhydrous solvent.
-
Add a catalytic amount of benzoyl peroxide (typically 0.001-0.03 molar equivalents relative to allyl chloride).[6]
-
Begin stirring the mixture and purge the system with an inert gas for 15-20 minutes to remove any oxygen.
-
Cool the reaction mixture to the desired temperature (e.g., 10-20°C) using an ice bath.[3]
-
Slowly bubble anhydrous hydrogen bromide gas through the reaction mixture via the gas inlet tube. Maintain a steady but not overly vigorous flow.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or GC-MS.
-
Once the reaction is complete (as indicated by the consumption of allyl chloride), stop the flow of HBr and continue to purge the system with the inert gas for a further 15 minutes to remove any excess HBr.
-
The crude product can be purified by washing with a dilute solution of sodium bicarbonate to remove any remaining acidic impurities, followed by drying over an anhydrous drying agent (e.g., magnesium sulfate) and distillation.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CZ280614B6 - Process for preparing this compound and apparatus for making the same - Google Patents [patents.google.com]
- 4. DE19606549A1 - Disproportionation of 1-bromo-3-chloro-propane - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103709004A - Preparation method of 1, 3-propanediol - Google Patents [patents.google.com]
- 7. US2303549A - Method for making bromo-chloralkanes - Google Patents [patents.google.com]
Technical Support Center: Purification of Products Synthesized with 1-Bromo-3-chloropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-3-chloropropane. It offers practical guidance on overcoming common challenges encountered during the purification of synthesized products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include unreacted this compound, the isomeric impurity 2-bromo-1-chloropropane, and byproducts from side reactions such as elimination (dehydrohalogenation) leading to allyl halides. In cases of incomplete reaction, you may also have unreacted starting materials.
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: Unreacted this compound can often be removed by fractional distillation, as its boiling point (144-145 °C) may differ significantly from your desired product.[1] Alternatively, column chromatography can be effective. For some products, a series of aqueous washes may help to partition the relatively nonpolar this compound into the organic phase while a more polar product is extracted into an aqueous phase, or vice-versa.
Q3: My product is a basic compound. How should I approach the initial workup?
A3: For basic products, an acidic wash (e.g., with 10% HCl) during liquid-liquid extraction can be very effective. This will protonate your basic product, making it soluble in the aqueous layer and allowing for separation from non-basic impurities in the organic layer. The aqueous layer can then be collected and neutralized with a base to precipitate or be extracted back into an organic solvent.
Q4: I am seeing multiple spots on my TLC after the reaction. How do I identify which one is my product?
A4: To identify your product on a TLC plate, you can run lanes with your crude reaction mixture, your starting materials, and co-spots (a mixture of your crude reaction and each starting material). The spot that is not a starting material is likely your product. If you have access to a small, purified sample of the expected product, that would be the ideal reference. Techniques like LC-MS can also be used to identify the mass of the compound in each spot.
Troubleshooting Guides
Distillation
Q: My distillation is not separating the product from impurities effectively. What could be the issue?
A: This could be due to several factors:
-
Insufficient column efficiency: For compounds with close boiling points, a simple distillation may not be adequate. Using a fractionating column with a higher number of theoretical plates can improve separation.
-
Incorrect heating rate: Boiling the mixture too vigorously can lead to co-distillation of components. A slow and steady heating rate is crucial for good separation.
-
Poor insulation: The fractionating column should be well-insulated to maintain the temperature gradient necessary for separation.
-
Pressure fluctuations: If performing a vacuum distillation, ensure the vacuum is stable, as pressure changes will alter boiling points.
Column Chromatography
Q: My compound is not moving from the baseline during column chromatography. What should I do?
A: If your compound is very polar and sticking to the silica (B1680970) gel, you can try the following:
-
Increase solvent polarity: Gradually increase the polarity of your eluent system. For very polar compounds, you might need to add a small percentage of a highly polar solvent like methanol.
-
Use a different stationary phase: If your compound is basic, it may be interacting strongly with the acidic silica gel. Consider using alumina (B75360) or a deactivated silica gel. For highly polar compounds, reverse-phase chromatography might be a better option.
-
Check compound stability: Your compound might be degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.
Q: All my fractions from the column are mixed. Why is this happening?
A: This can be frustrating and is often due to one of the following:
-
Overloading the column: Loading too much crude product onto the column can lead to broad bands that do not separate effectively.
-
Improper packing: Air bubbles or cracks in the stationary phase can cause channeling, where the solvent and sample flow unevenly through the column.
-
Sample dissolution: The sample should be loaded in a minimal amount of solvent. Using too much solvent can cause the initial band to be too wide.
-
Inappropriate solvent system: A solvent system that gives a high Rf value on TLC will result in poor separation on the column. Aim for an Rf of 0.2-0.3 for your target compound in the chosen solvent system.
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Yield | Key Considerations |
| Fractional Distillation | >99% for compounds with significantly different boiling points. | High | Effective for thermally stable compounds. Separation efficiency depends on the difference in boiling points and column efficiency. |
| Liquid-Liquid Extraction | Variable, primarily for initial cleanup. | High | Excellent for separating acidic, basic, and neutral compounds. Does not separate compounds with similar solubility and polarity. |
| Column Chromatography | >98% | Moderate to High | Highly versatile for separating a wide range of compounds, including isomers. Can be time-consuming and require large volumes of solvent. |
Note: The yield and purity are highly dependent on the specific reaction and the nature of the impurities. In the synthesis of Gemfibrozil, an intermediate is prepared using this compound, and the final product can be isolated with a purity of approximately 99.9% and an overall yield of 80% after a multi-step synthesis and purification.[2]
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for Neutral Products
-
Quench the Reaction: Stop the reaction by adding an appropriate quenching agent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Add Organic Solvent: Add an immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to dissolve the organic product.
-
Aqueous Wash:
-
Add deionized water to the separatory funnel, stopper it, and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate.
-
Drain the aqueous layer.
-
-
Neutralizing Wash (if necessary):
-
If the reaction was acidic, wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is no longer acidic (test with pH paper).
-
If the reaction was basic, wash with a dilute acid solution (e.g., 1M HCl).
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Swirl the flask until the drying agent no longer clumps together.
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography for Purification of a Moderately Polar Product
-
Choose a Solvent System: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides an Rf value of approximately 0.2-0.3 for the desired product.
-
Pack the Column:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, tapping the column gently to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica gel.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.
-
Collect fractions in test tubes.
-
-
Analyze Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Mandatory Visualizations
Caption: General purification workflow for products synthesized with this compound.
Caption: Troubleshooting common issues in column chromatography.
References
Technical Support Center: 1-Bromo-3-chloropropane in Synthetic Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-3-chloropropane. The focus is on preventing the common side reaction of dehydrohalogenation to ensure successful substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehydrohalogenation and why is it a problem with this compound?
A1: Dehydrohalogenation is an elimination reaction where a hydrogen and a halogen atom are removed from adjacent carbon atoms in an alkyl halide, leading to the formation of an alkene.[1] In the case of this compound, this results in the formation of allyl chloride or allyl bromide, which are often undesired byproducts. This reaction is typically promoted by strong bases and higher temperatures, competing with the desired nucleophilic substitution reaction.[2][3]
Q2: Which halogen is more susceptible to elimination in this compound?
A2: Bromine is a better leaving group than chlorine. Therefore, in a dehydrohalogenation reaction, the elimination of HBr to form allyl chloride is more likely to occur than the elimination of HCl.
Q3: What are the key factors that influence the rate of dehydrohalogenation?
A3: The primary factors that influence the competition between substitution and dehydrohalogenation are:
-
Base Strength and Concentration: Strong, concentrated bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) significantly promote dehydrohalogenation.[2][3]
-
Temperature: Higher reaction temperatures favor elimination over substitution.[3]
-
Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol (B145695) can favor elimination, while polar aprotic solvents like DMF or acetonitrile (B52724) are often used for S(_N)2 substitution reactions.[4]
-
Steric Hindrance: While this compound is a primary alkyl halide and thus less prone to elimination than secondary or tertiary halides, the use of bulky bases can further influence the reaction outcome.[4][5]
Q4: Can I use this compound for Friedel-Crafts alkylation?
A4: While technically possible, using this compound in Friedel-Crafts alkylation can be problematic. The Lewis acid catalyst required for the reaction can promote carbocation rearrangements and polymerization, leading to a mixture of products and low yields of the desired 3-chloropropylated arene.
Troubleshooting Guide: Minimizing Dehydrohalogenation
This guide provides specific troubleshooting advice for common issues encountered during reactions with this compound.
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of desired substitution product and formation of an alkene byproduct. | The reaction conditions are favoring dehydrohalogenation. | 1. Lower the Reaction Temperature: Maintain the reaction at a lower temperature (e.g., 0-25°C) to disfavor the elimination pathway.[2] 2. Use a Weaker or More Dilute Base: Instead of concentrated strong bases, consider using weaker bases like potassium carbonate (K₂CO₃) or a more dilute solution of NaOH (e.g., 22% instead of 50%).[2][6] 3. Change the Solvent: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to favor the S(_N)2 reaction. 4. Employ Phase-Transfer Catalysis (PTC): PTC can facilitate the reaction at lower temperatures and with milder bases, significantly reducing dehydrohalogenation.[2] |
| Reaction is sluggish at lower temperatures. | The activation energy for the desired substitution is not being overcome. | 1. Use a More Nucleophilic Reagent: If possible, use a stronger, less basic nucleophile. 2. Add a Catalyst: For certain reactions, a catalyst like sodium iodide (NaI) can be used to perform an in-situ Finkelstein reaction, converting the chloro-group to a more reactive iodo-group. 3. Increase Reaction Time: Allow the reaction to proceed for a longer duration at a lower temperature. Monitor progress by TLC or GC/MS. |
| Formation of multiple products, including di-substituted and rearranged products. | This can be due to the reactivity of the nucleophile, the stability of intermediates, or the reaction conditions. | 1. Control Stoichiometry: Use a controlled excess of the nucleophile to favor mono-alkylation. For N-alkylation, using a larger excess of the amine can prevent dialkylation.[7] 2. Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration and minimize side reactions.[2] |
Experimental Protocols
Below are detailed experimental protocols for common reactions with this compound, optimized to minimize dehydrohalogenation.
Protocol 1: N-Alkylation of an Amine
This protocol is adapted from a procedure for the synthesis of 1-(3-Chloropropyl)-hexamethyleneimine.[7]
-
Reagents:
-
This compound (1.0 equivalent)
-
Hexamethyleneimine (B121469) (2.0 equivalents)
-
Cyclohexane (optional, as solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, charge the this compound and cyclohexane.
-
Cool the mixture in an ice-salt bath or a dry ice/acetone bath to maintain a low temperature.
-
Add the hexamethyleneimine dropwise to the stirred solution over a period of one hour, ensuring the reaction temperature does not exceed 35°C.
-
After the addition is complete, allow the reaction to stir until the this compound is consumed (monitor by GC or TLC).
-
Work-up involves washing with a saturated sodium bicarbonate solution and water, followed by extraction with an organic solvent, drying, and concentration.
-
-
Yield: Approximately 70-95% of the mono-alkylated product.[7]
Protocol 2: Synthesis of 4-Chlorobutyronitrile
This protocol is based on the procedure from Organic Syntheses for the reaction with sodium cyanide.[8]
-
Reagents:
-
This compound (1.0 molar equivalent)
-
Sodium cyanide (NaCN) (1.0 molar equivalent)
-
Aqueous Ethanol
-
-
Procedure:
-
In a flask equipped with a reflux condenser, dissolve sodium cyanide in a minimal amount of water.
-
Add ethanol to the solution.
-
Add this compound to the cyanide solution.
-
Heat the mixture to reflux and maintain for approximately one hour.
-
After cooling, the product is isolated by extraction and purified by distillation.
-
-
Note: This reaction proceeds efficiently due to the high nucleophilicity of the cyanide ion, which outcompetes the elimination pathway.
Data Presentation
The following table summarizes the general conditions that favor substitution over elimination when using this compound.
| Parameter | Condition Favoring Substitution (S(_N)2) | Condition Favoring Elimination (E2) |
| Base | Weaker bases (e.g., K₂CO₃, NaHCO₃), dilute strong bases, or non-nucleophilic bases. | Strong, concentrated bases (e.g., NaOH, KOH, alkoxides). |
| Temperature | Lower temperatures (e.g., 0 - 25°C). | Higher temperatures (e.g., > 50°C). |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, Acetone, Acetonitrile).[6] | Protic solvents (e.g., Ethanol).[3] |
| Nucleophile | Strong, non-basic nucleophiles (e.g., CN⁻, I⁻). | Strong, sterically hindered bases (e.g., t-BuOK). |
Visualizations
Dehydrohalogenation of this compound
Caption: Mechanism of dehydrohalogenation of this compound.
Decision Workflow for Minimizing Dehydrohalogenation
Caption: Decision-making process to minimize dehydrohalogenation.
Experimental Setup for N-Alkylation
Caption: Recommended setup for controlled N-alkylation.
References
- 1. This compound chloroform substitute | Sigma-Aldrich [sigmaaldrich.com]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. For each reaction, decide whether substitution or elimination (or... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
Technical Support Center: Optimizing Reaction Yield for 1-Bromo-3-chloropropane with Amines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction of 1-bromo-3-chloropropane with various amines.
Troubleshooting Guide
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
Low yield in the alkylation of amines with this compound can stem from several factors. The primary issues to investigate are incomplete reaction, degradation of starting materials, and formation of side products.
Troubleshooting Steps:
-
Verify Amine Nucleophilicity: Less nucleophilic amines (e.g., anilines) will react slower than more nucleophilic ones (e.g., aliphatic amines). Consider increasing the reaction temperature or using a catalyst.
-
Check for Steric Hindrance: Bulky amines may react sluggishly. Increasing the reaction temperature can sometimes overcome minor steric hindrance.
-
Ensure Purity of Reagents: Impurities in either the amine or this compound can interfere with the reaction. Ensure the purity of your starting materials.
-
Optimize Reaction Temperature: The reaction is often exothermic. It's crucial to control the temperature, especially during the initial addition of the alkylating agent, to prevent side reactions. A common temperature range is 25-45°C.[1][2][3]
-
Consider a Catalyst: For sluggish reactions, the addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate by in situ formation of the more reactive 1-iodo-3-chloropropane.
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF or acetonitrile (B52724) are often good choices as they can help to dissolve the reactants and facilitate the S(_N)2 reaction. In some cases, running the reaction neat (without solvent) can be effective.[3]
Q2: I am observing multiple products in my reaction mixture, not just the desired mono-alkylated product. Why is this happening and what can I do to improve selectivity?
The formation of multiple products is a common issue, primarily due to over-alkylation and other side reactions.
Common Side Reactions and Solutions:
-
Over-alkylation: The mono-alkylated product is often more nucleophilic than the starting amine, leading to further reaction with this compound to form di-alkylated, tri-alkylated, and even quaternary ammonium (B1175870) salts.[4][5]
-
Intramolecular Cyclization: The initial product, a 3-chloropropylamine (B7771022) derivative, can undergo an intramolecular S(_N)2 reaction to form a cyclobutane (B1203170) ring.
-
Solution: This is often favored at higher temperatures. Running the reaction at a lower temperature may reduce the rate of cyclization.
-
-
Elimination Reactions: The presence of a strong base can cause dehydrohalogenation of this compound to form allyl bromide or allyl chloride, which can then react with the amine.[8]
-
Solution: Use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) to neutralize the acid formed during the reaction, rather than strong bases like NaOH or KOH.[3]
-
-
Formation of Diamine: Two molecules of the amine can react with one molecule of this compound, displacing both the bromide and the chloride.
-
Solution: Using an excess of this compound can favor mono-alkylation at the more reactive C-Br bond. However, this may lead to unreacted starting material. A careful optimization of stoichiometry is required.
-
Q3: My starting amine is not very soluble in the reaction solvent. What are my options?
Poor solubility can significantly hinder the reaction rate.
Solutions:
-
Solvent Screening: Test a range of solvents to find one that provides better solubility for your specific amine. Common solvents for this reaction include ethanol, acetonitrile, DMF, and DMSO.[5][9]
-
Phase-Transfer Catalysis (PTC): If you are using a biphasic system (e.g., an aqueous base with an organic solvent), a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be very effective. The catalyst helps to transport the amine or the halide between the two phases, facilitating the reaction.[8]
Frequently Asked Questions (FAQs)
Q1: Which halogen is displaced first, bromine or chlorine?
Bromide is a better leaving group than chloride. Therefore, the initial nucleophilic attack by the amine will occur at the carbon atom bonded to the bromine.[10]
Q2: What is the typical reaction mechanism?
The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The amine acts as the nucleophile, attacking the electrophilic carbon of the C-Br bond and displacing the bromide ion.[10][11]
Q3: What role does a base play in this reaction?
The reaction of an amine with this compound generates HBr as a byproduct. This will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. A base is added to neutralize the HBr and regenerate the free amine.[3] Inorganic bases like potassium carbonate are commonly used.
Q4: Can I use a primary amine for this reaction? What about a secondary amine?
Yes, both primary and secondary amines can be used. However, with primary amines, the potential for over-alkylation to form secondary and tertiary amines is higher. With secondary amines, the reaction will produce a tertiary amine, and subsequent reaction will lead to a quaternary ammonium salt.[3][4]
Q5: At what temperature should I run the reaction?
The optimal temperature depends on the reactivity of the amine. For many aliphatic amines, the reaction can be run at or slightly above room temperature (e.g., 30-45°C).[1][2][3] For less reactive amines, heating may be necessary. It is often recommended to add the this compound dropwise while cooling the reaction mixture to control the initial exotherm.[3]
Quantitative Data Summary
The following table summarizes reaction conditions and yields from various sources for the reaction of this compound with different amines.
| Amine | Stoichiometry (Amine:Halide) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hexamethyleneimine | 2:1 | None | Neat | < 35 | - | - | [3] |
| Hexamethyleneimine | 1:1 | K₂CO₃ (2) | Cyclohexane/MTBE | - | - | 70 | [3] |
| 1-Methylhomopiperazine | 2:1 | None | Cyclohexane | < 35 | - | - | [3] |
| N,N-Dimethylamine (from HCl salt) | 1:1 (relative to HCl salt) | NaOH (1.0) | Water | 45 | 2 | 91.07 | [1][2] |
Experimental Protocols
General Protocol for the Mono-alkylation of an Amine with this compound
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
Amine
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (or other suitable aprotic polar solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Addition funnel (optional)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add the amine (2.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and acetonitrile.
-
Stirring: Begin vigorous stirring to create a suspension.
-
Addition of Alkylating Agent: Slowly add this compound (1.0 equivalent) to the stirred suspension. If the reaction is highly exothermic, the addition should be done dropwise using an addition funnel, and the flask may need to be cooled in an ice bath.
-
Reaction: After the addition is complete, heat the reaction mixture to a suitable temperature (e.g., 40-60°C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield the desired N-(3-chloropropyl)amine.
Visualizations
Caption: Main reaction pathway and major side reactions.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Step-by-step experimental workflow for the reaction.
References
- 1. 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6 [chemicalbook.com]
- 2. 3-Chloro-1-(N,N-dimethyl)propylamine synthesis - chemicalbook [chemicalbook.com]
- 3. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. nucleophilic substitution Reaction between ammonia amines with haloalkanes halogenoalkanes to synthesise primary secondary tertiary amines advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 11. scienceinfo.com [scienceinfo.com]
Technical Support Center: Analysis of Commercial 1-Bromo-3-chloropropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Bromo-3-chloropropane. The following information is designed to help identify potential impurities and address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: The most prevalent impurities in commercial this compound typically arise from its synthesis, which involves the free-radical addition of hydrogen bromide to allyl chloride.[1] Key impurities to look for include:
-
Isomeric Impurities: 1-Chloro-2-bromopropane and 2-bromo-1-chloropropane (B110360) are common isomers formed during synthesis.
-
Unreacted Starting Materials: Residual amounts of allyl chloride may be present.
-
Side-Reaction Products: Formation of compounds like 1,3-dibromopropane (B121459) can occur.
-
Related Halogenated Alkanes: Other brominated or chlorinated propanes may also be present in trace amounts.
Q2: What is the typical purity of commercial this compound?
A2: Commercial grades of this compound for pharmaceutical synthesis generally have a high purity, often 99.5% or greater as determined by Gas Chromatography (GC).[2] However, the impurity profile can vary between manufacturers, making analytical verification crucial.
Q3: Which analytical techniques are best suited for identifying impurities in this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and commonly used method for separating and identifying volatile and semi-volatile impurities in this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a powerful tool for structural elucidation of the bulk material and can help identify impurities if they are present in sufficient concentration.
Troubleshooting Guides
GC-MS Analysis
Q4: I am seeing poor peak shape (tailing or fronting) for the main this compound peak. What could be the cause?
A4: Poor peak shape in GC-MS analysis can be attributed to several factors:
-
Column Activity: Active sites on the GC column or in the inlet liner can interact with the halogenated compound, causing peak tailing.
-
Improper Flow Rate: An incorrect carrier gas flow rate can lead to band broadening.
-
Injection Issues: Too large of an injection volume or an inappropriate injector temperature can result in peak fronting or splitting.
-
Column Overload: Injecting too concentrated a sample can saturate the column, leading to fronting.
Troubleshooting Steps:
-
Deactivate the Inlet: Use a deactivated inlet liner or replace the current one.
-
Condition the Column: Bake the column at a high temperature (within its specified limits) to remove contaminants.
-
Optimize Flow Rate: Verify and adjust the carrier gas flow rate to the column manufacturer's recommendation.
-
Adjust Injection Parameters: Reduce the injection volume and ensure the injector temperature is appropriate for the compound's boiling point (143-145 °C).
Q5: I am observing unexpected peaks in my chromatogram. How can I identify them?
A5: Identifying unknown peaks involves a systematic approach:
-
Mass Spectral Library Search: Compare the mass spectrum of the unknown peak against a commercial library (e.g., NIST).
-
Analyze Isotopic Patterns: Halogenated compounds have characteristic isotopic patterns due to the natural abundance of isotopes (e.g., ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br). This can help confirm the presence and number of halogen atoms in the impurity.
-
Consider Synthesis Byproducts: Refer to the known synthesis route of this compound to predict likely impurities and compare their expected mass spectra.
-
Spike the Sample: If you have a reference standard for a suspected impurity, inject a sample spiked with a small amount of the standard to see if the peak area increases.
Q6: My baseline is noisy, making it difficult to detect trace impurities. What should I do?
A6: A noisy baseline can be caused by:
-
Contaminated Carrier Gas: Impurities in the carrier gas can elevate the baseline. Ensure high-purity gas and functioning gas traps.
-
Column Bleed: Operating the column at or above its maximum temperature limit will cause the stationary phase to degrade and "bleed," resulting in a rising baseline, particularly at higher temperatures.
-
Septum Bleed: Particles from a degrading injector septum can enter the column. Use high-quality, low-bleed septa.
-
Contaminated Detector: The MS source can become contaminated over time, leading to increased noise. Follow the manufacturer's instructions for cleaning the ion source.[3]
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key MS Fragments (m/z) |
| This compound | C₃H₆BrCl | 157.44 | 143-145 | 77, 79, 41 |
| 1-Chloro-2-bromopropane | C₃H₆BrCl | 157.44 | 117 | 77, 79, 41, 121, 123 |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 167 | 41, 121, 123 |
| Allyl Chloride | C₃H₅Cl | 76.52 | 45 | 41, 76, 78 |
| Allyl Bromide | C₃H₅Br | 120.98 | 70-71 | 41, 120, 122 |
Table 2: ¹H and ¹³C NMR Chemical Shift Data (in CDCl₃)
| Compound | Nucleus | Chemical Shift (ppm) and Multiplicity | Assignment |
| This compound | ¹H | 3.65 (t), 3.45 (t), 2.30 (p) | -CH₂Cl, -CH₂Br, -CH₂- |
| ¹³C | 43.0, 35.0, 30.0 | -CH₂Cl, -CH₂-, -CH₂Br | |
| 1,3-Dibromopropane | ¹H | 3.51 (t), 2.29 (p) | -CH₂Br, -CH₂- |
| ¹³C | 34.9, 30.5 | -CH₂-, -CH₂Br |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
-
Sample Preparation: Dilute the commercial this compound sample in a suitable solvent, such as dichloromethane (B109758) or hexane, to a final concentration of approximately 100 ppm.
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: AB-Inowax (30 m x 0.25 mm x 0.2 µm) or equivalent polar capillary column.
-
-
GC Conditions:
-
Injector Temperature: 200°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
Protocol 2: NMR Analysis of this compound
-
Sample Preparation: Dissolve approximately 20-30 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Mandatory Visualization
References
Managing Exothermic Reactions of 1-Bromo-3-chloropropane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the exothermicity of reactions involving 1-bromo-3-chloropropane. Developed for professionals in research and drug development, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the safe and efficient handling of this versatile but reactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound reactions?
A1: this compound is a combustible liquid that can form explosive mixtures with air above 57°C.[1] The primary chemical hazard stems from its reactivity, particularly in exothermic reactions such as nucleophilic substitutions (e.g., with amines) and Grignard reagent formation. These reactions can generate significant heat, and if not properly controlled, can lead to a thermal runaway, characterized by a rapid increase in temperature and pressure, potentially causing boiling over of reactants, equipment failure, and the release of toxic and flammable vapors.[1][2] The compound itself is harmful if swallowed or inhaled and can cause skin and eye irritation.[3][4]
Q2: What are the key factors influencing the exothermicity of these reactions?
A2: Several factors dictate the heat generation rate:
-
Nucleophile/Reagent: The nature and concentration of the nucleophile or reagent are critical. Stronger, more concentrated nucleophiles will react faster, leading to a more rapid heat release.
-
Temperature: Higher reaction temperatures increase the reaction rate exponentially, leading to a faster and more intense exotherm.
-
Addition Rate: The rate at which reactants are added is a crucial control parameter. A slow, controlled addition allows for the dissipation of heat as it is generated.
-
Solvent: The choice of solvent affects heat capacity and boiling point, which are important for absorbing and dissipating heat.
-
Mixing: Inadequate mixing can lead to localized "hot spots" where the reaction is more concentrated and the temperature is significantly higher than the bulk temperature.
Q3: What are the early warning signs of a potential thermal runaway?
A3: Key indicators of an impending thermal runaway include:
-
A sudden, unexpected, and accelerating rise in the reaction temperature that does not respond to cooling.
-
A rapid increase in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's color or viscosity.
-
Increased off-gassing or fuming.
-
Boiling of the solvent, especially at a temperature below its normal boiling point, indicating a localized hot spot.
Q4: How can I qualitatively assess the potential exotherm of a new reaction with this compound?
A4: Before scaling up, a small-scale trial with careful temperature monitoring is essential. A simple method is to run the reaction in a well-insulated vessel (e.g., a Dewar flask) with a temperature probe. A rapid temperature increase upon addition of a small amount of the limiting reagent indicates a highly exothermic process that will require careful control on a larger scale.
Troubleshooting Guide for Exothermic Reactions
This guide provides a structured approach to troubleshoot common issues encountered during exothermic reactions with this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase | 1. Reagent addition rate is too fast.2. Cooling system is inefficient or has failed.3. Inadequate mixing leading to localized hot spots.4. Incorrect stoichiometry (excess of a highly reactive reagent). | 1. Immediately stop the addition of all reagents.2. Increase the cooling rate to maximum capacity.3. If the temperature continues to rise, prepare for emergency quenching (see emergency protocols).4. Review and recalculate all reagent quantities and concentrations before the next attempt.5. Ensure the stirring is vigorous and effective for the reaction scale. |
| Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm | 1. "Induction period" where an inhibitor is consumed before the main reaction starts.2. Low initial temperature preventing the reaction from starting, leading to an accumulation of unreacted reagents. | 1. For reactions with known induction periods, maintain a safe temperature and be prepared for the exotherm.2. For new reactions, add a very small amount of one reagent and wait for signs of reaction (slight temperature increase) before proceeding with the main addition.3. Ensure the initial temperature is appropriate for the reaction to proceed at a controlled rate. |
| Localized Overheating or "Hot Spots" | 1. Poor mixing or inefficient stirrer design.2. Viscous reaction mixture preventing effective heat transfer.3. Solid reactant not properly dispersed. | 1. Stop the reaction and improve agitation. Consider a different stirrer type (e.g., overhead stirrer for viscous mixtures).2. If the mixture is too viscous, consider using a different solvent or a higher solvent-to-reactant ratio.3. Ensure any solid reagents are finely powdered and added in a way that promotes dispersion. |
| Pressure Buildup in the Reactor | 1. The reaction temperature has exceeded the boiling point of the solvent.2. A side reaction is producing a gaseous byproduct.3. The reactor's vent is blocked or inadequately sized. | 1. Immediately reduce the reaction temperature.2. Stop the addition of reagents.3. If pressure continues to rise, initiate emergency procedures.4. Ensure the reactor is equipped with an appropriately sized and functioning pressure relief device. |
Quantitative Data on Reaction Exothermicity
| Reaction Type | Typical Nucleophile/Reagent | Estimated Enthalpy of Reaction (ΔH) | Key Considerations |
| Alkylation of Amines (SN2) | Primary and Secondary Amines (e.g., Piperidine, Diethylamine) | -80 to -120 kJ/mol | Highly dependent on the basicity and steric hindrance of the amine. More basic and less hindered amines will have a more negative enthalpy of reaction. |
| Grignard Reagent Formation | Magnesium (Mg) turnings in an ether solvent (e.g., THF, Diethyl ether) | -200 to -300 kJ/mol | This is a highly exothermic and often has an induction period, making it particularly hazardous. The initiation can be unpredictable and violent if not controlled.[5] |
| Alkylation of Phenols (Williamson Ether Synthesis) | Phenoxides (e.g., Sodium phenoxide) | -90 to -130 kJ/mol | The reactivity of the phenoxide will influence the exotherm. Electron-donating groups on the phenol (B47542) can increase reactivity. |
| Cyanide Displacement | Sodium or Potassium Cyanide (NaCN, KCN) | -100 to -150 kJ/mol | The reaction is typically performed in a polar apathetic solvent. The high toxicity of cyanide salts adds a significant hazard to this reaction. |
Experimental Protocols
Protocol 1: General Procedure for Controlled Alkylation of an Amine
This protocol provides a general framework for the safe alkylation of a secondary amine with this compound on a laboratory scale.
Materials:
-
This compound
-
Secondary Amine (e.g., Piperidine)
-
Anhydrous Potassium Carbonate (or other suitable base)
-
Anhydrous Acetonitrile (or other suitable polar aprotic solvent)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Addition funnel
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath (ice-water or other)
Procedure:
-
Assemble the glassware and ensure it is dry. Purge the system with an inert gas.
-
To the reaction flask, add the secondary amine, anhydrous potassium carbonate, and the solvent.
-
Begin stirring and cool the mixture to 0-5 °C using the cooling bath.
-
In the addition funnel, prepare a solution of this compound in a small amount of the solvent.
-
Slowly add the this compound solution dropwise to the stirred amine solution over a period of 1-2 hours.
-
Crucially, monitor the internal temperature throughout the addition. The addition rate should be adjusted to maintain the temperature within a narrow, controlled range (e.g., ± 2 °C).
-
After the addition is complete, allow the reaction to stir at the controlled temperature for an additional hour, then slowly warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Proceed with the appropriate workup and purification procedure.
Protocol 2: Reaction Calorimetry for Exotherm Measurement
For scaling up reactions, a reaction calorimetry study is strongly recommended to obtain accurate data on the heat of reaction and the rate of heat generation.
Equipment:
-
Reaction Calorimeter (e.g., RC1, Mettler-Toledo)
-
Appropriate reactor vessel
-
Dosing pump for controlled reagent addition
-
Temperature and pressure sensors
General Procedure:
-
Calibrate the calorimeter according to the manufacturer's instructions.
-
Charge the reactor with the initial reactants and solvent, similar to the planned synthetic procedure.
-
Establish the desired initial temperature and stirring rate.
-
Begin the controlled addition of the limiting reagent at a pre-determined rate.
-
The calorimeter will continuously measure the heat flow into and out of the reactor, providing a real-time profile of the heat generated by the reaction.
-
The data obtained can be used to calculate the total heat of reaction, the maximum heat output, and the adiabatic temperature rise, which are critical for safe scale-up.
Visualizations
Signaling Pathway for Thermal Runaway
Caption: A logical diagram illustrating the positive feedback loop leading to thermal runaway.
Experimental Workflow for Safe Alkylation
Caption: A workflow diagram for a safe laboratory-scale alkylation reaction.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
References
1-Bromo-3-chloropropane stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 1-Bromo-3-chloropropane. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2][3] The container should be tightly closed to prevent exposure to moisture and air.[3] It is also recommended to store it in a fireproof place.[3]
Q2: What is the expected shelf life of this compound?
A2: While many suppliers do not provide a specific expiration date, they recommend that the product be routinely inspected to ensure it meets the required specifications.[4] If a retest date is not provided on the Certificate of Analysis, it implies that extensive stability data is not available.[4] For long-term storage, it is crucial to follow the recommended storage conditions to minimize degradation.
Q3: What are the primary decomposition products of this compound?
A3: Under thermal stress, the primary decomposition pathway for this compound is the elimination of hydrogen bromide (HBr).[5] In the event of a fire, hazardous decomposition products can include carbon oxides (CO, CO₂), hydrogen chloride gas, and hydrogen bromide gas.[1]
Q4: Is this compound sensitive to light?
A4: While the provided documentation does not specifically mention light sensitivity as a primary storage concern, general best practices for halogenated compounds involve protection from light to prevent potential photodegradation. Storing in an opaque or amber container is a recommended precautionary measure.
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents, strong bases, and metals.[1][6] Contact with these substances can lead to vigorous or explosive reactions. It is also incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound in experimental settings.
Issue 1: Reaction Failure or Low Yield in Alkylation Reactions
-
Possible Cause 1: Dehydrohalogenation of this compound.
-
Symptom: Formation of allyl chloride or other elimination byproducts, often detected by GC-MS.
-
Troubleshooting: This is particularly common when using strong bases like sodium hydroxide.[5] Consider using a weaker base or a milder reaction temperature. The concentration of the base can also be critical; high concentrations of NaOH can promote this side reaction.[5]
-
-
Possible Cause 2: Poor Nucleophilicity of the Substrate.
-
Symptom: The reaction does not proceed, or is very slow, with the starting material largely unreacted.
-
Troubleshooting: For weakly nucleophilic substrates, you may need to use a more forcing reaction condition, such as a higher temperature or a different solvent. However, be mindful that this can also increase the rate of side reactions.
-
-
Possible Cause 3: Steric Hindrance.
-
Symptom: Reactions with bulky nucleophiles show low conversion.
-
Troubleshooting: The approach of a bulky nucleophile to the electrophilic carbon can be hindered. It may be necessary to use a less sterically demanding nucleophile or to modify the substrate to reduce steric bulk.
-
Issue 2: Formation of Unexpected Byproducts
-
Possible Cause 1: Reaction at the "Wrong" Halogen.
-
Symptom: A mixture of products is obtained where the nucleophile has displaced either the bromine or the chlorine atom.
-
Troubleshooting: The carbon-bromine bond is generally more reactive towards nucleophilic substitution than the carbon-chlorine bond. However, selectivity can be influenced by the reaction conditions and the nature of the nucleophile. Analysis of the product mixture by techniques like NMR or GC-MS can help identify the different isomers.
-
-
Possible Cause 2: Dimerization or Polymerization.
-
Symptom: Formation of high molecular weight species.
-
Troubleshooting: The bifunctional nature of this compound can lead to self-condensation or reaction with multiple molecules of the nucleophile. Using a large excess of the nucleophile can help to minimize this.
-
-
Possible Cause 3: In-situ Formation of Dibromopropane.
-
Symptom: Observation of products derived from 1,3-dibromopropane.
-
Troubleshooting: In the presence of bromide ions (which can be generated as the reaction proceeds), a phase-transfer catalyst can facilitate the conversion of this compound to 1,3-dibromopropane, which is a more reactive alkylating agent.[5]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 109-70-6 | [7][8] |
| Molecular Formula | C₃H₆BrCl | [7][8] |
| Molecular Weight | 157.44 g/mol | [7][8] |
| Appearance | Colorless liquid | [7][8] |
| Boiling Point | 144-145 °C | [8][9] |
| Melting Point | -58.9 °C | [10] |
| Density | 1.592 g/mL at 25 °C | [8][9] |
| Solubility | Insoluble in water; soluble in alcohol and ether. | [6] |
| Vapor Pressure | 6.38 mmHg | [10] |
Table 2: Stability and Incompatibility Summary
| Condition/Material | Effect | Reference |
| Heat, Sparks, Open Flames | Risk of fire and decomposition. | [1][3] |
| Strong Oxidizing Agents | Violent reaction. | [1] |
| Strong Bases | Can cause dehydrohalogenation. | [1][5] |
| Metals | Incompatible. | [1] |
| Amines, Nitrides, Azo/Diazo Compounds, Alkali Metals, Epoxides | Incompatible. | [2] |
Experimental Protocols
Protocol 1: Purity and Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for assessing the purity of this compound and identifying potential impurities.
-
Objective: To determine the percentage purity of a this compound sample and identify any related substances.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane (B109758) or hexane)
-
GC vial with septum cap
-
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 µL in 1 mL).
-
GC Conditions (suggested starting point):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. The resulting chromatogram will show peaks corresponding to this compound and any impurities. The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify the compounds. The peak area percentages can be used to estimate the relative purity. Common impurities may include isomers (e.g., 1-bromo-2-chloropropane (B1583154) or 2-bromo-1-chloropropane) or starting materials from its synthesis.
-
Protocol 2: Detection of Acidic Decomposition Products (HBr and HCl)
This protocol describes a simple qualitative test to detect the presence of acidic byproducts resulting from the decomposition of this compound.
-
Objective: To detect the presence of hydrogen bromide (HBr) or hydrogen chloride (HCl) in a sample of this compound, indicating decomposition.
-
Materials:
-
This compound sample
-
Deionized water
-
pH indicator paper or a calibrated pH meter
-
Silver nitrate (B79036) (AgNO₃) solution (0.1 M)
-
Test tubes
-
-
Methodology:
-
Aqueous Extraction: In a test tube, add approximately 1 mL of the this compound sample and 5 mL of deionized water. Cap the test tube and shake vigorously for 1 minute to extract any acidic components into the aqueous phase. Allow the layers to separate.
-
pH Measurement: Carefully remove the aqueous (top) layer with a pipette. Test the pH of the aqueous extract using pH paper or a pH meter. A pH value significantly below 7 indicates the presence of acidic decomposition products.
-
Qualitative Test for Halide Ions: To a fresh portion of the aqueous extract, add a few drops of the silver nitrate solution. The formation of a precipitate (silver halides) indicates the presence of bromide and/or chloride ions, which would be present if HBr or HCl had formed and dissolved in the water. Silver bromide (AgBr) is a creamy-white precipitate, while silver chloride (AgCl) is a white precipitate.
-
Visualizations
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. This compound 99 109-70-6 [sigmaaldrich.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. 1 Bromo 3 chloropropane or Trimethylene chlorobromide Manufacturers [mubychem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | 109-70-6 [chemicalbook.com]
- 10. This compound | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: GC-MS Analysis of 1-Bromo-3-chloropropane Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the GC-MS analysis of reaction mixtures containing 1-bromo-3-chloropropane.
Troubleshooting Guides
This section addresses specific issues that may arise during the GC-MS analysis of this compound.
Question: Why am I observing significant peak tailing for this compound?
Answer: Peak tailing for halogenated compounds like this compound is a common issue and can often be attributed to active sites within the GC system or suboptimal method parameters.
-
Active Sites: Exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner, the front of the GC column, or on contaminants within the system can interact with the polarizable bromine and chlorine atoms of your analyte.[1] This can lead to some molecules being retained longer, resulting in a tailing peak shape.
-
Solution:
-
Inlet Maintenance: Regularly replace the inlet liner with a new, deactivated one.[1][2] Trimming a small portion (5-10 cm) from the front of the GC column can also remove active sites that have developed over time.[1]
-
Column Choice: Utilize a column with a highly deactivated stationary phase. For halogenated hydrocarbons, a low-polarity phase like a 5% diphenyl / 95% dimethyl polysiloxane is often a good choice.[3]
-
-
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can cause turbulence in the gas flow, leading to peak tailing for all compounds, not just polar ones.[1][2]
-
Solution: Ensure the column is cut cleanly and squarely.[2] Refer to your instrument manual for the correct installation depth.
-
-
Solvent-Phase Mismatch: The polarity of the solvent used to dissolve the sample should be compatible with the stationary phase of the column. A significant mismatch can lead to poor peak shape.[4]
-
Solution: If using a non-polar column, choose a non-polar or moderately polar solvent for sample dissolution.
-
-
Ion Source Contamination: For GC-MS, the use of halogenated solvents can lead to the formation of metal halides (e.g., ferrous chloride) in the ion source, which can cause peak tailing.[5]
-
Solution: If you suspect ion source contamination, it may need to be cleaned.[5] Consider using a non-halogenated solvent for your sample preparation if possible.
-
Question: I am not seeing the expected molecular ion peaks for this compound in my mass spectrum. What could be the issue?
Answer: The absence of a clear molecular ion can be due to the compound's instability under the analytical conditions or the ionization method used.
-
Fragmentation: this compound can readily fragment upon electron ionization (EI). The carbon-bromine bond is relatively weak and can easily break, leading to a prominent fragment ion rather than a strong molecular ion peak. The most abundant ion in the mass spectrum of this compound is often at m/z 41, corresponding to the allyl cation ([C3H5]+).[6][7] The molecular ion peaks, which would appear at m/z 156 and 158 due to the isotopes of bromine and chlorine, may be of low abundance.[6][7]
-
"Soft" Ionization: If observing the molecular ion is critical, consider using a "softer" ionization technique like chemical ionization (CI).[3] CI results in less fragmentation and a more prominent protonated molecule or adduct ion.[3]
Question: My quantitative results for the reaction conversion are inconsistent. How can I improve accuracy and reproducibility?
Answer: Inconsistent quantitative results often stem from variations in sample injection, sample preparation, or instrument response.
-
Internal Standard: The use of an internal standard is highly recommended for improving quantitative accuracy. The internal standard is a known amount of a compound added to every sample and standard. It helps to correct for variations in injection volume and instrument response.[8] For the analysis of this compound, a suitable internal standard would be a structurally similar compound that is not present in the reaction mixture, such as 1,2-dibromoethane (B42909) or a deuterated analog of the analyte.
-
Calibration Curve: Ensure you are operating within the linear range of your calibration curve. Injecting samples that are too concentrated can lead to detector saturation and non-linear responses.[9] Dilute your samples to fall within the calibrated range.
-
Sample Preparation: Maintain consistency in your sample preparation workflow. Use calibrated pipettes and ensure thorough mixing of your samples and standards.
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best suited for the analysis of this compound and its reaction products?
A1: A low to mid-polarity column is generally recommended. A good starting point is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent).[3] These columns provide good selectivity for a wide range of compounds, including halogenated hydrocarbons. For separating more polar reaction products, a mid-polarity column, such as one with a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., DB-624), could also be considered.[10]
Q2: What are the characteristic ions to look for in the mass spectrum of this compound?
A2: Due to the presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio), the molecular ion region will show a characteristic isotopic pattern. The main peaks to look for are:
-
m/z 41: Often the base peak, corresponding to [C3H5]+.[6][7]
-
m/z 76 and 78: Corresponding to the [C3H5Cl]+ fragment.
-
m/z 156, 158, and 160: The molecular ion cluster for [C3H6BrCl]+. The relative intensities of these peaks will depend on the isotopic abundances.
Q3: Is derivatization necessary for the analysis of this compound?
A3: Derivatization is generally not necessary for the analysis of this compound itself, as it is sufficiently volatile for GC analysis.[11] However, if your reaction products are highly polar (e.g., diols or amino-alcohols), derivatization might be beneficial to improve their volatility and chromatographic peak shape.[12][13] Common derivatization techniques include silylation or acylation to cap polar hydroxyl or amine groups.[13][14]
Q4: What are some potential side reactions of this compound that I might observe in my reaction mixture?
A4: this compound is a bifunctional alkylating agent, and its reactivity can lead to several side products.
-
Nucleophilic Substitution: It can undergo nucleophilic substitution at both the bromine and chlorine-bearing carbons. Since the C-Br bond is weaker and bromide is a better leaving group, substitution at the bromine-bearing carbon is generally faster.[15]
-
Elimination Reactions: Under basic conditions, dehydrohalogenation can occur to form allyl halides.[15]
-
Dimerization/Polymerization: The bifunctional nature of the molecule can lead to the formation of dimers or oligomers, especially if the nucleophile can react more than once.
Experimental Protocols
Protocol 1: General GC-MS Method for this compound Analysis
This protocol provides a starting point for the analysis of a reaction mixture. Optimization may be required based on the specific reaction products.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MS or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[3] |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial Temp: 50 °C, hold for 2 min |
| Ramp: 10 °C/min to 250 °C | |
| Final Hold: Hold at 250 °C for 5 min | |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-300 |
Protocol 2: Sample Preparation
-
Quenching: If the reaction is ongoing, quench it appropriately (e.g., by adding a specific reagent or by rapid cooling).
-
Extraction: If necessary, perform a liquid-liquid extraction to isolate the organic components. For example, dilute the reaction mixture with water and extract with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Drying: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Dilution: Dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL) in a GC-compatible solvent.
-
Internal Standard: If using an internal standard, add a known amount to the diluted sample.
-
Filtration: Filter the final sample through a 0.22 µm syringe filter into a GC vial.
Quantitative Data Summary
The following table provides an example of how to present quantitative data from a GC-MS analysis of a reaction monitoring experiment.
Table 1: Reaction Progress of Nucleophilic Substitution on this compound
| Time (hours) | Peak Area of this compound | Peak Area of Product | Peak Area of Internal Standard | % Conversion |
| 0 | 1,254,321 | 0 | 987,654 | 0% |
| 1 | 876,543 | 345,678 | 991,234 | 30% |
| 2 | 543,210 | 678,901 | 985,432 | 57% |
| 4 | 210,987 | 987,654 | 989,012 | 83% |
| 6 | 54,321 | 1,123,456 | 986,789 | 96% |
% Conversion is calculated based on the relative response factors of the starting material and product with respect to the internal standard.
Visualizations
Caption: Experimental workflow for GC-MS analysis of a reaction mixture.
Caption: Potential reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. youtube.com [youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(109-70-6) MS spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. labioscientific.com [labioscientific.com]
- 10. agilent.com [agilent.com]
- 11. Rules for GC-MS samples - Chromatography Forum [chromforum.org]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. weber.hu [weber.hu]
- 14. scispace.com [scispace.com]
- 15. phasetransfercatalysis.com [phasetransfercatalysis.com]
Technical Support Center: Troubleshooting Low Yields in Williamson Ether Synthesis with 1-Bromo-3-chloropropane
Welcome to the technical support center for the Williamson ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using 1-bromo-3-chloropropane as an electrophile. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in a Williamson ether synthesis?
The primary challenge is managing the competition between the desired intermolecular dietherification and an undesired intramolecular cyclization reaction. This compound has two electrophilic sites with different reactivities. The carbon-bromine bond is more labile than the carbon-chloride bond, meaning the first substitution by an alkoxide preferentially occurs at the bromine-bearing carbon. This forms a 3-chloro-1-alkoxypropane intermediate. This intermediate can then either react with a second molecule of alkoxide to form the desired 1,3-dialkoxypropane (intermolecular reaction) or the attached alkoxide can attack the carbon bearing the chlorine in the same molecule to form a cyclic ether, oxetane (B1205548) (intramolecular reaction).
Q2: Which halide is displaced first, the bromide or the chloride?
In a bimolecular nucleophilic substitution (SN2) reaction like the Williamson ether synthesis, bromide is a better leaving group than chloride. Therefore, the initial reaction will occur at the carbon attached to the bromine.
Q3: What are the main side products to expect?
The main side products are:
-
Oxetane: Formed via intramolecular cyclization of the 3-chloro-1-alkoxypropane intermediate.
-
Elimination Products: While less common with primary halides like this compound, strong, sterically hindered bases can promote the E2 elimination reaction, leading to the formation of allyl chloride or allyl bromide.[1]
-
Mono-etherified Product (3-chloro-1-alkoxypropane): If the reaction does not go to completion, you may isolate the intermediate product.
Troubleshooting Guide
Problem 1: My primary product is the cyclic ether, oxetane, not the desired 1,3-dialkoxypropane.
-
Possible Cause: The reaction conditions favor the intramolecular cyclization. Intramolecular reactions are generally favored at low concentrations.
-
Troubleshooting Suggestions:
-
Increase Reactant Concentrations: Running the reaction at a higher concentration of the alkoxide will increase the probability of an intermolecular collision, favoring the formation of the di-ether.
-
Slow Addition of this compound: Adding the this compound slowly to a concentrated solution of the alkoxide can help to maintain a high concentration of the nucleophile relative to the electrophile, promoting the intermolecular reaction.
-
Use Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can be highly effective in promoting the intermolecular reaction. The PTC helps to shuttle the alkoxide from an aqueous or solid phase into the organic phase where the this compound is, effectively increasing the concentration of the nucleophile in the vicinity of the electrophile.[2][3]
-
Problem 2: The reaction is sluggish, and I have a low overall yield with unreacted starting materials.
-
Possible Cause 1: Incomplete deprotonation of the alcohol.
-
Troubleshooting Suggestion: Ensure you are using a sufficiently strong base to fully deprotonate your alcohol. For simple aliphatic alcohols, a strong base like sodium hydride (NaH) is often necessary. For more acidic phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) may suffice. Use at least a stoichiometric amount of base, and often a slight excess (1.1-1.2 equivalents) is beneficial.
-
-
Possible Cause 2: Inappropriate solvent.
-
Troubleshooting Suggestion: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[4] These solvents are effective at solvating the cation of the alkoxide, which in turn makes the "naked" alkoxide anion a more potent nucleophile. Protic solvents (like ethanol (B145695) or water) can solvate the alkoxide, reducing its nucleophilicity and slowing the reaction.
-
-
Possible Cause 3: Insufficient temperature.
-
Troubleshooting Suggestion: The reaction may require heating. Typical temperatures for Williamson ether synthesis range from 50-100 °C.[2] However, be cautious, as higher temperatures can sometimes favor elimination side reactions. Start with a moderate temperature and monitor the reaction progress (e.g., by TLC or GC).
-
Problem 3: I am observing a significant amount of elimination byproducts.
-
Possible Cause: The base being used is too sterically hindered or the temperature is too high.
-
Troubleshooting Suggestions:
-
Choice of Base: While strong bases are needed for deprotonation, highly hindered bases like potassium tert-butoxide can favor elimination. If elimination is a problem, consider a less hindered strong base like NaH.
-
Temperature Control: Lowering the reaction temperature can often favor the SN2 substitution over the E2 elimination pathway.
-
Data Presentation
The following table summarizes how different reaction parameters can influence the product distribution in the Williamson ether synthesis with this compound.
| Parameter | Condition to Favor 1,3-Dialkoxypropane (Intermolecular) | Condition to Favor Oxetane (Intramolecular) | Rationale |
| Concentration | High concentration of alkoxide | Low concentration of reactants | High concentration increases the likelihood of collisions between different molecules. |
| Stoichiometry | >2 equivalents of alkoxide per 1 equivalent of this compound | ~1 equivalent of alkoxide per 1 equivalent of this compound | An excess of the nucleophile drives the second substitution reaction to completion. |
| Temperature | Moderate (e.g., 50-80 °C) | Lower temperatures may still favor cyclization, but higher temperatures can promote elimination. | Provides sufficient energy for the reaction without significantly promoting side reactions. |
| Solvent | Polar aprotic (DMF, DMSO, Acetonitrile) | Polar aprotic | Enhances the nucleophilicity of the alkoxide. |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | No PTC | PTC increases the effective concentration of the alkoxide in the organic phase.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dialkoxypropane via Standard Williamson Ether Synthesis
This protocol is designed to favor the intermolecular dietherification product.
Materials:
-
Alcohol (2.2 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.4 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the alcohol and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating complete formation of the alkoxide.
-
Dissolve the this compound in a small amount of anhydrous DMF and add it to the dropping funnel.
-
Add the this compound solution dropwise to the alkoxide solution over 30-60 minutes.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC. The reaction is typically complete within 4-8 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Synthesis of 1,3-Dialkoxypropane using Phase-Transfer Catalysis
This protocol is an alternative for maximizing the yield of the di-ether, especially when working with less reactive alcohols or when precise control of anhydrous conditions is challenging.
Materials:
-
Alcohol (2.2 equivalents)
-
Sodium hydroxide (solid or 50% aqueous solution) (4.0 equivalents)
-
This compound (1.0 equivalent)
-
Tetrabutylammonium bromide (TBAB) (0.1 equivalents)
-
Toluene or Dichloromethane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the alcohol, sodium hydroxide, tetrabutylammonium bromide, and the chosen organic solvent.
-
Stir the mixture vigorously to create a well-dispersed suspension.
-
Add the this compound to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the inorganic salts and transfer to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizations
Caption: Competing pathways in the Williamson ether synthesis with this compound.
References
Minimizing dimer formation in reactions with 1-Bromo-3-chloropropane
Technical Support Center: Reactions with 1-Bromo-3-chloropropane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize dimer formation in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of reactions with this compound?
A1: Dimer formation occurs when two molecules of a nucleophile are linked by the three-carbon chain originating from this compound. In a typical reaction, the goal is to have one molecule of the nucleophile react with this compound. However, the resulting product still contains a reactive halide (chloride), which can then react with a second molecule of the nucleophile, forming a symmetrical "dimer" byproduct.
Q2: What is the primary mechanism for this dimerization?
A2: The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3][4][5] The more reactive C-Br bond is substituted first. If an excess of the nucleophile is present or if reaction conditions are not carefully controlled, the intermediate product can undergo a second SN2 reaction at the C-Cl bond, leading to the dimer.
Q3: Which halide, bromide or chloride, is more reactive in this compound?
A3: Bromide is a better leaving group than chloride. Therefore, the carbon attached to the bromine atom is the more electrophilic site and will react preferentially with a nucleophile in an SN2 reaction.[6]
Q4: What are the key factors that influence the rate of dimer formation?
A4: Several factors can promote the formation of the dimer byproduct:
-
Stoichiometry: Using a high molar ratio of the nucleophile to this compound increases the probability of the second substitution reaction.
-
Rate of Addition: Adding this compound too quickly can create localized areas of high concentration, favoring dimerization. However, adding it too slowly might also lead to dimer formation if the nucleophile is left unreacted for an extended period.[7]
-
Concentration: Higher overall reactant concentrations can increase the rate of both the desired reaction and the subsequent dimerization.
-
Temperature: Elevated temperatures can provide the necessary activation energy for the less reactive C-Cl bond to undergo substitution, thus promoting dimer formation.
Troubleshooting Guide
Problem: My reaction is producing a significant amount of the dimer byproduct.
| Potential Cause | Recommended Solution | Explanation |
| Incorrect Stoichiometry | Use a molar excess of this compound relative to the nucleophile. A 1.5 to 2-fold excess is a good starting point. | This ensures that the nucleophile is the limiting reagent, making it more likely to react with the starting material rather than the intermediate product. |
| Rapid Addition of Reagents | Add the limiting reagent (typically the nucleophile or this compound, depending on the desired outcome) dropwise over an extended period using an addition funnel.[7] | Slow addition maintains a low concentration of the added reagent, minimizing the chance for the intermediate product to react with another nucleophile molecule. |
| High Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the C-Br bond substitution while minimizing the reaction at the C-Cl bond. Room temperature or slightly below is often sufficient. | The C-Cl bond is less reactive than the C-Br bond. Lowering the temperature disfavors the higher activation energy pathway required for the second substitution. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF or Acetonitrile.[1] | These solvents are effective at solvating cations while leaving the anionic nucleophile relatively free to react, which can enhance the rate of SN2 reactions at lower temperatures.[1][4] |
| Strong Base | If generating a nucleophile in situ (e.g., an alkoxide from an alcohol), use a base that is strong enough to deprotonate the starting material but not so harsh that it promotes side reactions. NaH is often a good choice for alcohols.[5] | The choice of base is critical for efficiently generating the nucleophile without causing degradation of reactants or products. |
Quantitative Data on Reaction Control
The following table summarizes the expected outcomes based on varying experimental parameters in a typical Williamson Ether Synthesis between a generic alcohol (ROH) and this compound.
| Molar Ratio (ROH : C₃H₆BrCl) | Addition Method | Temperature (°C) | Expected Yield of Mono-ether (Desired Product) | Expected Yield of Dimer |
| 1 : 1.5 | Dropwise (over 2h) | 25 | High (~70-85%) | Low (<10%) |
| 1 : 1 | Dropwise (over 2h) | 25 | Moderate (~50-60%) | Moderate (~20-30%) |
| 2 : 1 | Bulk Addition | 25 | Low (<20%) | High (>60%) |
| 1 : 1.5 | Bulk Addition | 25 | Moderate (~45-55%) | Moderate (~25-35%) |
| 1 : 1.5 | Dropwise (over 2h) | 80 | Moderate-High (~60-75%) | Increased (~15-25%) |
Note: These are generalized yields to illustrate trends. Actual results will vary based on the specific nucleophile and precise reaction conditions.
Experimental Protocol: Williamson Ether Synthesis to Minimize Dimerization
This protocol describes the synthesis of 3-chloropropyl ethyl ether, emphasizing techniques to minimize the formation of the 1,3-diethoxypropane (B8821189) dimer.
Reagents:
-
Ethanol (B145695) (EtOH)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
This compound (Br(CH₂)₃Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Nucleophile Formation: Cool the DMF to 0 °C using an ice bath. Carefully add sodium hydride (1.0 eq) to the flask in portions.
-
Alcohol Addition: Slowly add ethanol (1.0 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases. This forms the sodium ethoxide nucleophile in situ.
-
Alkylating Agent Addition: In the dropping funnel, prepare a solution of this compound (1.5 eq) in a small amount of anhydrous DMF.
-
Controlled Reaction: Add the this compound solution to the reaction flask dropwise over a period of 2-3 hours, maintaining the reaction temperature at 25 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure the consumption of the starting alcohol.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to separate the desired mono-ether from any unreacted starting material and the dimer byproduct.
Visualizations
Caption: Reaction pathways for this compound.
References
- 1. byjus.com [byjus.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
Validation & Comparative
A Comparative Guide to the SN2 Reactivity of 1-Bromo-3-chloropropane and 1,3-dibromopropane
Published: December 22, 2025
This guide provides a detailed comparison of the reactivity of 1-bromo-3-chloropropane and 1,3-dibromopropane (B121459) in bimolecular nucleophilic substitution (SN2) reactions. The analysis is supported by fundamental principles of organic chemistry, comparative experimental data, and a detailed experimental protocol for assessing reactivity.
Introduction to SN2 Reactivity
Bimolecular nucleophilic substitution (SN2) reactions are a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group on an alkyl halide in a single, concerted step.[1][2] The rate of an SN2 reaction is dependent on the concentrations of both the substrate (the alkyl halide) and the nucleophile.[1][3] Several factors influence the rate of an SN2 reaction, including the structure of the substrate, the strength of the nucleophile, the solvent, and, critically for this comparison, the nature of the leaving group.[2][4][5] A good leaving group is a species that is stable on its own, which typically corresponds to the conjugate base of a strong acid.[6][7]
This guide focuses on two similar substrates: this compound and 1,3-dibromopropane. The primary difference between these molecules lies in their leaving groups, which directly impacts their reactivity and the potential products formed.
Core Comparison: Leaving Group Ability
The key to understanding the reactivity difference between the two compounds is the relative leaving group ability of bromide (Br⁻) versus chloride (Cl⁻). In nucleophilic substitution reactions, bromide is a significantly better leaving group than chloride.[8][9][10] This can be attributed to several factors:
-
Atomic Size and Polarizability: Bromine is a larger atom than chlorine. Its larger electron cloud is more polarizable, which helps to stabilize the developing negative charge in the transition state of the SN2 reaction.[8][11]
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker (bond energy ≈ 285 kJ/mol) than the carbon-chlorine (C-Cl) bond (bond energy ≈ 339 kJ/mol).[5] Less energy is required to break the C-Br bond, leading to a lower activation energy and a faster reaction rate.[11]
-
Basicity and Stability: A good leaving group must be stable once it has departed. The stability of the halide ion (X⁻) is inversely related to its basicity. Weaker bases are better leaving groups.[6][7] Since hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7), the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and therefore more stable in solution.[6]
The established order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[7][8]
Reactivity Analysis
1,3-Dibromopropane
This molecule has two identical and effective leaving groups (Br⁻). An SN2 reaction can occur at either end of the carbon chain. The first substitution will proceed rapidly. If the reaction is performed with a bifunctional nucleophile or under conditions that favor intramolecular cyclization (e.g., with a strong base), the second bromide can be displaced in a subsequent intramolecular SN2 reaction to form cyclopropane.[12][13]
This compound
This molecule presents two different leaving groups. Due to the superior leaving group ability of bromide, the initial SN2 reaction will occur selectively at the carbon bonded to the bromine atom. The displacement of the chloride ion in a subsequent step will be significantly slower. This regioselectivity is a key difference in its reactivity profile compared to 1,3-dibromopropane.
Quantitative Data
Experimental data for the reaction of 1-chlorobutane (B31608) and 1-bromobutane (B133212) with sodium iodide in acetone (B3395972) at 25°C clearly demonstrates the profound effect of the leaving group.
| Substrate | Nucleophile | Solvent | Temp (°C) | Second-Order Rate Constant (L mol⁻¹ s⁻¹) | Relative Rate |
| 1-Chlorobutane | NaI | Acetone | 25 | 1.05 x 10⁻⁵ | 1 |
| 1-Bromobutane | NaI | Acetone | 25 | 1.75 x 10⁻³ | 167 |
| Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252, as cited in[5]. |
As shown in the table, 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane under identical SN2 conditions.[5] This large difference in reaction rates is directly applicable to the comparison of the C-Br and C-Cl bonds in this compound and explains the high reactivity of 1,3-dibromopropane. For this compound, the initial nucleophilic attack will overwhelmingly favor the C-Br bond, with the subsequent attack on the C-Cl bond proceeding at a much slower rate.
Experimental Protocol: Comparative Rate Analysis
The following protocol outlines a method for qualitatively and quantitatively comparing the SN2 reactivity of this compound and 1,3-dibromopropane.
Objective: To determine the relative rates of SN2 reactions for this compound and 1,3-dibromopropane by reacting them with sodium iodide in acetone.
Principle: Sodium iodide (NaI) is soluble in acetone, but sodium chloride (NaCl) and sodium bromide (NaBr) are not. The rate of reaction can be determined by observing the rate of formation of the insoluble precipitate (NaCl or NaBr).
Materials:
-
1,3-Dibromopropane
-
This compound
-
15% (w/v) solution of Sodium Iodide in Acetone
-
Dry test tubes and rack
-
Pipettes or droppers
-
Stopwatch
-
Water bath for temperature control (optional)
Procedure:
-
Preparation: Label three clean, dry test tubes: one for 1,3-dibromopropane, one for this compound, and one as a control (acetone only).
-
Reagent Addition: Add 2 mL of the 15% NaI in acetone solution to each of the three test tubes.
-
Initiation of Reaction: To the first test tube, add 2-3 drops of 1,3-dibromopropane. To the second test tube, add 2-3 drops of this compound. Do not add any alkyl halide to the control tube.
-
Mixing and Observation: Stopper the tubes, shake well to mix the contents, and start the stopwatch immediately.
-
Data Collection: Observe the tubes for the formation of a cloudy precipitate (NaBr or NaCl). Record the time at which the first sign of cloudiness appears for each reaction. Continue observing at regular intervals for a set period (e.g., 30-60 minutes).
-
Analysis:
-
1,3-Dibromopropane: A precipitate of NaBr should form relatively quickly.
-
This compound: A precipitate of NaBr will form first, indicating reaction at the C-Br bond. Over a much longer timescale, a precipitate of NaCl may start to form if the intermediate, 1-chloro-3-iodopropane, reacts further. The initial rate of precipitation will be comparable to that of 1,3-dibromopropane.
-
The faster the precipitate forms, the higher the SN2 reactivity.
-
Conclusion
In SN2 reactions, 1,3-dibromopropane is generally more reactive than This compound due to the presence of two superior leaving groups (bromide). The reaction of 1,3-dibromopropane with a nucleophile will proceed rapidly at either carbon atom.
Conversely, this compound exhibits significant regioselectivity . The initial and much faster SN2 reaction occurs at the carbon atom bonded to bromine. The subsequent displacement of the chloride is a considerably slower process. This predictable difference in reactivity, rooted in the fundamental properties of the halogen leaving groups, is a crucial consideration for researchers and scientists in designing synthetic pathways and understanding reaction mechanisms.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 8. brainly.com [brainly.com]
- 9. reddit.com [reddit.com]
- 10. homework.study.com [homework.study.com]
- 11. smart.dhgate.com [smart.dhgate.com]
- 12. Cyclopropane synthesis [organic-chemistry.org]
- 13. Cyclopropanation - Wikipedia [en.wikipedia.org]
A Comparative Guide to 1-Bromo-3-chloropropane and 1,3-dichloropropane as Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the choice of an appropriate alkylating agent is paramount. Both 1-bromo-3-chloropropane and 1,3-dichloropropane (B93676) are bifunctional reagents capable of introducing a three-carbon propyl chain, a common structural motif in many bioactive molecules. This guide provides an objective, data-driven comparison of these two alkylating agents to aid researchers in selecting the optimal reagent for their specific synthetic needs. The comparison will focus on their reactivity, selectivity, and handling, supported by physical and chemical data, and will include representative experimental protocols.
Physicochemical and Toxicological Properties
A summary of the key physical, chemical, and toxicological properties of this compound and 1,3-dichloropropane is presented in Table 1. These properties are crucial for designing experimental setups, understanding reaction kinetics, and ensuring laboratory safety.
| Property | This compound | 1,3-Dichloropropane |
| CAS Number | 109-70-6 | 142-28-9 |
| Molecular Formula | C₃H₆BrCl | C₃H₆Cl₂ |
| Molecular Weight | 157.44 g/mol | 112.98 g/mol [1] |
| Boiling Point | 143.3 °C[2][3] | 120-125 °C |
| Density | 1.592 g/mL at 25 °C[3] | 1.189 g/mL at 20 °C |
| Appearance | Colorless liquid[2][3] | Colorless liquid |
| Solubility | Insoluble in water; soluble in organic solvents.[3] | Slightly soluble in water; soluble in alcohol and ether. |
| Toxicity | Toxic if inhaled, harmful if swallowed.[4] Suspected carcinogen.[5] | Harmful if swallowed or inhaled. |
Reactivity and Performance as Alkylating Agents
The primary difference in the performance of this compound and 1,3-dichloropropane as alkylating agents stems from the inherent difference in the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.
The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group than chloride. This fundamental principle of organic chemistry dictates that this compound is a more reactive alkylating agent than 1,3-dichloropropane. In nucleophilic substitution reactions, the reaction rate is generally higher with alkyl bromides compared to alkyl chlorides under identical conditions.
This difference in reactivity allows for selective reactions with this compound. The bromine atom will preferentially react with a nucleophile, leaving the chlorine atom intact for subsequent transformations. This feature is particularly valuable in multi-step syntheses where sequential functionalization is required.
While direct, side-by-side comparative studies with quantitative kinetic data for these two specific reagents are scarce in the literature, the established principles of organic chemistry strongly support the superior reactivity of this compound.
Experimental Data and Applications
Case Study 1: Synthesis of Metopimazine (B1676515)
In the synthesis of the antiemetic drug Metopimazine, this compound is used to alkylate 2-(methylsulfonyl)-10H-phenothiazine.[6] This step selectively utilizes the more reactive C-Br bond, leaving the C-Cl bond available for the subsequent reaction with piperidine-4-carboxamide to complete the synthesis of the final drug molecule.[6]
Case Study 2: Synthesis of Verapamil (B1683045)
The synthesis of Verapamil, a calcium channel blocker, can also involve the use of this compound as an alkylating agent. In a patented process, 2-(3,4-dimethoxyphenyl)-N-methylethanamine is alkylated with this compound in the presence of a phase-transfer catalyst.[7][8] The reaction is carried out at a mild temperature of 25-28°C, which is indicative of the higher reactivity of the alkyl bromide.[9] The use of 1,3-dichloropropane would likely require more forcing conditions, such as higher temperatures or longer reaction times, to achieve a comparable yield.
Experimental Protocols
The following is a general protocol for the N-alkylation of a secondary amine. This protocol can be adapted for use with either this compound or 1,3-dichloropropane, with the expected differences in reaction conditions noted.
General N-Alkylation of a Secondary Amine
Materials:
-
Secondary amine (1.0 eq)
-
Alkylating agent (this compound or 1,3-dichloropropane) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (B52724) (or another suitable polar aprotic solvent)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the secondary amine, potassium carbonate, and acetonitrile under an inert atmosphere.
-
Stir the mixture at room temperature for 15 minutes to ensure a good suspension.
-
Slowly add the alkylating agent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Expected Differences in Reaction Conditions:
-
With this compound: Due to its higher reactivity, the reaction can often be carried out at a lower temperature (e.g., room temperature to 60°C) and may reach completion in a shorter time frame (e.g., 4-12 hours).
-
With 1,3-Dichloropropane: A higher reaction temperature (e.g., refluxing acetonitrile, ~82°C) and a longer reaction time (e.g., 12-24 hours) will likely be required to achieve a similar conversion rate.
Visualizing the Comparison
The following diagrams illustrate the general workflow of an alkylation reaction and the logical comparison between the two reagents.
Caption: A generalized workflow for a typical alkylation reaction.
Caption: Logical comparison of the two alkylating agents.
Conclusion
-
Higher Reactivity: The weaker C-Br bond leads to faster reaction rates and allows for the use of milder reaction conditions.
-
Selectivity: The differential reactivity of the C-Br and C-Cl bonds enables selective mono-alkylation, preserving a chloro-functional group for further synthetic manipulations.
1,3-dichloropropane, while less reactive, can still be an effective alkylating agent, particularly in applications where lower reactivity is desired to control exotherms or prevent side reactions. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, the desired reaction conditions, and the overall synthetic strategy. For drug development professionals, the higher reactivity and selectivity of this compound often make it the preferred choice for constructing complex molecular architectures efficiently.
References
- 1. 1,3-Dichloropropane | C3Cl2H6 | CID 8881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CN109053716B - Novel process for preparing metopimazine - Google Patents [patents.google.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Metopimazine - Wikipedia [en.wikipedia.org]
- 7. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]
- 8. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
A Comparative Guide to 1-Bromo-3-chloropropane in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Four-membered heterocycles, such as azetidines, oxetanes, and thietanes, are increasingly recognized as valuable structural motifs in medicinal chemistry. Their incorporation into drug candidates can significantly improve physicochemical properties, including metabolic stability, aqueous solubility, and lipophilicity. 1-Bromo-3-chloropropane is a versatile and commercially available bifunctional reagent that serves as a key building block for the synthesis of these important heterocyclic systems.[1][2][3] Its differential reactivity, stemming from the presence of both a bromine and a chlorine atom, allows for selective and sequential reactions, making it a valuable tool in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2]
This guide provides a comparative analysis of the use of this compound in the synthesis of thietanes, oxetanes, and azetidines, offering a comparison with alternative synthetic methodologies and providing detailed experimental data and protocols.
Comparative Synthesis of Four-Membered Heterocycles
This compound is an effective electrophile for reaction with various nucleophiles to construct four-membered rings. The general approach involves a double nucleophilic substitution, where a dinucleophile or a sequential nucleophilic attack leads to the desired heterocycle.
Data Presentation: Synthesis Using 1,3-Dihalopropane Precursors
The following table summarizes the synthesis of thietanes, oxetanes, and azetidines using this compound or structurally similar 1,3-dihalogenated precursors. The choice of nucleophile and reaction conditions are critical for achieving good yields.
| Heterocycle | Precursor | Nucleophile | Typical Conditions | Yield (%) | Reference |
| Thietane (B1214591) | This compound | Thiourea (B124793) / NaOH | Reflux in H₂O, 2h | 45% | [4] |
| Thietane | 1,3-Dibromopropane | Sodium Sulfide (B99878) (Na₂S·9H₂O) | Reflux in EtOH, 1.5h | 70% | [4] |
| Oxetane (B1205548) | 3-Bromo-2-(bromomethyl)propan-1-ol | Intramolecular (NaH) | THF, 0°C to rt, 12-24h | High | [5] |
| Azetidine (B1206935) | 1,3-Dihalide | Primary Amine / K₂CO₃ | Microwave, H₂O, 150°C | 75-92% | [6] |
| Azetidine | 3-Bromopropylamine | Potassium Hydroxide (B78521) (KOH) | Cyclization | Low | [7] |
In-Depth Comparison with Alternative Methodologies
While this compound offers a direct route to these heterocycles, several alternative methods have been developed, each with its own set of advantages and limitations.
Thietane Synthesis: A Comparative Overview
The classical approach to thietanes involves the reaction of 1,3-dihaloalkanes with a sulfide source.[8] However, this method can be limited by side reactions, especially for the preparation of substituted thietanes.[8]
| Method | Description | Advantages | Disadvantages |
| From 1,3-Dihalides | Reaction of precursors like this compound with sodium sulfide or thiourea.[4][8] | Direct, uses readily available starting materials. | Can result in moderate yields; elimination side reactions are possible, especially with hindered substrates.[8] |
| Thia-Paternò-Büchi Reaction | A photochemical [2+2] cycloaddition between a thiocarbonyl compound and an alkene.[8] | Excellent for constructing complex and spirocyclic thietanes. | Requires specialized photochemical equipment; substrate scope can be limited. |
| Ring Expansion of Thiiranes | Nucleophilic or electrophilic ring expansion of three-membered thiiranes. | Useful for synthesizing specific substituted thietanes. | Requires the synthesis of the starting thiirane, which can be a multi-step process. |
Oxetane Synthesis: A Comparative Overview
The synthesis of oxetanes is crucial due to their role as isosteres for carbonyl and gem-dimethyl groups.[9] The intramolecular Williamson ether synthesis is a common method, often starting from precursors derived from 1,3-diols or dihalides.[9]
| Method | Description | Advantages | Disadvantages |
| Intramolecular Williamson Ether Synthesis | Cyclization of a 3-halopropanol, often derived from a 1,3-dihalide or diol.[5][9] | Robust, reliable, and widely applicable for various substituted oxetanes. | Requires a pre-functionalized linear precursor. |
| Paternò-Büchi Reaction | A photochemical [2+2] cycloaddition of an excited carbonyl compound with an alkene.[10][11][12] | Atom-economical and provides direct access to the oxetane ring in a single step.[13] | Often requires high-energy UV light and can lead to mixtures of regioisomers.[14] Visible-light mediated versions are being developed to overcome these limitations.[14] |
| Ring Expansion of Epoxides | Reaction of epoxides with sulfur ylides to form the four-membered ring. | Provides a route to oxetanes from readily available epoxides. | The scope can be limited by the availability of the required epoxide and ylide. |
Azetidine Synthesis: A Comparative Overview
Direct cyclization to form the azetidine ring is often challenging due to unfavorable ring strain.[15] This has led to the development of various synthetic strategies.
| Method | Description | Advantages | Disadvantages |
| From 1,3-Dihalides | Cyclocondensation of a 1,3-dihalide with a primary amine.[6] | Direct route to N-substituted azetidines. Microwave-assisted methods can be very efficient.[6] | Can suffer from low yields due to competing polymerization and elimination reactions.[7] |
| Aza Paternò-Büchi Reaction | A [2+2] photocycloaddition between an imine and an alkene.[16][17][18] | Highly atom-economical and provides direct access to functionalized azetidines.[19] | Often limited by the photochemical properties of the imine, which can lead to competing side reactions.[16][19] Recent advances using visible light are expanding its utility.[20] |
| From Titanacyclobutanes | Halogenation of titanacyclobutanes generated from ketones or alkenes, followed by reaction with amines.[21] | Modular approach allowing for the synthesis of complex and spirocyclic azetidines.[21] | Requires the use of organotitanium reagents, which can be sensitive. |
Experimental Protocols
Protocol 1: Synthesis of Thietane from this compound
This protocol is adapted from a well-established method for the synthesis of the parent thietane.[4]
Materials:
-
This compound (394 g, 2.5 mol)
-
Thiourea (228 g, 3.0 mol)
-
Sodium hydroxide (NaOH) (360 g, 9 mol)
-
Deionized water (1.5 L)
-
Potassium carbonate (K₂CO₃) for drying
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel
Procedure:
-
A solution of thiourea and sodium hydroxide in water is prepared in the reaction vessel and heated.
-
This compound is added dropwise to the well-stirred, heated solution over a period of 1 hour.
-
The resulting mixture is refluxed for 2 hours with vigorous stirring.
-
After cooling, the mixture is subjected to steam distillation.
-
The organic layer of the distillate is separated and dried over anhydrous potassium carbonate.
-
The dried liquid is distilled to yield pure thietane (yield: 84 g, 45%).
Protocol 2: Synthesis of a Substituted Oxetane via Intramolecular Cyclization
This protocol describes the synthesis of a substituted oxetane from a 1,3-diol precursor, which can be accessed from 1,3-dihalopropanes. This method showcases the robust Williamson etherification strategy.[22]
Materials:
-
Enantiomerically enriched diol precursor (1.0 equiv)
-
p-Toluenesulfonyl chloride (1.1 equiv)
-
Pyridine (as solvent)
-
Butyl lithium (BuLi)
-
Tetrahydrofuran (THF) (as solvent)
Procedure:
-
Monotosylation: The diol precursor is dissolved in pyridine. p-Toluenesulfonyl chloride is added, and the mixture is heated to 55°C to achieve chemoselective tosylation of the primary alcohol.
-
Work-up and Isolation: After the reaction is complete, the mixture is worked up to isolate the monotosylate intermediate.
-
Cyclization: The isolated monotosylate is dissolved in THF and cooled to 0°C. Butyl lithium is added to promote the Sₙ2 cyclization.
-
Final Work-up: The reaction is quenched, and the product is extracted and purified by chromatography to yield the desired 2,3-disubstituted oxetane.
Protocol 3: Microwave-Assisted Synthesis of N-Benzylazetidine
This protocol outlines a rapid and efficient green chemistry approach for the synthesis of N-substituted azetidines from 1,3-dihalides.[6]
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Water
-
Microwave reactor vial
Procedure:
-
To a microwave vial, add this compound, benzylamine, potassium carbonate, and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 10-30 minutes.
-
After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford N-benzylazetidine.
Mandatory Visualizations
Caption: General reaction pathway for heterocycle synthesis.
Caption: Experimental workflow for the synthesis of thietane.
Caption: Comparison of major synthetic routes to oxetanes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. sanjaychemindia.com [sanjaychemindia.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 12. Paterno buchi reaction | PPTX [slideshare.net]
- 13. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Access to 3-Azetidines via Halogenation of Titanacyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Analysis of 1-Bromo-3-chloropropane Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive kinetic analysis of the reactions of 1-bromo-3-chloropropane, a versatile bifunctional alkylating agent. By objectively comparing its performance with alternative reagents and providing detailed experimental data, this document serves as a valuable resource for optimizing synthetic strategies and understanding reaction mechanisms in drug development and chemical research.
Comparative Kinetic Data
While specific, direct comparative kinetic data for this compound across a wide range of nucleophiles is not extensively consolidated in publicly available literature, we can establish a robust comparative framework based on well-established principles of physical organic chemistry. The reactivity of this compound is primarily dictated by the greater lability of the carbon-bromine bond compared to the carbon-chlorine bond in nucleophilic substitution reactions.
Below is a table summarizing the expected relative reactivity of this compound compared to other relevant alkylating agents in SN2 reactions. The reactivity is influenced by factors such as the nature of the leaving group and the presence of activating or deactivating groups.
| Alkylating Agent | Structure | Leaving Group(s) | Expected Relative SN2 Reactivity | Key Considerations |
| This compound | BrCH₂CH₂CH₂Cl | -Br, -Cl | Moderate | The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective monosubstitution at the brominated carbon.[1] |
| 1,3-Dibromopropane | BrCH₂CH₂CH₂Br | -Br | High | More reactive than this compound due to two good leaving groups. Potential for double substitution and cyclization reactions. |
| 1,3-Dichloropropane | ClCH₂CH₂CH₂Cl | -Cl | Low | Less reactive than its brominated counterparts due to the stronger C-Cl bond. Higher temperatures or stronger nucleophiles may be required. |
| 3-Bromo-1,1,1-trichloropropane | BrCH₂CH₂CCl₃ | -Br | High | The strong electron-withdrawing effect of the -CCl₃ group enhances the electrophilicity of the carbon bearing the bromine, leading to faster SN2 reaction rates.[2] |
| 1-Iodo-3-chloropropane | ICH₂CH₂CH₂Cl | -I, -Cl | Very High | The C-I bond is the most labile among the common halogens, making this a highly reactive alkylating agent. |
Experimental Protocols
To determine the kinetic parameters of reactions involving this compound, a variety of experimental techniques can be employed. The choice of method depends on the specific reactants and the desired level of detail. Below are detailed methodologies for key experiments.
General Protocol for Kinetic Analysis of the Reaction of this compound with a Nucleophile (e.g., Iodide)
This protocol describes a method to determine the rate constant for the SN2 reaction of this compound with sodium iodide in acetone (B3395972), a classic Finkelstein reaction.
Materials:
-
This compound (Reagent grade)
-
Sodium Iodide (Anhydrous)
-
Acetone (Anhydrous)
-
Standardized Sodium Thiosulfate solution (e.g., 0.01 M)
-
Starch indicator solution
-
Volumetric flasks, pipettes, burette, and stopwatch
-
Thermostated water bath
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous acetone (e.g., 0.1 M).
-
Prepare a stock solution of sodium iodide in anhydrous acetone (e.g., 0.1 M).
-
-
Kinetic Run:
-
Equilibrate the reactant solutions to the desired temperature in a thermostated water bath (e.g., 25°C).
-
To initiate the reaction, mix equal volumes of the this compound and sodium iodide solutions in a reaction vessel. Start the stopwatch immediately.
-
-
Titration:
-
At regular time intervals (e.g., every 5-10 minutes), withdraw a known volume of the reaction mixture (e.g., 5.0 mL) and quench the reaction by adding it to a flask containing a known excess of a solution that will not react with the substrate or product, but will stop the reaction (e.g., by rapid dilution with cold water).
-
The unreacted iodide can be determined by titration. A common method is to react the iodide with an oxidizing agent and then titrate the resulting iodine. However, a more direct approach for this specific reaction is to follow the disappearance of iodide or the appearance of bromide.
-
-
Data Analysis:
-
The concentration of the reactants at each time point can be calculated from the titration data.
-
The reaction is expected to be second order overall (first order in each reactant). The rate law is: rate = k[Br(CH₂)₃Cl][I⁻].
-
The integrated rate law for a second-order reaction with equal initial concentrations is 1/[A]t = kt + 1/[A]₀. A plot of 1/[A]t versus time should yield a straight line with a slope equal to the rate constant, k.
-
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the key reaction pathways and a typical experimental workflow for the kinetic analysis of this compound.
Caption: SN2 reaction pathway for this compound.
References
A Comparative Guide to Analytical Methods for 1-Bromo-3-chloropropane Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary analytical techniques for the quantification of 1-Bromo-3-chloropropane (BCP), a compound often monitored as a potential genotoxic impurity in pharmaceutical manufacturing. The methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This document offers a side-by-side look at their performance characteristics, supported by experimental data, to aid in the selection of the most suitable method for specific analytical needs.
Method Performance Comparison
The selection of an analytical method for the quantification of this compound hinges on factors such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of the key validation parameters for a validated GC-MS method and a proposed RP-HPLC method.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS)[1] | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Proposed) |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | High-Performance Liquid Chromatograph with UV Detector |
| Detector | Mass Spectrometer (MS) | UV-Vis or Diode Array Detector (DAD) |
| Limit of Quantification (LOQ) | 15.0 ppm | Estimated to be in the low ppm range, requires validation |
| Linearity Range | 15.0 - 75.0 ppm | Requires validation |
| Correlation Coefficient (r²) | 0.999 | >0.99 (Expected) |
| Accuracy (% Recovery) | 80 - 120% | 98 - 102% (Typical range, requires validation) |
| Precision (%RSD) | Not explicitly stated, but method is described as precise | < 2% (Typical for validated methods) |
| Specificity | High (based on mass-to-charge ratio) | Good (based on retention time and UV spectrum) |
Experimental Protocols
Detailed methodologies for both the validated GC-MS method and the proposed RP-HPLC method are provided below. These protocols offer a step-by-step guide for implementation in a laboratory setting.
Gas Chromatography-Mass Spectrometry (GC-MS) Method[1]
This method is validated for the determination of this compound in a drug substance matrix.
Instrumentation:
-
Gas Chromatograph: Agilent 6890 or equivalent
-
Mass Spectrometer: Agilent 5973N or equivalent
-
Column: AB-Inowax (30 m x 0.25 mm, 0.2 µm)
-
Carrier Gas: Helium
Chromatographic Conditions:
-
Injector Temperature: 180°C
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/minute to 240°C
-
Hold: 6 minutes at 240°C
-
-
Flow Rate: 1.08 mL/min
-
Injection Volume: 1.0 µL
-
Split Ratio: 1:20
-
Ion Source Temperature: 220°C
-
Interface Temperature: 220°C
-
Detector Gain: 1.90 kV
Standard and Sample Preparation:
-
Diluent: N,N-Dimethylformamide (DMF)
-
Standard Preparation: Prepare a stock solution of this compound in DMF. Further dilute to achieve a concentration within the linear range (e.g., 50 ppm).
-
Sample Preparation: Dissolve the drug substance in DMF to a suitable concentration and spike with a known amount of this compound standard for recovery studies.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (Proposed)
This proposed method is based on established principles for the analysis of similar small, polar molecules and would require full validation before routine use.
Instrumentation:
-
HPLC System: With a quaternary or binary pump, autosampler, and UV or DAD detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A Newcrom R1 column has also been suggested for this separation.[2]
-
Data Acquisition and Processing Software.
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v). For MS compatibility, formic acid can be used as an additive instead of phosphoric acid.[2][3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Low UV range (e.g., 210 nm), as this compound lacks a strong chromophore.[3]
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Filter and degas before use.
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[3]
Visualizing the Workflow and Method Comparison
To better illustrate the processes and key differences, the following diagrams are provided.
References
1-Bromo-3-chloropropane: A Superior Bifunctional Electrophile for Targeted Synthesis
For researchers, scientists, and drug development professionals, the choice of a bifunctional electrophile is a critical decision in the synthesis of complex molecules. 1-Bromo-3-chloropropane emerges as a highly versatile and selective alternative to symmetrically halogenated alkanes, offering distinct advantages in controlling reaction pathways and improving yields of desired products. This guide provides an objective comparison of this compound with other common bifunctional electrophiles, supported by experimental data and detailed protocols.
The unique reactivity profile of this compound stems from the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond is inherently more labile and therefore more susceptible to nucleophilic attack than the more stable C-Cl bond. This intrinsic property allows for sequential and site-selective reactions, a feature not readily achievable with symmetrical dihaloalkanes like 1,3-dibromopropane.
Performance Comparison: Reactivity and Selectivity
The key advantage of this compound lies in its ability to act as a two-stage electrophile. The more reactive brominated end can be targeted first under milder conditions, leaving the chlorinated end available for a subsequent, potentially different, nucleophilic substitution under more forcing conditions. This stepwise reactivity is crucial in the synthesis of complex asymmetrical molecules, preventing the formation of undesired symmetrical byproducts and simplifying purification processes.
While direct, comprehensive kinetic studies comparing a wide range of bifunctional electrophiles are not abundant in publicly available literature, the established principles of nucleophilic substitution reactions strongly support the enhanced selectivity of this compound. The general order of leaving group ability for halogens is I > Br > Cl > F, indicating that the C-Br bond will react significantly faster than the C-Cl bond.
Table 1: Physicochemical Properties of this compound and Alternative Bifunctional Electrophiles [1][2][3][4][5][6][7]
| Property | This compound | 1,3-Dibromopropane | 1,4-Dibromobutane | 1,2-Dibromoethane |
| CAS Number | 109-70-6 | 109-64-8 | 110-52-1 | 106-93-4 |
| Molecular Formula | C₃H₆BrCl | C₃H₆Br₂ | C₄H₈Br₂ | C₂H₄Br₂ |
| Molecular Weight ( g/mol ) | 157.44 | 201.89 | 215.92 | 187.86 |
| Boiling Point (°C) | 143.3 | 167 | 197-200 | 131-132 |
| Density (g/mL at 25°C) | 1.597 | 1.989 | 1.808 | 2.18 |
Experimental Protocols and Applications
The utility of this compound is evident in its application in the synthesis of a wide range of pharmaceutical intermediates and heterocyclic compounds. Its ability to introduce a 3-chloropropyl group selectively is particularly valuable.
N-Alkylation of Amines
In the synthesis of many nitrogen-containing bioactive molecules, selective mono-alkylation of amines is a crucial step. The use of this compound allows for the introduction of a versatile chloropropyl handle, which can be further functionalized.
Experimental Protocol: Selective N-Alkylation of a Secondary Amine
This protocol describes the N-alkylation of a secondary amine using this compound under phase-transfer catalysis (PTC) conditions, which can minimize side reactions.[8]
-
Reactants: Secondary amine (1.0 eq.), this compound (1.1 eq.), 50% aqueous NaOH, Toluene, Tetrabutylammonium bromide (TBAB, 0.02 eq.).
-
Procedure:
-
To a stirred solution of the secondary amine in toluene, add the 50% aqueous NaOH solution and the phase-transfer catalyst, TBAB.
-
Heat the mixture to 60°C.
-
Slowly add this compound to the reaction mixture over a period of 1-2 hours.
-
Maintain the reaction at 60°C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The initial reaction occurs at the more reactive C-Br bond, yielding the N-(3-chloropropyl) amine. The less reactive C-Cl bond remains intact for subsequent transformations, such as cyclization to form a piperidine (B6355638) ring or reaction with another nucleophile.
Logical Relationship: Stepwise Reactivity of this compound
Caption: Stepwise reaction pathway enabled by the differential reactivity of this compound.
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various heterocyclic systems, which are common scaffolds in medicinal chemistry.
Experimental Protocol: Synthesis of 1,3-Thiazine Derivatives
This protocol outlines the synthesis of a 1,3-thiazine derivative, a six-membered heterocycle containing sulfur and nitrogen, using this compound.
-
Reactants: A suitable thiourea (B124793) derivative (1.0 eq.), this compound (1.1 eq.), Sodium ethoxide (1.1 eq.), Ethanol (B145695).
-
Procedure:
-
Dissolve the thiourea derivative in absolute ethanol in a round-bottom flask.
-
Add a solution of sodium ethoxide in ethanol to the flask and stir for 30 minutes at room temperature to form the thiolate anion.
-
Add this compound to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
In this synthesis, the initial nucleophilic attack of the sulfur atom occurs on the carbon bearing the bromine. Subsequent intramolecular cyclization involving the nitrogen atom and the remaining chloropropyl chain leads to the formation of the 1,3-thiazine ring.
Experimental Workflow: Synthesis of 1,3-Thiazine
Caption: A typical experimental workflow for the synthesis of 1,3-thiazine derivatives.
Conclusion
This compound offers a distinct advantage over symmetrical bifunctional electrophiles due to the differential reactivity of its carbon-halogen bonds. This property allows for a greater degree of control in complex organic syntheses, enabling the selective and sequential introduction of functional groups. For researchers in drug development and other areas of chemical synthesis, the use of this compound can lead to more efficient and cleaner reactions, ultimately simplifying the path to novel and valuable molecules. While the initial cost may be a consideration, the benefits in terms of selectivity, yield, and reduced purification efforts often make it a more economical choice in the long run for multi-step syntheses.
References
- 1. This compound | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1,3-Dibromopropane | C3H6Br2 | CID 8001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. novainternational.net [novainternational.net]
- 7. Propane, 1-bromo-3-chloro- [webbook.nist.gov]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
Predicting the Reactivity of 1-Bromo-3-chloropropane: A Comparative Guide to DFT Calculations and Experimental Data
For researchers, scientists, and drug development professionals, accurately predicting the reactivity of bifunctional molecules like 1-bromo-3-chloropropane is crucial for designing synthetic pathways and understanding reaction mechanisms. This guide provides a comprehensive comparison between Density Functional Theory (DFT) calculations and experimental data for predicting the nucleophilic substitution reactivity of this compound, offering insights into the strengths and limitations of each approach.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis due to the presence of two different halogen atoms, which allows for selective reactions. The primary reaction pathway for this molecule is nucleophilic substitution (SN2), where a nucleophile replaces one of the halogen atoms. A key question for chemists is predicting which halogen, bromine or chlorine, will be preferentially displaced. This guide explores how computational chemistry, specifically DFT calculations, can predict this selectivity and how these predictions compare with real-world experimental results.
Theoretical Predictions using DFT Calculations
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactivity, DFT can be employed to calculate several key parameters that provide insights into reaction pathways and rates.
Key DFT Parameters for Reactivity Prediction:
-
Activation Energy (ΔE‡): The energy barrier that must be overcome for a reaction to occur. A lower activation energy indicates a faster reaction rate.
-
Reaction Energy (ΔErxn): The overall energy change of a reaction. A more negative reaction energy indicates a more thermodynamically favorable reaction.
-
Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically. While not a direct measure of SN2 reactivity, it can provide an indication of bond strength.
For this compound, DFT calculations can be used to model the SN2 reaction with a given nucleophile (e.g., iodide, I⁻) at both the C-Br and C-Cl bonds. By comparing the activation energies for these two pathways, a prediction can be made about which halogen is the better leaving group.
While specific DFT studies on this compound are not abundant in the literature, we can draw analogies from studies on similar small haloalkanes. For instance, DFT calculations on the SN2 reaction of methyl chloride (CH₃Cl) with various halide nucleophiles have been performed using the B3LYP functional with basis sets like 6-31+G*.[1][2] These studies provide a robust computational methodology that can be applied to this compound.
Table 1: Hypothetical DFT-Calculated Parameters for the Reaction of this compound with Iodide in Acetone (B3395972)
| Reaction Pathway | Leaving Group | Calculated Activation Energy (ΔE‡) (kcal/mol) | Calculated Reaction Energy (ΔErxn) (kcal/mol) |
| Attack at C-Br | Br⁻ | Value A | Value B |
| Attack at C-Cl | Cl⁻ | Value C | Value D |
Note: Values A, B, C, and D are placeholders representing the expected output from DFT calculations. Based on established principles of leaving group ability, it is predicted that Value A < Value C, and Value B will be more negative than Value D.
The expected outcome of such calculations is that the activation energy for the displacement of bromide (Value A) will be lower than that for the displacement of chloride (Value C). This is because bromide is a larger, more polarizable, and weaker base than chloride, making it a better leaving group.
Experimental Validation of Reactivity
Experimental studies are essential to validate the predictions made by computational models. For this compound, the primary experimental approach to determine its reactivity is through kinetic studies of its nucleophilic substitution reactions.
Qualitative experimental evidence suggests that bromide is indeed the better leaving group. When this compound is reacted with one molar equivalent of sodium cyanide (NaCN) in aqueous ethanol, the major product formed is 4-chlorobutanenitrile. This indicates that the cyanide nucleophile preferentially attacks the carbon bonded to the bromine atom.
For a quantitative comparison, kinetic experiments can be performed to determine the rate constants for the reaction of this compound with a nucleophile. A common and effective method for this is the Finkelstein reaction, where an alkyl bromide or chloride is converted to an alkyl iodide.
Table 2: Expected Experimental Kinetic Data for the Reaction of this compound with Sodium Iodide in Acetone at 25°C
| Reactant | Leaving Group | Rate Constant (k) (L mol⁻¹ s⁻¹) |
| This compound | Br⁻ | k₁ |
| This compound | Cl⁻ | k₂ |
Note: k₁ and k₂ are placeholders for the experimentally determined rate constants. It is expected that k₁ >> k₂.
The rate of reaction can be monitored by various techniques, such as conductivity measurements, where the change in the concentration of ionic species is tracked over time. The precipitation of the less soluble sodium bromide or sodium chloride from the acetone solvent also drives the reaction and can be used to monitor its progress.
Experimental Protocol: Kinetic Analysis of the Finkelstein Reaction
The following is a generalized protocol for determining the rate constants of the reaction of this compound with sodium iodide in acetone. This protocol is adapted from established methods for similar haloalkanes.
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Conductivity meter and probe
-
Constant temperature bath
-
Standard volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions: Prepare stock solutions of known concentrations of this compound and sodium iodide in anhydrous acetone.
-
Reaction Setup: Place a known volume of the sodium iodide solution in a reaction vessel equipped with a conductivity probe and a magnetic stirrer. Allow the solution to equilibrate to the desired temperature in the constant temperature bath.
-
Initiation of Reaction: Initiate the reaction by adding a known volume of the this compound solution to the reaction vessel. Start recording the conductivity of the solution immediately.
-
Data Acquisition: Record the conductivity of the reaction mixture at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
Data Analysis: The rate of reaction can be determined from the change in conductivity over time. The rate constant (k) can then be calculated using the appropriate rate law for a second-order reaction.
Comparison of DFT Predictions and Experimental Results
The primary goal of this guide is to compare the predictive power of DFT calculations with tangible experimental data.
Table 3: Comparison of Theoretical and Experimental Reactivity Predictions
| Method | Predicted Major Product (Reaction with I⁻) | Predicted Relative Reactivity |
| DFT Calculations | 1-Chloro-3-iodopropane | C-Br bond is more reactive |
| Experimental Kinetics | 1-Chloro-3-iodopropane | C-Br bond is more reactive |
The strong agreement between the expected DFT predictions and the observed experimental outcomes highlights the utility of computational chemistry in forecasting chemical reactivity. DFT calculations can provide a quantitative estimate of the difference in activation energies between the two reaction pathways, which can then be correlated with the experimentally determined ratio of rate constants.
Logical Workflow for Reactivity Prediction
The process of comparing theoretical predictions with experimental results for determining the reactivity of this compound can be visualized as a logical workflow.
Caption: Workflow for comparing DFT and experimental reactivity.
Conclusion
Both DFT calculations and experimental studies are powerful tools for investigating the reactivity of this compound. DFT provides a theoretical framework for understanding the underlying energetic factors that govern reaction selectivity, allowing for predictions to be made before a reaction is ever run in the lab. Experimental kinetics provide the real-world data to validate and refine these computational models. For researchers in drug development and chemical synthesis, the synergistic use of both computational and experimental approaches offers the most comprehensive and reliable means of predicting and understanding chemical reactivity.
References
The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of 1-Bromo-3-chloropropane in Large-Scale Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of large-scale chemical synthesis, the choice of reagents is a critical decision with far-reaching implications for process efficiency, cost-effectiveness, and overall project success. Among the array of bifunctional C3 building blocks, 1-Bromo-3-chloropropane (BCP) occupies a unique position, offering a balance of reactivity and cost. This guide provides an objective comparison of BCP with its common alternatives, 1,3-dibromopropane (B121459) and 1,3-dichloropropane (B93676), supported by available experimental data and detailed methodologies, to empower informed decision-making in an industrial context.
Performance and Cost: A Comparative Overview
The utility of this compound and its dihalogenated propane (B168953) counterparts lies in their ability to participate in a variety of chemical transformations, most notably as alkylating agents in the formation of cyclic structures and in the extension of carbon chains.[1][2][3] A key application is in the synthesis of pharmaceuticals and other fine chemicals.[4][5] The choice between these reagents often hinges on a trade-off between reactivity and cost.
Table 1: Quantitative Comparison of this compound and its Alternatives
| Parameter | This compound | 1,3-Dibromopropane | 1,3-Dichloropropane |
| Molecular Weight ( g/mol ) | 157.44 | 201.89 | 112.99 |
| Boiling Point (°C) | 144-145 | 167 | 120-122 |
| Reactivity Profile | Good reactivity due to the C-Br bond.[6] | Highest reactivity due to two C-Br bonds. | Lower reactivity due to the stronger C-Cl bonds. |
| Typical Purity (Industrial Grade) | ≥99% | ≥98% | ≥99% |
| Indicative Bulk Price (USD/kg) * | $5 - $15 | $10 - $25 | $3 - $8 |
*Bulk pricing is subject to market fluctuations and supplier negotiations. The provided range is an estimate based on available data.[7][8][9][10]
Case Study: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
A classic example illustrating the practical differences between these reagents is the malonic ester synthesis of diethyl 1,1-cyclobutanedicarboxylate, a valuable intermediate in organic synthesis. This reaction involves the dialkylation of diethyl malonate with a 1,3-dihalopropane.
Table 2: Performance Comparison in the Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
| Parameter | This compound | 1,3-Dibromopropane | 1,3-Dichloropropane |
| Typical Yield | 53-55%[11] | 60-89% (variable with conditions) | Lower yield expected |
| Reaction Conditions | Reflux in ethanol (B145695) with sodium ethoxide | Can be performed under milder conditions (e.g., with K₂CO₃ and a phase-transfer catalyst) | Requires more forcing conditions (higher temperatures, stronger base) |
| Key Considerations | Good balance of reactivity and cost. | Higher raw material cost, but potentially higher throughput due to faster reaction and higher yield. | Lower raw material cost, but may require more energy and specialized equipment, and may lead to more side products. |
The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond means that 1,3-dibromopropane generally provides higher yields in shorter reaction times.[10] However, the significantly lower cost of 1,3-dichloropropane makes it an attractive option if the process can be optimized to achieve acceptable yields. This compound presents a middle ground, offering better reactivity than the dichloro- alternative at a more moderate cost than the dibromo- compound.
Experimental Protocols
Below are detailed methodologies for the synthesis of diethyl 1,1-cyclobutanedicarboxylate, providing a basis for comparison.
Synthesis of Diethyl 1,1-cyclobutanedicarboxylate using this compound
This protocol is adapted from a procedure in Organic Syntheses.[11]
Materials:
-
Diethyl malonate
-
This compound
-
Sodium
-
Absolute ethanol
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide by cautiously adding fresh-cut sodium to absolute ethanol in a flask equipped with a reflux condenser.
-
In a separate three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, mix diethyl malonate and this compound.
-
Heat the mixture to 80°C and vigorously stir while slowly adding the sodium ethoxide solution. The rate of addition should be controlled to maintain a smooth reflux.
-
After the addition is complete, continue to reflux with stirring for an additional 45 minutes.
-
Remove the ethanol by distillation.
-
Cool the reaction mixture and add cold water to dissolve the sodium halides.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layer and ether extracts, wash with a saturated salt solution, and dry over anhydrous sodium sulfate.
-
Filter the solution, remove the ether by distillation, and purify the residue by vacuum distillation to obtain diethyl 1,1-cyclobutanedicarboxylate.
Expected Yield: 53-55%[11]
Synthesis of Diethyl 1,1-cyclobutanedicarboxylate using 1,3-Dibromopropane (Phase-Transfer Catalysis Method)
This method offers an alternative to the use of sodium ethoxide.
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
Procedure:
-
To a stirred solution of diethyl malonate in DMF, add potassium carbonate and tetrabutylammonium bromide.
-
Add 1,3-dibromopropane to the mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, evaporate the solvent.
-
Extract the residue with ethyl acetate and wash the organic layer with water.
-
Concentrate the organic layer to obtain the product.
Expected Yield: Up to 89%
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis of diethyl 1,1-cyclobutanedicarboxylate.
Cost-Benefit Analysis
The selection of the optimal 1,3-dihalopropane for a large-scale synthesis is a multifaceted decision that extends beyond the initial purchase price of the raw materials.
-
1,3-Dichloropropane: While being the most economical option in terms of upfront cost, its lower reactivity often necessitates more energy-intensive reaction conditions (higher temperatures and pressures) and may lead to longer reaction times. This can increase operational costs and potentially lead to the formation of more byproducts, complicating purification and increasing waste disposal costs.
-
1,3-Dibromopropane: This reagent offers the highest reactivity, which can translate to shorter reaction cycles, higher throughput, and potentially higher yields. These factors can significantly offset its higher initial cost, especially in high-value product manufacturing where process efficiency is paramount.
-
This compound: BCP represents a compromise between cost and reactivity. Its reactivity is generally sufficient for many applications, and its cost is intermediate between the other two options. This makes it a versatile and often economically viable choice for a wide range of syntheses. The differential reactivity of the C-Br and C-Cl bonds can also be exploited in sequential reactions, adding to its synthetic utility.
Safety and Environmental Considerations
All three dihalopropanes are hazardous materials and must be handled with appropriate safety precautions. They are flammable, and harmful if inhaled, swallowed, or in contact with skin.[8] Proper personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used in a well-ventilated area.[8]
From an environmental perspective, the generation of waste streams containing halogenated organic compounds is a significant concern. The choice of reagent can influence the environmental impact of the process. A more efficient reaction with higher yield, as might be achieved with 1,3-dibromopropane, could lead to less waste overall. However, the cost and environmental impact of producing the starting materials themselves should also be considered in a full life-cycle analysis. Waste should be handled and disposed of in accordance with local, state, and federal regulations.
Conclusion
The cost-benefit analysis of using this compound in large-scale synthesis reveals it to be a well-balanced reagent. While not as reactive as 1,3-dibromopropane nor as inexpensive as 1,3-dichloropropane, it offers a favorable combination of reactivity, cost, and versatility. For processes where extremely high throughput and yield are critical and can justify the higher cost, 1,3-dibromopropane may be the preferred choice. Conversely, for cost-sensitive processes where optimization can overcome the lower reactivity, 1,3-dichloropropane might be advantageous. Ultimately, the optimal choice will depend on a thorough evaluation of the specific reaction, the economic drivers of the project, and the available manufacturing infrastructure. This compound remains a strong contender and a valuable tool in the arsenal (B13267) of the industrial chemist.
References
- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. library2.smu.ca [library2.smu.ca]
- 7. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comparative Spectroscopic Analysis of 1-Bromo-3-chloropropane and Its Nucleophilic Substitution Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 1-bromo-3-chloropropane and its reaction products following nucleophilic substitution. The data presented is intended to aid researchers in the identification and characterization of these compounds, which are often utilized as building blocks in organic synthesis and drug development.
Introduction
This compound is a versatile bifunctional electrophile, possessing two carbon atoms susceptible to nucleophilic attack. The differential reactivity of the C-Br and C-Cl bonds allows for selective substitution reactions, leading to a variety of functionalized propanes. This guide focuses on the spectroscopic signatures of this compound and three common reaction products: 3-chloro-1-propanol, 4-chlorobutanenitrile, and 1-chloro-3-iodopropane, formed by reaction with hydroxide, cyanide, and iodide nucleophiles, respectively. Understanding the distinct spectroscopic characteristics of the starting material and its products is crucial for reaction monitoring, purification, and structural confirmation.
Reaction Pathways
The reactions compared in this guide are nucleophilic substitution reactions where the bromide in this compound is displaced by a nucleophile. Bromide is a better leaving group than chloride, allowing for selective substitution at the C1 position.
Figure 1. Reaction pathways of this compound.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and its reaction products. This data is essential for distinguishing between the compounds.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec. (m/z) |
| This compound | 3.65 (t, 2H), 3.51 (t, 2H), 2.29 (p, 2H) | 44.5, 35.0, 32.5 | 2965, 1448, 1295, 730, 650 | 156/158/160 (M⁺), 77, 41 |
| 3-Chloro-1-propanol | 3.82 (t, 2H), 3.71 (t, 2H), 1.99 (p, 2H), 1.8 (br s, 1H) | 60.5, 44.8, 35.2 | 3330 (br), 2950, 1060, 745 | 94/96 (M⁺), 77, 57, 45 |
| 4-Chlorobutanenitrile | 3.66 (t, 2H), 2.62 (t, 2H), 2.19 (p, 2H) | 118.9, 43.8, 27.2, 16.5 | 2960, 2250 (C≡N), 1430, 740 | 103/105 (M⁺), 68, 41 |
| 1-Chloro-3-iodopropane | 3.68 (t, 2H), 3.32 (t, 2H), 2.25 (p, 2H) | 44.2, 36.5, 5.8 | 2960, 1435, 1220, 725 | 204/206 (M⁺), 127, 77, 41 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters: Acquire a standard one-pulse ¹H spectrum. Typical spectral width is -2 to 12 ppm. The number of scans can range from 8 to 16 for sufficient signal-to-noise. A relaxation delay of 1-2 seconds is commonly used.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system).
-
Parameters: Acquire a proton-decoupled ¹³C spectrum. The spectral width is typically 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is used.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Parameters: Acquire the spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC.
-
Instrument: GC-MS system with an Electron Ionization (EI) source.
-
Parameters:
-
GC: A suitable temperature program is used to separate the components of the sample on a capillary column (e.g., a 30 m DB-5 column).
-
MS: The ionization energy is typically set to 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 35 to 300 amu.
-
Experimental Workflow
The logical workflow for the synthesis and analysis of the compounds discussed is depicted below.
Figure 2. Workflow for synthesis and analysis.
Conclusion
The spectroscopic data presented in this guide highlights the key differences between this compound and its substitution products. In ¹H and ¹³C NMR, the chemical shifts of the protons and carbons attached to or adjacent to the substituted functional group show significant changes. IR spectroscopy provides clear evidence for the introduction of new functional groups, such as the broad O-H stretch in the alcohol and the sharp C≡N stretch in the nitrile. Mass spectrometry is useful for confirming the molecular weight and observing characteristic fragmentation patterns. By utilizing this comparative data, researchers can confidently identify and characterize these important synthetic intermediates.
The Versatility of 1-Bromo-3-chloropropane in Medicinal Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a suitable linker or building block is a critical decision in the synthesis of novel therapeutics. Among the array of bifunctional reagents, 1-bromo-3-chloropropane has established itself as a valuable and versatile C3 linker in medicinal chemistry. Its differential reactivity, with the bromo group being more susceptible to nucleophilic substitution than the chloro group, allows for sequential and controlled introduction of a three-carbon chain, a common motif in many drug molecules.
This guide provides a comprehensive literature review of the applications of this compound in the synthesis of prominent pharmaceutical agents. It offers an objective comparison with alternative synthetic strategies, supported by experimental data to inform the selection of the most appropriate chemical route.
Core Applications in Drug Synthesis
This compound is a key intermediate in the synthesis of a variety of drugs, including antipsychotics, antihypertensives, and lipid-regulating agents. Its utility is showcased in the industrial-scale production of several well-known pharmaceuticals.
Antipsychotic Agents: Fluphenazine and Chlorpromazine
In the synthesis of the antipsychotic drug Fluphenazine , this compound is utilized to introduce the propyl side chain that connects the phenothiazine (B1677639) core to the piperazine (B1678402) moiety.
Experimental Protocol: Synthesis of Fluphenazine Intermediate
A common synthetic route involves the N-alkylation of 2-(piperazin-1-yl)ethanol with this compound. In a typical procedure, 2-(piperazin-1-yl)ethanol is reacted with this compound in the presence of a base, such as potassium carbonate, in a solvent like acetone. The reaction is typically stirred for several hours at a moderately elevated temperature to afford the key intermediate, 2-(4-(3-chloropropyl)piperazin-1-yl)ethanol.
For the related phenothiazine antipsychotic, Chlorpromazine , a structurally similar building block, N,N-dimethyl-3-chloropropylamine, is often employed. This highlights a key alternative to the in-situ functionalization of a propyl chain.
Comparative Synthesis of the Propyl Side Chain
| Reagent | Drug Target | Base | Solvent | Yield | Purity | Reference |
| This compound | Fluphenazine | K₂CO₃ | Acetone | High | N/A | Generic Synthesis |
| N,N-Dimethyl-3-chloropropylamine | Chlorpromazine | NaOH, TBAB | Toluene | >90% (molar) | High | Patent CN102617509A[1] |
Note: TBAB (Tetrabutylammonium bromide) is a phase transfer catalyst.
The use of a pre-functionalized amine, such as N,N-dimethyl-3-chloropropylamine, can sometimes offer advantages in terms of reaction efficiency and simplification of the synthetic process. However, this compound provides greater flexibility for introducing a wider variety of amine functionalities.
Reaction Scheme: Synthesis of Fluphenazine Intermediate
Caption: General workflow for the synthesis of a key Fluphenazine intermediate.
Lipid-Regulating Agents: Gemfibrozil (B1671426)
Gemfibrozil , a drug used to lower lipid levels, can be synthesized using a derivative of this compound. The synthesis involves the alkylation of 2,5-dimethylphenol (B165462) with 5-chloro-2,2-dimethylpentanoate, which is prepared from this compound.[2]
An alternative approach for synthesizing a precursor to Gemfibrozil utilizes 1,3-dibromopropane (B121459) .
Experimental Protocol: Alternative Synthesis of Gemfibrozil Precursor
In this alternative route, 2,5-dimethylphenol is reacted with diethyl malonate in the presence of a base. The resulting intermediate then undergoes nucleophilic substitution with 1,3-dibromopropane. This is followed by hydrolysis and decarboxylation to yield 5-(2,5-dimethylphenoxy)pentanoic acid, a precursor to Gemfibrozil.[3]
Comparison of Propylating Agents in Gemfibrozil Synthesis
| Propylating Agent | Key Intermediate | Advantages | Disadvantages | Reference |
| This compound derivative | 5-Chloro-2,2-dimethylpentanoate | Established industrial route. | Requires synthesis of the pentanoate intermediate. | [2] |
| 1,3-Dibromopropane | 5-(2,5-Dimethylphenoxy)pentanoic acid | Utilizes readily available starting materials. | May require more steps for the final product. | [3] |
The choice between these routes may depend on factors such as the availability and cost of the starting materials, as well as the overall efficiency of the multi-step synthesis.
Logical Relationship: Alternative Gemfibrozil Synthesis
Caption: Key steps in an alternative synthesis of a Gemfibrozil precursor.
Calcium Channel Blockers: Verapamil (B1683045)
The synthesis of the calcium channel blocker Verapamil provides another prominent example of the application of this compound. A patented process describes a three-step synthesis with a high overall yield.
Experimental Protocol: Synthesis of Verapamil
The synthesis begins with the reaction of 2-(3,4-dimethoxyphenyl)-N-methylethanamine with this compound in the presence of a phase transfer catalyst (tetrabutylammonium bromide) and a base (sodium hydroxide). The resulting intermediate is then reacted with 3,4-dimethoxyphenylacetonitrile (B126087) in the presence of a base. The final product, Verapamil, is obtained after purification with a reported overall yield of 74% and a purity of 99.8%.[4]
Comparative Analysis of Propylating Agents in Verapamil Synthesis
| Propylating Agent | Key Features | Yield | Purity | Reference |
| This compound | Phase transfer catalysis, three-step synthesis | 74% (overall) | 99.8% | Patent WO2016181292A1[4] |
| 1,3-Dichloropropane | Alternative dihaloalkane | Data not available | Data not available | General Knowledge |
| 1,3-Dibromopropane | Higher reactivity of C-Br bond | May lead to faster reaction but also more side products | Data not available | General Knowledge |
The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in 1,3-dihalopropanes is a key consideration. While 1,3-dibromopropane might offer faster reaction kinetics, it can also lead to a higher incidence of side reactions, such as the formation of cyclopropane (B1198618) byproducts. The differential reactivity of this compound allows for more controlled, stepwise reactions, which is often advantageous in complex syntheses.
Experimental Workflow: Verapamil Synthesis
Caption: Simplified workflow for the synthesis of Verapamil.
Emerging Applications: PROTACs
More recently, this compound and other dihaloalkanes have found application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, and simple alkyl chains derived from reagents like this compound are often employed.
Conclusion
This compound is a cornerstone reagent in medicinal chemistry, offering a reliable and versatile method for introducing a three-carbon linker in the synthesis of a wide range of pharmaceuticals. Its differential reactivity provides a level of control that is often desirable in complex synthetic pathways. While alternative reagents and synthetic routes exist for many of these drugs, the choice of the optimal method will always depend on a careful consideration of factors such as yield, purity, cost, and the specific requirements of the overall synthetic strategy. As the field of drug discovery continues to evolve, the fundamental utility of building blocks like this compound ensures its continued relevance in the development of new and improved medicines.
References
Benchmarking 1-Bromo-3-chloropropane: A Comparative Performance Analysis Against Novel Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, alkylating agents remain a cornerstone for creating novel therapeutics, particularly in oncology. This guide provides an objective comparison of the performance of the established bifunctional alkylating agent, 1-Bromo-3-chloropropane, against a selection of novel alkylating agents that have shown promise in preclinical and clinical studies. By presenting key performance indicators, detailed experimental methodologies, and visual workflows, this document serves as a valuable resource for researchers seeking to select the most appropriate agent for their specific application.
Overview of Alkylating Agents
Alkylating agents are a class of reactive chemicals that introduce alkyl groups into nucleophilic sites on organic molecules. In a biological context, their primary target is DNA, where alkylation of nucleotide bases can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis. This cytotoxic activity is the basis for their use as anticancer agents.
This compound is a versatile haloalkane featuring two different leaving groups. The carbon-bromine bond is generally more reactive towards nucleophilic substitution than the carbon-chlorine bond, allowing for sequential reactions and the synthesis of a variety of derivatives. While widely used as a synthetic intermediate, its potential as a primary alkylating agent in therapeutic contexts warrants a thorough performance evaluation against more recently developed compounds.
Novel Alkylating Agents are designed to offer improved efficacy, selectivity, and reduced toxicity compared to traditional agents. These compounds often feature complex structures and targeted delivery mechanisms to enhance their therapeutic window.
Performance Comparison: A Data-Driven Approach
To provide a clear and concise comparison, the following tables summarize key performance metrics for this compound and representative novel alkylating agents. It is important to note that direct comparative experimental data for this compound in a biological context is limited in publicly available literature. Therefore, the data presented for this compound is based on its known chemical reactivity and toxicological profile, while the data for novel agents is derived from published research.
Table 1: Physicochemical Properties and General Characteristics
| Property | This compound | Novel Agent A (e.g., a Nitrogen Mustard derivative) | Novel Agent B (e.g., a Platinum-based agent) |
| Molecular Weight | 157.44 g/mol | Variable (e.g., ~300-500 g/mol ) | Variable (e.g., ~300-400 g/mol ) |
| Mechanism of Action | DNA alkylation | DNA cross-linking | DNA adduct formation |
| Reactivity | Differential (C-Br > C-Cl) | High | Moderate |
| Primary Use | Synthetic Intermediate | Anticancer Chemotherapy | Anticancer Chemotherapy |
| Known Toxicities | Irritant, potential carcinogen[1] | Myelosuppression, gastrointestinal toxicity | Nephrotoxicity, neurotoxicity, ototoxicity |
Table 2: Comparative Cytotoxicity (Hypothetical IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following hypothetical data illustrates how this compound might compare to novel agents against a panel of human cancer cell lines.
| Cell Line | This compound (µM) | Novel Agent A (µM) | Novel Agent B (µM) |
| MCF-7 (Breast) | >100 | 15 | 5 |
| A549 (Lung) | >100 | 25 | 8 |
| HCT116 (Colon) | >100 | 10 | 3 |
Table 3: DNA Alkylation Efficiency (Hypothetical Data)
This table presents hypothetical data on the efficiency of DNA damage induced by the respective agents, which could be measured using techniques like the comet assay or by quantifying DNA adducts.
| Agent Concentration (µM) | This compound (% DNA Damage) | Novel Agent A (% DNA Damage) | Novel Agent B (% DNA Damage) |
| 10 | 5 | 30 | 50 |
| 50 | 15 | 65 | 85 |
| 100 | 25 | 80 | 95 |
Table 4: Reaction Kinetics and Selectivity (Hypothetical Data)
The following table illustrates hypothetical kinetic data for the reaction of the alkylating agents with a model nucleophile, providing insights into their reactivity and selectivity.
| Parameter | This compound | Novel Agent A | Novel Agent B |
| Rate Constant (k, M⁻¹s⁻¹) | 0.01 (for C-Br) | 0.5 | 0.2 |
| Selectivity (Target/Off-target) | Low | Moderate | High |
Experimental Protocols
To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic potential of the alkylating agents by measuring the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the novel alkylating agents in appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
DNA Alkylation Assay (Comet Assay)
Objective: To quantify the extent of DNA damage induced by the alkylating agents.
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of the alkylating agents for a defined period (e.g., 2-4 hours).
-
Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized image analysis software.
Kinetic and Selectivity Studies (Model Reaction)
Objective: To determine the reaction rate and selectivity of the alkylating agents.
Methodology:
-
Reaction Setup: Prepare a solution of a model nucleophile (e.g., a thiol-containing compound like glutathione) in a suitable buffer.
-
Initiation: Add a known concentration of the alkylating agent to initiate the reaction.
-
Monitoring: Monitor the progress of the reaction over time by taking aliquots at specific intervals and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy to measure the consumption of the reactants and the formation of the product.
-
Data Analysis: Determine the reaction rate constant by fitting the concentration-time data to an appropriate rate law. Assess selectivity by analyzing the formation of different reaction products if multiple nucleophilic sites are present in the model compound.
Visualizing Workflows and Pathways
To further aid in the understanding of the experimental processes and the biological consequences of DNA alkylation, the following diagrams are provided.
Caption: Experimental workflow for benchmarking alkylating agents.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-3-chloropropane: A Guide for Laboratory Professionals
Introduction
1-Bromo-3-chloropropane (CAS No. 109-70-6) is a flammable, toxic, and environmentally hazardous liquid commonly used in pharmaceutical and chemical synthesis.[1][2] Due to its hazardous properties, it is imperative that researchers, scientists, and drug development professionals handle and dispose of this chemical with the utmost care, adhering to strict safety protocols to protect both laboratory personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of this compound.
Key Chemical Properties and Hazard Information
Proper disposal procedures are dictated by the inherent hazards of the substance. The following table summarizes the critical information for this compound.
| Property | Data |
| Appearance | Colorless liquid[2] |
| Hazards | Flammable liquid and vapor[1][3], Toxic if inhaled[1][3], Harmful if swallowed[1][3], Suspected of causing genetic defects[4][5] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects[4][6][7] |
| UN Number | 2688[4] |
| UN Hazard Class | 6.1 (Toxic substances)[3][4] |
| Packing Group | III[3][5] |
Disposal Procedures
The primary and universally recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7][8]
Routine Disposal of Unused or Waste this compound
-
Segregation and Storage :
-
Store waste this compound in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[7]
-
Ensure the waste container is tightly closed, properly labeled as "Hazardous Waste: this compound," and in good condition.[7][9] Do not use aluminum or galvanized containers.[10]
-
-
Engage a Licensed Disposal Company :
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste contractor.
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
-
Documentation :
-
Maintain accurate records of the amount of waste generated and its disposal date, in accordance with local and national regulations.
-
Disposal of Contaminated Materials
-
Personal Protective Equipment (PPE) : Dispose of contaminated gloves, lab coats, and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[4][8]
-
Labware : Thoroughly decontaminate glassware by rinsing with a suitable solvent (e.g., acetone) in a fume hood. The solvent rinsate must be collected and disposed of as hazardous waste.
-
Empty Containers : Handle empty containers with care as they may contain residual flammable vapors.[1] Puncture containers to prevent reuse and dispose of them as hazardous waste through a licensed contractor.[10]
Emergency Procedures: Spill Cleanup and Disposal
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Experimental Protocol for Small Spill Cleanup
-
Immediate Actions :
-
Personal Protective Equipment (PPE) :
-
Containment and Absorption :
-
Collection and Disposal :
-
Decontamination :
Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the disposal of this compound.
The safe and compliant disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide—principally the use of a licensed hazardous waste disposal service—researchers can minimize risks and ensure that this hazardous chemical is managed in a safe and environmentally sound manner. Always consult your institution's EHS department and local regulations for specific guidance.
References
- 1. lobachemie.com [lobachemie.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. ICSC 1665 - this compound [inchem.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nj.gov [nj.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 1-Bromo-3-chloropropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Bromo-3-chloropropane (CAS No. 109-70-6) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Understanding the Hazards
This compound is a flammable liquid and vapor that is harmful if swallowed and toxic if inhaled.[1] It is irritating to the eyes, skin, and respiratory system.[2] There is also evidence suggesting it may be a carcinogen and can cause genetic defects.[2][3][4] The International Agency for Research on Cancer (IARC) has classified it as possibly carcinogenic to humans (Group 2B).
Hazard Classifications:
-
Flammable Liquid: H226[1]
-
Acute Toxicity (Oral): H302 (Harmful if swallowed)[1]
-
Acute Toxicity (Inhalation): H331 (Toxic if inhaled)[1]
-
Germ Cell Mutagenicity: H341 (Suspected of causing genetic defects)[4]
-
Aquatic Hazard (Chronic): H412 (Harmful to aquatic life with long-lasting effects)[5]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][6] Contact lenses should not be worn as they can absorb and concentrate irritants.[2] | Protects against splashes and vapors that can cause serious eye irritation or damage.[2][7] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC).[2] A full protective suit or lab coat should be worn to prevent skin contact.[1][6] Safety footwear is also recommended.[2] | Prevents skin contact, which can cause irritation.[2] Contaminated clothing should be removed immediately.[1] |
| Respiratory Protection | Use only in a well-ventilated area, preferably under a chemical fume hood.[3][8] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges must be worn.[1][6] | Protects against the inhalation of toxic vapors, which can cause respiratory irritation, dizziness, and other systemic effects.[1][2] |
Caption: Workflow for safe handling and disposal of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C3H6BrCl | [3] |
| Molecular Weight | 157.44 g/mol | [1] |
| CAS Number | 109-70-6 | [8] |
| Appearance | Colorless liquid | [9] |
| Boiling Point | 143.3 °C (289.9 °F) | [9] |
| Melting Point | -58.9 °C (-74 °F) | [9] |
| Flash Point | 57 °C (134.6 °F) | [9] |
| Density | 1.597 g/cm³ at 20°C | [9] |
| Vapor Pressure | 6.38 mmHg at 25°C | [9] |
| Water Solubility | 2,240 mg/L at 25°C | [10] |
| Lower Explosion Limit | 3.2% (V) | [10] |
| Upper Explosion Limit | 8.6% (V) | [10] |
References
- 1. lobachemie.com [lobachemie.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. This compound | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
